Desethyl Amiodarone Hydrochloride

Catalog No.
S706066
CAS No.
96027-74-6
M.F
C23H26ClI2NO3
M. Wt
653.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desethyl Amiodarone Hydrochloride

CAS Number

96027-74-6

Product Name

Desethyl Amiodarone Hydrochloride

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-[4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl]methanone;hydrochloride

Molecular Formula

C23H26ClI2NO3

Molecular Weight

653.7 g/mol

InChI

InChI=1S/C23H25I2NO3.ClH/c1-3-5-9-20-21(16-8-6-7-10-19(16)29-20)22(27)15-13-17(24)23(18(25)14-15)28-12-11-26-4-2;/h6-8,10,13-14,26H,3-5,9,11-12H2,1-2H3;1H

InChI Key

OCQPMJVGWGJLLG-UHFFFAOYSA-N

SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I.Cl

Synonyms

2-Butyl-3-benzofuranyl-4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl Ketone Hydrochloride;

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I.Cl

desethylamiodarone hydrochloride structure elucidation

Author: Smolecule Technical Support Team. Date: February 2026

Structural and Chemical Properties

The following table summarizes the key identifiers and physical properties of desethylamiodarone hydrochloride as found in the search results.

Property Details
IUPAC Name (2-butyl-1-benzofuran-3-yl)-[4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl]methanone; hydrochloride [1] [2]
Synonyms N-desethylamiodarone hydrochloride, Amiodarone Impurity B, LB 33020 hydrochloride [3] [1] [2]
CAS Number 96027-74-6 [3] [1] [2]
Molecular Formula C₂₃H₂₆ClI₂NO₃ [3] [2]
Molecular Weight 653.72 g/mol [3] [1] [2]
Melting Point 176-178 °C [1] [2]
Related CAS (Free Base) 83409-32-9 [1]
SMILES O=C(C1=C(CCCC)OC2=CC=CC=C12)C3=CC(I)=C(OCCNCC)C(I)=C3.[H]Cl [3]
InChI Key OCQPMJVGWGJLLG-UHFFFAOYSA-N [1]
Purity Available as a certified reference material at 1.0 mg/mL (as free base) in Methanol [4]

Analytical Methods for Identification and Quantification

The identification and measurement of desethylamiodarone in biological matrices are crucial for therapeutic drug monitoring. Here are detailed methodologies from the literature.

High-Performance Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry (HPLC–ESI-MS/MS)

This method is recognized for its high specificity and sensitivity in simultaneously determining amiodarone and desethylamiodarone in human plasma [5].

  • Sample Preparation: A simple solid-phase extraction (SPE) procedure provides highly efficient sample clean-up.

    • Stationary Phase: Mixed-mode SPE cartridges.
    • Procedure: The plasma samples are processed through the SPE, which yields excellent recoveries for analyte concentrations ranging from sub-therapeutic to toxic levels [5].
  • Chromatography and Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), a "gentle" technique that produces high mass-to-charge [M+H]⁺ precursor ions with minimal fragmentation.
    • Measured Ions:
      • Desethylamiodarone: [M+H]⁺ precursor ion at m/z 618.
      • Amiodarone: [M+H]⁺ precursor ion at m/z 646.
      • Internal Standard: Tamoxifen with [M+H]⁺ at m/z 372 [5].
    • Detection: The use of a tandem mass spectrometer (ion trap) provides superior specificity and an improved signal-to-noise ratio compared to single-stage MS [5].

The workflow for this analytical method can be visualized as follows:

start Human Plasma Sample spe Solid-Phase Extraction (SPE) (Mixed-mode Cartridges) start->spe lc HPLC Separation spe->lc ms1 Electrospray Ionization (ESI) Generates [M+H]⁺ Ions lc->ms1 ms2 Tandem Mass Spectrometry (MS/MS) Ion Trap Detection ms1->ms2 result Quantification of Desethylamiodarone (m/z 618) and Amiodarone (m/z 646) ms2->result

Liquid Chromatography with Solid-Phase Extraction

An earlier, simplified isocratic HPLC method demonstrates another approach for measuring the drug and its metabolite in small serum volumes.

  • Sample Volume: Requires only 100 µL of serum.
  • Extraction: Uses a solid-phase extraction method, which was found to save time, reduce glassware use, and improve reproducibility compared to liquid-liquid extraction.
  • Performance:
    • Linearity: Standard curves are linear over the concentration range found in patients.
    • Sensitivity: Can measure concentrations as low as 250 µg/L (0.25 mg/L).
    • Precision:
      • Within-run CV: 4.0% to 5.7% for desethylamiodarone.
      • Between-run CV: 5.7% for desethylamiodarone [6].

Key Insights for Researchers

  • Metabolic Pathway: Desethylamiodarone is the major active metabolite of the antiarrhythmic drug amiodarone and is primarily formed by CYP3A isoenzymes [3] [2]. It is pharmacologically active and can approach or even exceed the concentration of the parent drug during long-term therapy [5].
  • Analytical Significance: Due to the narrow therapeutic window and dose-dependent adverse effects of amiodarone, conscientious therapeutic drug monitoring is essential. The high specificity of LC-MS/MS methods is crucial for accurate quantification, overcoming the unreliability of older UV-based HPLC assays [5].
  • Reference Materials: Certified Reference Materials (CRMs), such as spiking solutions, are available to ensure accuracy and reliability in analytical methods for therapeutic drug monitoring [4].

References

desethylamiodarone pharmacokinetics and metabolism pathway

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile of Desethylamiodarone

Parameter Findings / Value Context / Conditions
Systemic Exposure (vs. Amiodarone) Plasma concentrations significantly lower than parent drug [1] After AM administration (IV or oral) in rats
Clearance Significantly higher than amiodarone [1] In rat model
Volume of Distribution Large, not significantly different from amiodarone [1] In rat model
Fraction of AM Converted to DEA ~14% (IV administration); Higher after oral administration [1] First-pass metabolism suggested; rat model
Bioavailability ~17% (as preformed metabolite) [1] Oral administration in rats
Tissue/Plasma Ratio (Heart) 35 to 61 (DEA); Higher than amiodarone (12-35) [2] Human patients on long-term therapy
Half-Life Long (weeks); similar to amiodarone [3] [1] Contributes to long-lasting effects post-discontinuation

Metabolism and Tissue Distribution

Aspect Key Findings
Formation Pathway Primarily N-dealkylation of amiodarone via CYP3A and CYP2C8 isoforms [3] [1]
Active Metabolite Possesses antiarrhythmic activity similar to amiodarone [3]
Tissue Accumulation Preferentially accumulates in lung, liver, thyroid, and heart [4] [5] [2]
Toxicity Role Contributes to organ toxicity (e.g., pulmonary fibrosis) via apoptotic and necrotic pathways [5]
Major Elimination Route Predominantly through biliary excretion [6]

Metabolic Pathway Visualization

The following diagram illustrates the primary metabolic pathway of amiodarone leading to desethylamiodarone and subsequent metabolites.

G Amiodarone Amiodarone DEA Desethylamiodarone (DEA) Amiodarone->DEA CYP3A/CYP2C8 N-dealkylation Oxidized_Metabolites Oxidized Metabolites (e.g., Hydroxy-DEA) DEA->Oxidized_Metabolites Further Oxidation (e.g., Hydroxylation) Biliary_Excretion Biliary_Excretion DEA->Biliary_Excretion Major Route Oxidized_Metabolites->Biliary_Excretion

Experimental Protocols for Metabolite Profiling

For researchers aiming to characterize desethylamiodarone and related metabolites, the following detailed methodology from published studies can serve as a reference.

Metabolite Identification in Human Bile using UPLC/Q-TOF MS [6]

This protocol is designed for comprehensive identification of amiodarone metabolites in human bile.

  • Sample Collection: Human bile samples are obtained from patients receiving amiodarone, typically via T-tube drainage. Samples should be stored frozen at -80°C until analysis.
  • Sample Preparation: Thawed bile samples are prepared using solid-phase extraction (SPE) or protein precipitation to isolate analytes. A recommended approach involves centrifuging bile and loading the supernatant onto OASIS HLB SPE cartridges, washing with water, and eluting with methanol. The eluate is evaporated to dryness under nitrogen and reconstituted in mobile phase for LC-MS analysis.
  • Chromatographic Separation:
    • Instrument: Ultraperformance Liquid Chromatography (UPLC) system.
    • Column: Acquity UPLC BEH C18 column (e.g., 2.1 × 100 mm, 1.7 μm).
    • Mobile Phase: (A) Water (0.1% formic acid); (B) Acetonitrile (0.1% formic acid).
    • Gradient: Linear gradient from 5% B to 95% B over 15-20 minutes.
    • Flow Rate: 0.4 mL/min.
    • Column Temperature: 40°C.
  • Mass Spectrometric Analysis:
    • Instrument: Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF MS).
    • Ionization Mode: Electrospray Ionization (ESI), positive mode.
    • Data Acquisition: MSE mode, which alternates between low and high collision energies to collect both precursor ion and fragment ion data in a single run.
  • Data Processing: Use software to process high-resolution mass data, identify potential metabolites by mass defect filtering and isotope pattern matching, and propose structures based on fragmentation patterns.

Key Research Implications

The complex pharmacokinetics of desethylamiodarone have several critical implications for drug development and safety monitoring:

  • Therapeutic Monitoring: The extensive tissue accumulation and long half-life necessitate careful therapeutic drug monitoring and awareness of prolonged effects after drug discontinuation [3] [2].
  • Toxicity Mechanisms: DEA's role in cytotoxicity, particularly in lung tissue, underscores the importance of metabolite safety screening beyond the parent compound [5].
  • Modeling Approaches: DEA pharmacokinetics can be utilized in innovative models, such as estimating in vivo release of amiodarone from its metabolite's plasma kinetics [7].

References

DEA amiodarone metabolite formation mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Enzymatic Pathway and Metabolic Mechanism

The primary mechanism for the formation of desethylamiodarone (DEA) is the N-deethylation of the parent drug, amiodarone. This biotransformation is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.

  • Primary Enzyme: Research using human liver microsomes has identified CYP3A4 as the major enzyme responsible for the N-deethylation of amiodarone to DEA [1] [2]. This places amiodarone in the category of substrates for the CYP3A4 isoform.
  • Metabolic Sites: While the liver is the main site of metabolism, studies note that extra-hepatic tissues, including the intestine, also contribute to DEA formation, though their metabolic capacity is considerably lower [1].

The following diagram illustrates the core metabolic pathway and the primary enzyme responsible.

G Amiodarone Amiodarone (AMI) Reaction N-deethylation Amiodarone->Reaction  Substrate Enzyme CYP3A4 Enzyme Enzyme->Reaction  Catalyzes DEA Desethylamiodarone (DEA) Reaction->DEA  Product

The metabolic conversion of amiodarone to its major metabolite, DEA, catalyzed by the CYP3A4 enzyme.

Quantitative Kinetics and In Vitro Data

The kinetics of this metabolic conversion have been characterized in various experimental models. The table below summarizes key kinetic parameters observed in different human liver cell systems.

Parameter Primary Human Hepatocytes (PHH) HepaRG Cells Notes
Cell Uptake Quick (within 3 hours) Quick (within 3 hours) Uptake is influenced by serum protein concentration and adsorption to plastic surfaces [3].
Metabolic Clearance Efficient Higher than in PHH Metabolic clearance in HepaRG cells increased over time, correlating with rising CYP3A4 activity [3].
DEA Accumulation Accumulates over time Higher intracellular levels than in PHH Significant DEA accumulation was associated with the occurrence of phospholipidosis [3].
Equilibrium Dynamic equilibrium reached in ~1 week (after multiple dosing) Dynamic equilibrium reached in ~1 week (after multiple dosing) Achieved after repeated administration of clinically relevant concentrations [3].

Experimental Models and Methodologies

The kinetic data is derived from specific and validated in vitro models that are crucial for predicting human metabolic and toxicological responses.

  • Cell Models: Two primary human liver cell models are used:
    • Primary Human Hepatocytes (PHH): These are gold-standard cells that maintain many innate functions of the human liver but can show significant inter-individual variability [3].
    • HepaRG Cells: A differentiated hepatoma cell line that demonstrates stable metabolic enzyme expression and often shows a higher metabolic clearance for amiodarone compared to PHH [3].
  • Dosing Protocols: Experiments are designed to mimic both single exposure (acute treatment) and long-term therapy (repeated treatment). Repeated dosing over days is necessary to observe the slow accumulation and reach a dynamic equilibrium between AMI and DEA, which is more reflective of clinical use [3].
  • Analytical Method: The quantification of AMI and DEA in these studies is typically performed using High-Performance Liquid Chromatography (HPLC), a standard and precise method for separating and measuring compounds in biological samples [2].

The workflow for a typical in vitro kinetics study is summarized below.

G A Cell Model Selection (PHH or HepaRG) B Treatment (Acute or Repeated Dosing) A->B C Sample Collection (Over Time) B->C D HPLC Analysis (Quantify AMI & DEA) C->D E Kinetic Modeling & Data Interpretation D->E

General workflow for conducting in vitro kinetic studies of amiodarone metabolism in human liver cells.

Research and Clinical Implications

Understanding the formation and kinetics of DEA has direct implications for both research and clinical practice.

  • In Vitro to In Vivo Extrapolation: Measuring the in vitro kinetics of AMI and DEA is critical for building biokinetic models. These models help transform in vitro concentration-effect relationships into predictions of in vivo dose-effect, improving the safety and efficacy assessment during drug development [3].
  • Clinical Level Monitoring: In patients, the plasma concentration of DEA gradually increases with chronic oral amiodarone therapy. Over several months, it typically reaches a level that is about 80% of the amiodarone concentration and can sometimes exceed it [2]. One study found that in patients experiencing ventricular arrhythmias despite therapy, the mean plasma DEA level was significantly lower than the amiodarone level, suggesting a potential issue with metabolism in non-responders [2].
  • Influence of Formulation and Diet: The oral bioavailability of amiodarone is variable (20-55%) [4]. A fat-rich diet is known to enhance its absorption from the gastrointestinal tract by 2.4 to 3.8-fold compared to the fasting state [2]. This is a critical factor to control for in clinical studies and to advise patients on.

References

role of CYP3A4 and CYP2C8 in desethylamiodarone metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Enzymes Involved in Amiodarone N-deethylation

The metabolism of amiodarone to desethylamiodarone is a cytochrome P450-mediated reaction. Research indicates that multiple CYP isoforms contribute to this process, with CYP3A4 and CYP2C8 playing the most significant roles in humans [1]. The table below summarizes the key human CYP enzymes involved and the type of evidence available for their contribution.

CYP Isoform Evidence for Involvement in AM to DEA Key Findings / Type of Study
CYP3A4 Strong evidence, multiple studies Considered a primary enzyme; evidence from chemical inhibition, cDNA-expressed systems, and correlation analysis [2] [1].
CYP2C8 Strong evidence, significant role Identified as a major catalyst; demonstrated using relative activity factor (RAF) approach with human liver microsomes [1].
CYP1A1 In vitro evidence Shows catalytic activity in cDNA-expressed systems [2].
CYP1A2 In vitro evidence Shows catalytic activity in cDNA-expressed systems [2].
CYP2C9 In vitro evidence Shows catalytic activity in cDNA-expressed systems [2].
CYP2C19 In vitro evidence Shows catalytic activity in cDNA-expressed systems [2].
CYP2D6 In vitro evidence Shows catalytic activity in cDNA-expressed systems [2].

metabolism Amiodarone Amiodarone Desethylamiodarone Desethylamiodarone Amiodarone->Desethylamiodarone N-deethylation CYP3A4 CYP3A4 CYP3A4->Amiodarone catalyzes CYP2C8 CYP2C8 CYP2C8->Amiodarone catalyzes Other_CYPs Other CYPs (CYP1A1, 1A2, 2C9, 2C19, 2D6) Other_CYPs->Amiodarone catalyzes

The primary metabolic pathway of amiodarone to desethylamiodarone, catalyzed by CYP enzymes.

Quantitative Kinetic Parameters

Understanding the kinetic behavior of these enzymes is crucial for predicting metabolic clearance and potential drug-drug interactions. The following table compiles key kinetic parameters from in vitro studies.

Enzyme System Km (μM) Vmax (pmol/min/pmol P450) CLint (Vmax/Km) (μL/min/pmol) Notes Source
cDNA-Expressed CYP2C8 13.2 8.08 0.61 RAF-scale predicted ~60% contribution in HLM [1]. [1]
cDNA-Expressed CYP3A4 36.8 8.73 0.24 RAF-scale predicted ~30% contribution in HLM [1]. [1]
Rat Liver Microsomes 25.4 2320 (pmol/min/mg) 91.3 (μL/min/mg) Conformed to Michaelis-Menten kinetics [3]. [3]

Established Experimental Protocols

To investigate the N-deethylation of amiodarone in vitro, the following methodologies have been successfully employed.

Incubation with Human Liver Microsomes (HLM)

This is a standard system for studying metabolic stability and enzyme kinetics [1].

  • Microsomal Preparation: Use a pool of human liver microsomes (e.g., 0.1-0.2 mg/mL protein concentration).
  • Incubation Mix: Prepare in potassium phosphate buffer (pH 7.4). Include an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to provide essential cofactors.
  • Substrate Concentration: A range of amiodarone concentrations (e.g., 5-200 μM) is used to determine kinetic parameters. Note that adding Bovine Serum Albumin (BSA) can improve the solubility of amiodarone in aqueous buffer [1].
  • Reaction: Initiate by adding the NADPH-generating system after a pre-incubation. Conduct the incubation at 37°C for a defined period (e.g., 10-60 minutes), and terminate with an organic solvent like acetonitrile.
Chemical Inhibition Studies in HLMs

This method helps identify the specific CYP isoforms involved by using selective inhibitors [1].

  • CYP3A4 Inhibition: Use ketoconazole (1-3 μM) as a potent and selective chemical inhibitor.
  • CYP2C8 Inhibition: Use montelukast as a selective inhibitor.
  • Protocol: Pre-incubate HLM with the inhibitor for a short period before adding the substrate (amiodarone) and NADPH. The percentage of inhibition of DEA formation is calculated relative to a control incubation without the inhibitor.
Metabolism by cDNA-Expressed CYP Enzymes

This system provides direct evidence of an enzyme's capability to catalyze a reaction [2] [1].

  • Enzyme Sources: Use commercially available microsomes from insect cells (e.g., baculovirus) or human lymphoblastoid cells engineered to express a single, specific human CYP enzyme (e.g., CYP1A1, CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
  • Incubation: Perform under conditions similar to HLM (same buffer, cofactors, and substrate range).
  • Analysis: Measure the formation of DEA. Activity in a specific cDNA-expressed CYP system confirms that the isoform can metabolize amiodarone.
Analytical Method: HPLC-MS/MS

A robust and sensitive method is required to quantify the parent drug and its metabolite.

  • Chromatography: Use a C18 reverse-phase column. A mobile phase of acetonitrile and water, often with a volatile buffer like ammonium formate, is effective.
  • Detection: Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity. The specific mass transitions monitored would be for amiodarone and desethylamiodarone [4].

workflow Start Start HLM Incubation with Human Liver Microsomes (HLM) Start->HLM End End Inhibition Chemical Inhibition Studies HLM->Inhibition cDNA Metabolism by cDNA-Expressed CYPs HLM->cDNA Analysis HPLC-MS/MS Analysis Inhibition->Analysis cDNA->Analysis Analysis->End

A general workflow for experimentally determining the enzymes involved in amiodarone metabolism.

Key Considerations for Research and Development

  • Complex Inhibition Profile: While amiodarone itself is a weak inhibitor of several CYPs, its metabolite, desethylamiodarone, is a more potent and broad-spectrum inhibitor, affecting CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 [2]. This contributes significantly to amiodarone's high drug-drug interaction potential.
  • Regulatory Classification: From a regulatory perspective, amiodarone is recognized by the FDA as a moderate inhibitor of CYP2C9 and a weak inhibitor of CYP2D6 and CYP3A4 [5]. This official classification must be considered for clinical translation.
  • Beyond N-deethylation: Desethylamiodarone undergoes further metabolism, including hydroxylation to form 3'-OH-MDEA, dealkylation to di-desethylamiodarone (DDEA), and deamination [4]. The specific CYP enzymes involved in these subsequent pathways are an area for further investigation.

References

desethylamiodarone tissue distribution and accumulation

Author: Smolecule Technical Support Team. Date: February 2026

Tissue Distribution and Accumulation

DEA accumulates in tissues to a much greater extent than in the bloodstream. The table below details its concentration and distribution relative to its parent compound, amiodarone (AD), across various tissues, based on data from human studies [1].

Tissue AD (μg/g) DEA (μg/g) AD/DEA Ratio
Liver 391 2354 0.12
Lung 198 952 0.21
Adipose Tissue 316 76 4.2
Kidneys 57 262 0.22
Heart 40 169 0.24
Muscle 22 51 0.43
Thyroid 14 64 0.22

Data from rat studies after a single oral dose of amiodarone corroborates this pattern, showing the highest concentrations of DEA in the lung, liver, and adipose tissue. The tissue-to-serum concentration ratios were remarkably high, especially in the lung (500-800), indicating extensive tissue distribution and potential specific binding or uptake mechanisms in this organ [2].

Analytical Protocol for Quantification

Accurately measuring the concentrations of DEA and amiodarone in biological samples is crucial for research and therapeutic drug monitoring.

  • Recommended Method: Simultaneous analysis of Digoxin, Desethylamiodarone, and Amiodarone in serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [3].
  • Sample Preparation: The method involves optimizing sample preparation techniques, which can include Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) [3].
  • Key Advantages: This modern methodology is designed for high sensitivity and specificity, allowing researchers to accurately quantify these compounds even at low concentrations in complex biological matrices like serum [3].

Mechanisms of Cytotoxicity and Biological Significance

The extensive tissue accumulation of DEA is directly linked to its biological effects, which include both contributing to amiodarone's toxicity and potential therapeutic applications.

The following diagram illustrates the key cellular pathways and effects mediated by DEA accumulation:

G cluster_mito Mitochondrial Pathway cluster_apop Apoptosis Execution DEA DEA MitoMemPot Collapse of Mitochondrial Membrane Potential DEA->MitoMemPot KinaseInhibit Inhibition of Akt & ERK Kinases DEA->KinaseInhibit CellCycle G0/G1 Phase Cell Cycle Arrest DEA->CellCycle Metastatic Reduced BMI1 Expression & Colony Formation DEA->Metastatic Necrosis Necrotic Cell Death DEA->Necrosis BaxBcl2 Increased Bax/Bcl-2 Ratio MitoMemPot->BaxBcl2 Caspase3 Caspase-3 Activation BaxBcl2->Caspase3 PARP1 PARP-1 Cleavage BaxBcl2->PARP1 AIF AIF Nuclear Translocation BaxBcl2->AIF subcluster subcluster cluster_other cluster_other

Key cellular pathways influenced by desethylamiodarone.

  • Cytotoxic Mechanisms: Research on human cells shows that while amiodarone primarily induces necrotic cell death, DEA can activate both necrotic and apoptotic pathways [4]. In human bladder cancer cells (T24), DEA induces apoptosis by collapsing the mitochondrial membrane potential, altering the Bax/Bcl-2 ratio, and activating caspase-3 [5].
  • Inhibition of Cytoprotective Pathways: DEA inhibits major cytoprotective kinases like ERK and Akt, which may enhance its cell death-inducing effects [5].
  • Impact on Metastatic Potential: In T24 cancer cells, DEA reduces the expression of the protein BMI1 and inhibits colony formation, suggesting it may suppress metastatic potential [5].

Research Implications

The tissue distribution and biological activity of DEA have significant implications for the use of amiodarone and future drug development.

  • Contribution to Amiodarone Toxicity: The high and persistent accumulation of DEA in tissues like the lungs and liver is a major factor in amiodarone's organ toxicity, including pulmonary fibrosis [1] [4]. DEA is also implicated in drug-induced phospholipidosis, a key mechanism of toxicity [1].
  • Potential for Drug Repurposing: Evidence suggests DEA has anti-cancer potential, inducing apoptosis and inhibiting proliferation in human bladder cancer cells at physiologically achievable concentrations [5]. This highlights its potential as a candidate for repurposing in oncology.

References

Electrophysiological (Cardiac) Effects

Author: Smolecule Technical Support Team. Date: February 2026

DEA exerts Class I and Class III antiarrhythmic effects by blocking cardiac sodium and potassium channels. The table below summarizes its key electrophysiological actions.

Target/Effect Experimental Model Key Findings Significance
Voltage-Gated Sodium Channels (NaV1.5) CHO cells expressing human NaV1.5 [1] Blocks peak INa,P; Alters steady-state fast-inactivation; Increases late sodium current (INa,L) and window current [1] Contributes to Class I antiarrhythmic action; Pro-arrhythmic potential in certain contexts [1]
Action Potential & ECG Parameters In vivo rat model [2] Concentration-dependent increases in QRS, QT, and QTc intervals; More potent than amiodarone [2] Demonstrates potent Class I & III effects; Explains significant clinical activity of the metabolite [2]

Anti-Cancer and Cytotoxic Effects

DEA demonstrates significant anti-proliferative and pro-apoptotic effects across various cancer cell lines, as summarized in the table below.

Effect Experimental Model Key Findings Proposed Mechanism
Inhibition of Proliferation & Metastasis T24 bladder carcinoma; B16-F10 melanoma; MDA-MB-231 breast cancer [3] [4] [5] Reduced cell viability; Inhibited colony formation; Limited lung metastasis in vivo [3] [4] [5] Cell cycle arrest in G0/G1 phase; Inhibition of pro-survival kinases Akt and ERK [3] [4]
Induction of Apoptosis T24 bladder carcinoma; B16-F10 melanoma; MDA-MB-231 breast cancer [3] [4] [5] Phosphatidylserine externalization; Caspase-3 activation; PARP cleavage; Shift in Bax/Bcl-2 ratio [3] [4] Activation of both intrinsic (mitochondrial) and extrinsic apoptosis pathways [3]
Mitochondrial Dysfunction Isolated rat mitochondria; MDA-MB-231 cells [5] Collapse of mitochondrial membrane potential (ΔΨm); Induction of permeability transition (mPT); Fragmentation of network [3] [5] Disruption of cellular energy production (reduced ATP) and release of pro-apoptotic factors [5]

DEA's anti-cancer effects are more potent than its parent compound, amiodarone [5]. It accumulates extensively in tissues like the lungs and liver, reaching concentrations 100 to 1000 times higher than in plasma [6] [4], which may be leveraged for organ-specific cancers.

Experimental Protocols for Key Assays

For researchers aiming to study DEA's mechanisms, here are detailed methodologies for core assays from the cited literature.

Cell Viability and Proliferation (SRB Assay)
  • Purpose: To determine the anti-proliferative effect of DEA [4].
  • Protocol:
    • Plate cells (e.g., B16-F10 at 10^5/well) in 96-well plates and culture overnight.
    • Treat with a concentration range of DEA (e.g., 2.5-10 μM) for 24-72 hours.
    • Terminate assay by in situ fixation with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
    • Wash plates and stain with 0.4% sulforhodamine B (SRB) solution for 30 minutes.
    • Remove unbound dye by washing with 1% acetic acid and air-dry.
    • Solubilize protein-bound dye with 10 mM Tris base solution.
    • Measure absorbance at 565 nm; cell number is proportional to absorbance [4].
Analysis of Apoptosis (Annexin V Staining)
  • Purpose: To quantify early and late apoptosis [3] [4].
  • Protocol:
    • Seed cells at high density (e.g., 1 x 10^6) in regular plates and treat with DEA for 6-24 hours.
    • Harvest cells and resuspend in PBS.
    • Mix 100 μL of cell suspension with 100 μL of Muse Annexin V & Dead Cell reagent.
    • Incubate for 20 minutes at room temperature in the dark.
    • Analyze samples using a flow cytometer or Muse Cell Analyzer. The assay distinguishes live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [3] [4].
Measurement of Mitochondrial Membrane Potential (JC-1 Staining)
  • Purpose: To detect the collapse of ΔΨm, an early event in apoptosis [3].
  • Protocol:
    • Seed cells on coverslips in a 6-well plate and treat with DEA.
    • Rinse coverslips with PBS and place them upside down on a microscope slide with a chamber filled with PBS containing 0.5% fetal calf serum and 5 μg/mL JC-1 dye.
    • Load cells for 15 minutes at 37°C.
    • Image immediately using a fluorescent microscope with appropriate filters. Healthy mitochondria with high ΔΨm display intense red J-aggregate fluorescence (590 nm emission). Depolarized mitochondria show a shift to green monomeric fluorescence [3]. A decrease in the red/green fluorescence ratio indicates loss of ΔΨm.

Metabolic Pathway and Signaling

DEA is primarily formed from amiodarone via N-deethylation catalyzed by cytochrome P450 enzymes, mainly CYP3A4 [1]. The following diagram illustrates its metabolic origin and primary pharmacodynamic pathways.

Amiodarone Amiodarone CYP3A4 CYP3A4 Amiodarone->CYP3A4  Metabolism DEA DEA CYP3A4->DEA CardiacEffects Cardiac Effects (Class I & III) DEA->CardiacEffects AntiCancerEffects Anti-Cancer Effects DEA->AntiCancerEffects MitochondrialDysfunction Mitochondrial Dysfunction AntiCancerEffects->MitochondrialDysfunction Apoptosis Induction of Apoptosis AntiCancerEffects->Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1) AntiCancerEffects->CellCycleArrest

Overview of DEA's origin and multi-target pharmacodynamics.

Key Takeaways for Researchers

  • Tissue Accumulation is Crucial: DEA's high volume of distribution and extensive tissue accumulation (especially in lungs, liver) underpin its effects and potential therapeutic applications [6] [4].
  • Dual Therapeutic and Pro-Arrhythmic Potential: While DEA is a potent antiarrhythmic, its propensity to increase late sodium and window currents requires careful cardiac monitoring in repurposing efforts [1].
  • Metabolite Superiority in Oncology Models: In multiple cancer models, DEA consistently shows equal or greater efficacy than amiodarone, supporting its development as a standalone cytostatic agent [5].

References

Comprehensive Application Notes and Protocols: HPLC-ESI-MS-MS Method for Desethylamiodarone Quantification in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Relevance

Amiodarone is a potent Class III antiarrhythmic agent used extensively for treating various supraventricular and ventricular arrhythmias. The pharmacological profile of amiodarone is remarkably complex, possessing electrophysiological characteristics of all Vaughan Williams classes (I-IV), though it is primarily classified as a Class III agent. Amiodarone has a long elimination half-life ranging from 30 to 120 days, permitting once-daily dosing but complicating therapeutic monitoring. During long-term therapy, the primary metabolite desethylamiodarone (also known as mono-N-desethylamiodarone or MDEA) can approach or even exceed the concentration of the parent drug, contributing significantly to both therapeutic and toxic effects. The typical therapeutic plasma concentration range for amiodarone is 0.5 to 2.5 mg/L, with considerable inter-individual variability observed in patients administered the same dose.

The clinical need for precise quantification of both amiodarone and desethylamiodarone stems from their narrow therapeutic index and potentially severe adverse effects, which include thyroid dysfunction (both hypo- and hyperthyroidism), pulmonary fibrosis, hepatotoxicity, and various cutaneous, neurological, and gastrointestinal manifestations. Approximately 15% of patients experience adverse effects during the first year of amiodarone use, increasing to 50% during long-term treatment. Since many of these side effects are dose-dependent, conscientious therapeutic drug monitoring is essential to ensure efficacy while minimizing toxicity. The structural similarity between amiodarone and desethylamiodarone, along with their presence in complex biological matrices like plasma, necessitates highly specific analytical methods for accurate quantification, making HPLC-ESI-MS-MS the gold standard technique for this application.

HPLC-ESI-MS-MS Method Configuration

Instrumentation and Parameters

The HPLC-ESI-MS-MS system represents a sophisticated analytical platform that combines the separation power of high-performance liquid chromatography with the exceptional sensitivity and specificity of tandem mass spectrometry. The system configuration optimized for desethylamiodarone quantification consists of several integrated components that work in concert to achieve precise and reliable results.

  • HPLC System: The method utilizes a conventional high-performance liquid chromatography system with binary pumping capability, degasser, thermostatted autosampler, and column compartment. The separation is performed on a 5 μm Symmetry C18 column (150 × 3.0 mm internal diameter) maintained at ambient temperature. The mobile phase consists of acetonitrile-0.1% formic acid (46:54, v/v) delivered at a flow rate of 0.5 mL/min. This chromatographic condition provides optimal separation of amiodarone, desethylamiodarone, and the internal standard while minimizing matrix effects and maintaining reasonable run times.

  • Mass Spectrometer: The detection is performed using an ion trap mass spectrometer equipped with an electrospray ionization (ESI) source operated in positive ion mode. The electrospray ionization technique is considered a "gentle" ionization method that produces abundant protonated molecules [M+H]+ with minimal fragmentation. Key MS parameters include: capillary voltage optimized for maximum response, drying gas temperature and flow rate adjusted for efficient desolvation, and collision energy parameters optimized for each specific transition. The ion trap mass analyzer provides the capability for multiple stages of mass analysis (MSn), further enhancing specificity for confirmatory analysis.

Table 1: Optimal HPLC-ESI-MS-MS Instrument Parameters for Desethylamiodarone Quantification

Parameter Specification Notes
HPLC Column Symmetry C18 (150 × 3.0 mm, 5 μm) Waters Corporation
Mobile Phase Acetonitrile-0.1% formic acid (46:54, v/v) Isocratic elution
Flow Rate 0.5 mL/min Optimal for ESI compatibility
Injection Volume 5-50 μL Dependent on sensitivity requirements
ESI Ionization Positive ion mode [M+H]+ formation
Source Temperature 350°C Optimal desolvation
Desolvation Gas Nitrogen (high purity) 12 L/min flow rate
Mass Spectrometric Detection

The mass spectrometric detection of amiodarone and its metabolite leverages the unique fragmentation patterns of these compounds to achieve highly specific quantification. In the positive electrospray ionization mode, amiodarone (molecular weight 645.3 g/mol) produces a predominant precursor ion at m/z 646 [M+H]+, while desethylamiodarone (molecular weight 617.3 g/mol) generates its primary precursor ion at m/z 618 [M+H]+. The internal standard tamoxifen produces a precursor ion at m/z 372 [M+H]+.

  • Fragmentation Patterns: Following ionization, precursor ions are selectively isolated in the ion trap and subjected to collision-induced dissociation (CID) using an appropriate collision energy. The major product ion for amiodarone is observed at m/z 201, representing the benzofuran moiety, while desethylamiodarone fragments to yield a product ion at m/z 201 as well. Tamoxifen, used as the internal standard, fragments to produce characteristic product ions that do not interfere with the analyte transitions. The use of Multiple Reaction Monitoring provides exceptional specificity by monitoring the transition from specific precursor ions to their characteristic product ions.

  • Specificity Enhancement: The combination of chromatographic retention time and specific mass transitions provides a two-dimensional confirmation of analyte identity that is far superior to single-dimensional techniques like UV detection. This specificity is particularly crucial for differentiating the analytes from potentially interfering endogenous compounds in the plasma matrix. The electrospray ionization technique is well-suited for these relatively hydrophobic compounds, providing efficient ionization and stable ion current throughout the analysis.

Table 2: Mass Spectrometric Transitions for Amiodarone and Metabolites

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
Amiodarone 646 201 28-32 100-200
Desethylamiodarone 618 201 28-32 100-200
Tamoxifen (IS) 372 129 15-20 100-200

Sample Preparation Protocol

Solid-Phase Extraction Procedure

The sample preparation protocol is a critical component of the analytical method, significantly impacting overall method performance, sensitivity, and reproducibility. The optimized solid-phase extraction procedure for desethylamiodarone and amiodarone from human plasma utilizes mixed-mode cation exchange cartridges (Oasis MCX) that provide both hydrophobic and ion-exchange mechanisms for selective extraction.

  • Step 1: Sample Pretreatment: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity. Transfer 1 mL of plasma into a clean polypropylene tube. Add 50 μL of internal standard working solution (tamoxifen at 1 μg/mL in methanol) to each sample. Vortex mix for 30 seconds to ensure proper incorporation of the internal standard. The internal standard corrects for variability in extraction efficiency and instrument response.

  • Step 2: Cartridge Conditioning: Condition Oasis MCX cartridges (1 cc, 30 mg) with 1 mL of methanol followed by 1 mL of purified water. Do not allow the sorbent to dry completely after conditioning. Apply the pretreated plasma samples to the conditioned cartridges at a flow rate not exceeding 1 mL/min. The mixed-mode sorbent retains the basic analytes through both reversed-phase and cation-exchange mechanisms.

  • Step 3: Washing and Elution: Wash the cartridges sequentially with 1 mL of 2% (v/v) formic acid in water and 1 mL of methanol. The acid wash removes interfering acidic and neutral compounds while the methanol wash removes additional non-polar interferences. Elute the retained analytes with 1 mL of methylene chloride-isopropanol-ammonia hydroxide (78:20:2, v/v/v) into clean collection tubes. The basic elution solvent disrupts the ion-exchange interaction while the organic components solubilize the hydrophobic analytes.

  • Step 4: Sample Reconstitution: Evaporate the eluents to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extracts with 100 μL of mobile phase (acetonitrile-0.1% formic acid, 46:54, v/v) by vortex mixing for 30 seconds. Transfer the reconstituted samples to autosampler vials for analysis. The overall extraction efficiency for this procedure exceeds 89% for both amiodarone and desethylamiodarone, providing excellent recovery with minimal matrix effects.

Alternative Preparation Methods

While the solid-phase extraction method described above provides excellent clean-up and recovery, alternative sample preparation approaches may be employed depending on laboratory resources and specific application requirements.

  • Protein Precipitation: For high-throughput applications, protein precipitation represents a simpler, though less specific, alternative. Add 2 volumes of acetonitrile to plasma samples, vortex mix for 30 seconds, centrifuge at 10,000 × g for 10 minutes, and collect the supernatant for analysis. While this method is rapid, it provides less extensive sample clean-up and may result in more significant matrix effects.

  • Liquid-Liquid Extraction: Traditional liquid-liquid extraction using methyl tert-butyl ether (MTBE) or dichloromethane under basic conditions can also provide effective extraction. Adjust plasma pH to 9-10 with ammonium hydroxide, add organic solvent, vortex mix, centrifuge, and collect the organic layer. This method offers good recovery but may co-extract more interfering compounds compared to solid-phase extraction.

Method Validation and Performance Characteristics

Analytical Validation Parameters

The HPLC-ESI-MS-MS method for quantification of desethylamiodarone and amiodarone has been rigorously validated according to international guidelines for bioanalytical method validation. The validation parameters establish the method's reliability, specificity, and suitability for its intended purpose in both clinical monitoring and pharmacokinetic studies.

  • Linearity and Range: The method demonstrates excellent linearity over the concentration range of 0.001 to 2.5 mg/L for desethylamiodarone and 0.001 to 5.0 mg/L for amiodarone, covering subtherapeutic to toxic concentrations. The coefficient of determination (r²) typically exceeds 0.999, indicating a strong linear relationship between concentration and response. The lower limit of quantification (LLOQ) is established at 0.5 μg/L for desethylamiodarone and 1.0 μg/L for amiodarone, with accuracy and precision meeting acceptance criteria (±20%).

  • Accuracy and Precision: Within-run accuracy for quality control samples ranges between 95% and 108% of the target concentration, with coefficients of variation (CV) less than 8%. Between-run precision also meets acceptance criteria, with CV values typically below 10% across the quantification range. The use of a stable isotope-labeled internal standard would further improve precision but tamoxifen has demonstrated acceptable performance as a structural analog.

  • Specificity and Selectivity: The method exhibits high specificity with no significant interference from endogenous plasma components or commonly co-administered medications. The combination of chromatographic retention time and unique multiple reaction monitoring transitions provides a two-dimensional confirmation of analyte identity that significantly reduces the potential for false positives.

Table 3: Method Validation Summary for Desethylamiodarone and Amiodarone Quantification

Validation Parameter Desethylamiodarone Amiodarone
Linear Range (mg/L) 0.001-2.5 0.001-5.0
Lower Limit of Quantification (μg/L) 0.5 1.0
Extraction Recovery (%) >89% >89%
Within-Run Accuracy (% of target) 95-108% 95-108%
Within-Run Precision (CV%) <8% <8%
Matrix Effect Minimal suppression Minimal suppression
Stability and Robustness

Comprehensive stability assessment is essential for establishing appropriate sample handling and storage conditions. The analytes demonstrate acceptable stability under various conditions relevant to laboratory practice.

  • Short-Term Stability: Amiodarone and desethylamiodarone are stable in plasma for at least 24 hours at room temperature and for 72 hours at 4°C. Processed samples in the autosampper (maintained at 10°C) remain stable for at least 48 hours, allowing for batch analysis of large sample sets.

  • Long-Term Stability: For long-term storage, plasma samples remain stable for at least 6 months when maintained at -70°C. Freeze-thaw stability studies demonstrate no significant degradation after three complete freeze-thaw cycles when samples are thawed at room temperature and refrozen at -70°C.

  • Robustness: The method exhibits good robustness with respect to minor variations in mobile phase composition (±5%), flow rate (±0.05 mL/min), and column temperature (±5°C). The retention times and peak areas remain consistent across these variations, demonstrating the method's suitability for routine application in different laboratory environments.

Experimental Workflow and Protocol

The following workflow diagram illustrates the complete analytical procedure for the quantification of desethylamiodarone and amiodarone in human plasma, from sample collection to data analysis:

G cluster_0 HPLC-ESI-MS/MS Analysis SampleCollection Sample Collection SamplePrep Sample Preparation 1. Add Internal Standard 2. Solid-Phase Extraction SampleCollection->SamplePrep 1 mL Plasma Chromatography HPLC Separation C18 Column, 150 × 3.0 mm Acetonitrile-0.1% Formic Acid (46:54) SamplePrep->Chromatography Reconstituted Extract MSDetection MS/MS Detection ESI+ Mode, Ion Trap MRM Transitions Chromatography->MSDetection Eluting Analytes DataProcessing Data Processing Peak Integration Calibration Curve MSDetection->DataProcessing Mass Spectra ResultReporting Result Reporting DataProcessing->ResultReporting Quantified Results

Applications and Implementation

Clinical and Pharmacokinetic Applications

The validated HPLC-ESI-MS-MS method for desethylamiodarone and amiodarone quantification has diverse applications in clinical pharmacology, therapeutic drug monitoring, and pharmacokinetic research.

  • Therapeutic Drug Monitoring: The method is ideally suited for routine therapeutic drug monitoring of patients receiving long-term amiodarone therapy. The simultaneous quantification of both parent drug and active metabolite provides a more comprehensive pharmacokinetic profile than monitoring amiodarone alone. This is particularly important given that desethylamiodarone can accumulate to concentrations equal to or exceeding those of the parent compound during chronic therapy. The method's sensitivity allows for precise quantification at the lower end of the therapeutic range, supporting dose optimization.

  • Pharmacokinetic Studies: The method has been successfully applied in pharmacokinetic studies investigating the complex disposition characteristics of amiodarone. The long elimination half-life (30-120 days) and extensive tissue distribution of amiodarone present unique challenges for pharmacokinetic characterization that require highly sensitive and specific analytical methods. The ability to quantify both amiodarone and desethylamiodarone simultaneously provides valuable insights into the metabolic clearance of amiodarone and the potential contribution of desethylamiodarone to overall pharmacological activity.

  • Drug Interaction Studies: Amiodarone is known to interact with numerous medications, and the HPLC-ESI-MS-MS method can be adapted to study these interactions. The specificity of mass spectrometric detection allows for the incorporation of additional analytes to assess potential metabolic interactions, particularly those involving the CYP450 enzymes responsible for amiodarone metabolism (primarily CYP3A4 and CYP2C8).

Troubleshooting and Optimization Tips

Successful implementation of the HPLC-ESI-MS-MS method for desethylamiodarone quantification requires attention to several potential challenges that may arise during method establishment.

  • Matrix Effects Assessment: Despite the efficient sample clean-up provided by solid-phase extraction, matrix effects should be rigorously evaluated during method validation. Use post-column infusion experiments to identify regions of ion suppression or enhancement, and employ matrix-matched calibration standards to compensate for any residual matrix effects. The use of a stable isotope-labeled internal standard for each analyte would provide the optimal compensation for matrix effects, though tamoxifen has proven adequate as a non-isotopic internal standard.

  • System Carryover Prevention: Given the potent nature of amiodarone and the need to quantify low concentrations, system carryover must be minimized. Include extensive wash steps in the autosampler needle wash program using a solvent with strong elution capability (e.g., 50:50 acetonitrile:methanol with 0.1% formic acid). Periodically inspect blank samples following high-concentration calibrators or quality control samples to confirm absence of carryover.

  • Chromatographic Performance Maintenance: The chromatographic performance may degrade over time due to accumulation of matrix components on the column. Implement a regular column cleaning regimen using stepped gradients of strong solvents. Monitor system suitability parameters including retention time stability, peak symmetry, and resolution between critical pairs to ensure consistent performance.

Conclusion

The HPLC-ESI-MS-MS method detailed in these application notes provides a robust, sensitive, and specific approach for the simultaneous quantification of amiodarone and its pharmacologically active metabolite desethylamiodarone in human plasma. The method leverages the exceptional selectivity of tandem mass spectrometry with the efficient sample clean-up afforded by mixed-mode solid-phase extraction to overcome the limitations of previous methodologies that relied on less specific detection techniques.

The comprehensive validation data demonstrate that the method meets all accepted criteria for bioanalytical method validation, with excellent sensitivity, accuracy, precision, and linearity across the clinically relevant concentration range. The detailed protocols and troubleshooting guidance support successful implementation in laboratory settings engaged in therapeutic drug monitoring, clinical research, or pharmacokinetic studies.

As amiodarone continues to be widely prescribed for serious cardiac arrhythmias despite its complex pharmacokinetics and potential for serious adverse effects, the availability of reliable analytical methods for quantifying both the parent drug and its active metabolite remains essential for optimizing therapy and minimizing toxicity. The HPLC-ESI-MS-MS method described herein represents a significant advancement in our ability to monitor amiodarone therapy effectively.

Application Notes and Protocols: Solid-Phase Extraction of Desethylamiodarone from Plasma for Therapeutic Drug Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Desethylamiodarone (DEA) is the primary pharmacologically active metabolite of the antiarrhythmic drug amiodarone (AMI). Therapeutic Drug Monitoring (TDM) of both compounds is essential in clinical practice due to amiodarone's narrow therapeutic window (0.5-2.5 mg/L) and the strong correlation between elevated plasma concentrations and serious adverse effects including thyroid dysfunction, pulmonary toxicity, and hepatic damage [1]. The extensive accumulation of DEA in plasma and tissues during long-term therapy, often approaching or exceeding parent drug concentrations, necessitates simultaneous monitoring of both compounds for comprehensive pharmacokinetic assessment and personalized dosing [2].

Sample preparation represents a critical step in bioanalysis, with solid-phase extraction (SPE) emerging as a powerful technique for isolating analytes from complex biological matrices like plasma. SPE effectively reduces matrix effects, removes interfering components, and concentrates target analytes, thereby significantly enhancing the sensitivity and specificity of subsequent chromatographic analysis [2]. These application notes provide detailed protocols for the efficient extraction of DEA from human plasma using SPE methodologies, enabling reliable quantification for TDM applications.

Methodologies and Protocols

Mixed-Mode Cation Exchange Solid-Phase Extraction

This protocol details the simultaneous extraction of both amiodarone and desethylamiodarone from human plasma using Oasis MCX mixed-mode cation exchange cartridges (1 mL, 30 mg) as described by the seminal method with modifications [2] [3].

Materials and Reagents:

  • SPE Cartridges: Oasis MCX (1 mL, 30 mg) or equivalent mixed-mode cation exchange
  • Internal Standard: Tamoxifen or deuterated analogs (amiodarone-D₄, desethylamiodarone-D₄)
  • Solvents: HPLC-grade methanol, acetonitrile, methylene chloride, isopropanol, analytical-grade formic acid, orthophosphoric acid, ammonia solution (33%)
  • Plasma Samples: Human plasma (heparin or EDTA-anticoagulated)
  • Equipment: Vacuum manifold, centrifuge, evaporator (nitrogen or centrifugal), volumetric tubes, pH meter

Protocol Workflow:

G A 1. Condition Cartridge MeOH (1 mL) Water (1 mL) B 2. Load Sample Acidified plasma (0.5 mL) + Internal Standard A->B C 3. Wash Step 1 Phosphoric acid (1 mL, 02 M) OR Water (1 mL, pH 3) B->C D 4. Wash Step 2 Methanol (1 mL) C->D E 5. Elute Analytes Methylene chloride: Isopropanol:NH4OH (80:20:2, v/v/v) D->E F 6. Evaporate & Reconstitute N₂ evaporate → Dryness Reconstitute in Mobile Phase E->F

Detailed Procedural Steps:

  • SPE Cartridge Conditioning:

    • Pre-condition Oasis MCX cartridge with 1 mL methanol
    • Equilibrate with 1 mL purified water
    • Maintain cartridge moisture throughout process
  • Sample Preparation and Loading:

    • Thaw plasma samples at room temperature
    • Vortex-mix for 30 seconds
    • Add internal standard (tamoxifen or deuterated analogs) to 0.5 mL plasma
    • Acidify with 0.5 mL of 0.1 M phosphoric acid
    • Load entire mixture (1 mL total) onto conditioned MCX cartridge
  • Washing Steps:

    • Wash with 1 mL of 0.2 M phosphoric acid OR 1 mL water (pH adjusted to 3 with phosphoric acid)
    • Wash with 1 mL methanol
    • Ensure complete drying after washing steps
  • Elution:

    • Elute analytes with 1 mL methylene chloride:isopropanol:ammonium hydroxide (80:20:2, v/v/v)
    • Collect eluate in clean glass tubes
  • Post-Extraction Processing:

    • Evaporate to dryness under nitrogen stream at 40°C
    • Reconstitute dry residue in 100-200 μL mobile phase
    • Vortex-mix for 30 seconds
    • Transfer to autosampler vials for analysis
Alternative Sample Preparation Techniques

Microextraction by Packed Sorbent (MEPS): MEPS represents a miniaturized, automated approach to sample preparation using 1-4 mg of sorbent material packed inside a syringe barrel [4].

  • Sorbent: C8 or mixed-mode phases
  • Sample Volume: 100-250 μL plasma
  • Wash: Water (pH 3) followed by 5% methanol
  • Elution: 50-100 μL methanol for direct injection
  • Advantages: Reduced solvent consumption, automation compatibility, minimal sample volume requirements

Stable Isotope Dilution Approach: For highest accuracy in LC-MS/MS applications, stable isotope-labeled internal standards (amiodarone-D₄ and desethylamiodarone-D₄) provide optimal correction for extraction variability and matrix effects [5] [6].

  • Internal Standards: Amiodarone-D₄ and desethylamiodarone-D₄
  • Extraction: Mixed-mode SPE following similar protocol
  • Benefits: Compensation for recovery variations, matrix effects, and ionization suppression

Chromatographic Separation and Detection

Liquid Chromatography Conditions:

  • Column: Symmetry C18 (150 × 3.0 mm, 5 μm) or equivalent reversed-phase
  • Mobile Phase: Acetonitrile - 0.1% formic acid (46:54, v/v)
  • Flow Rate: 0.5 mL/min
  • Temperature: Ambient (20-25°C)
  • Injection Volume: 10-50 μL

Mass Spectrometry Detection:

  • Ionization: Electrospray Ionization (ESI) positive mode
  • Detection: Multiple Reaction Monitoring (MRM)
  • Transitions: DEA m/z 618.0 → 547.0; AMI m/z 646.0 → 201.2
  • Internal Standard: Tamoxifen m/z 372 → 72 or DEA-D₄ m/z 622.0 → 546.9

Method Validation Parameters

Table 1: Analytical Performance Characteristics of SPE Methods for DEA Extraction

Validation Parameter Performance Characteristics Experimental Conditions
Linear Range 0.01-40.0 mg/L [5] 12 calibrators, four replicates each
Limit of Detection 1.9 μg/L in plasma [5] Signal-to-noise ratio >3:1
Lower Limit of Quantification 2.5 μg/L in plasma [5] Signal-to-noise ratio >10:1, CV <20%
Extraction Recovery 90.2% (range 80.0-94.7%) for DEA [5] Comparison of extracted vs. unextracted samples
Within-Run Precision CV <8% for quality-control samples [2] Six replicates at three concentrations
Between-Run Precision CV <8% for both compounds [5] 12 runs over different days
Carry-over <20% of LLOQ [7] Injection of blank after high calibrator
Stability 24h ambient, 72h 4°C [7] Three freeze-thaw cycles at -20°C

Table 2: Comparison of Sample Preparation Techniques for DEA Extraction from Plasma

Technique Extraction Efficiency Advantages Limitations
Mixed-Mode SPE ~90% recovery [5] Excellent clean-up, high reproducibility Moderate solvent consumption
MEPS ~60% recovery [4] Minimal sample/solvent volume, automation Limited sorbent capacity
Liquid-Liquid Extraction 59.9-97.6% recovery [8] Simple implementation, no columns required Emulsion formation potential
Protein Precipitation <60% recovery [4] Rapid, minimal steps Poor selectivity, matrix effects

Troubleshooting and Technical Notes

  • Recovery Optimization:

    • Maintain pH <3 during loading to ensure protonation of analytes
    • Use fresh ammonia solution in elution solvent for optimal recovery
    • Ensure complete drying after washing steps but avoid over-drying
  • Matrix Effects Mitigation:

    • Use stable isotope-labeled internal standards when possible [6]
    • Implement efficient washing steps (acidic followed by organic wash)
    • Lot-test plasma sources for interference screening
  • Chromatographic Performance:

    • Use column temperatures between 20-25°C for retention time stability
    • Incorporate 0.1% formic acid in mobile phase to enhance ionization
    • Consider longer columns (150 mm) for improved separation efficiency

Applications in Clinical Research

The validated SPE methods enable reliable quantification of DEA for various clinical applications:

Therapeutic Drug Monitoring:

  • Establishing patient-specific therapeutic ranges (0.5-2.5 mg/L for AMI + DEA) [1]
  • Differentiating treatment failure from suboptimal dosing
  • Minimizing concentration-dependent adverse effects

Pharmacokinetic Studies:

  • Assessing bioavailability and bioequivalence of formulations
  • Evaluating drug-drug interaction potentials
  • Investigating correlation between plasma concentrations and clinical outcomes

Toxicological Investigations:

  • Identifying supratherapeutic concentrations associated with toxicity
  • Monitoring metabolite accumulation during long-term therapy
  • Guiding dose adjustments in special populations

Conclusion

The mixed-mode cation exchange SPE protocol provides a robust, reproducible methodology for extracting desethylamiodarone from human plasma with excellent recovery (>90%) and minimal matrix interference. When coupled with LC-MS/MS detection, this approach enables specific, sensitive quantification suitable for clinical TDM applications. The method's reliability has been demonstrated through extensive validation, confirming its suitability for routine analysis in clinical laboratories supporting personalized amiodarone therapy.

References

Comprehensive Application Notes and Protocols: LC-MS/MS Detection of Amiodarone and Desethylamiodarone for Clinical Research and Therapeutic Drug Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Relevance

Amiodarone, a potent class III antiarrhythmic agent, remains one of the most prescribed medications for managing both atrial and ventricular arrhythmias despite its potential for serious adverse effects. The therapeutic monitoring of amiodarone and its primary metabolite, desethylamiodarone, is critically important in clinical practice due to their narrow therapeutic index and complex pharmacokinetic profile. Amiodarone exhibits unusual pharmacokinetics with extensive tissue distribution and an exceptionally long elimination half-life ranging from 35-68 days, while desethylamiodarone demonstrates an even longer half-life of 31-110 days [1]. The active metabolite desethylamiodarone not only contributes significantly to the therapeutic effects but also to the adverse effect profile, including thyroid dysfunction through interaction with nuclear thyroid hormone receptors [2]. Therapeutic drug monitoring is therefore essential for personalized pharmacotherapy, particularly in patients undergoing surgical ablation for atrial fibrillation where maintaining sinus rhythm is crucial [3].

The structural similarity between amiodarone, desethylamiodarone, and thyroid hormones underpins one of the key mechanisms of action and toxicity. Research has demonstrated that desethylamiodarone has substantial affinity for nuclear thyroid hormone receptors across multiple tissues with KD values of 8.6 µM in lymphocytes, 35.0 µM in atrial tissue, and 26.9 µM in ventricular tissue [2]. At typical therapeutic concentrations (approximately 4 µM or 2.7 µg/mL), desethylamiodarone would partially saturate nuclear thyroid hormone receptors in cardiac tissues, providing a mechanism for the hypothyroid-like electrophysiological effects observed with amiodarone therapy [2]. Additionally, both compounds interact with cardiac ion channels, including voltage-gated sodium channels, with desethylamiodarone potentially having greater pro-arrhythmic effects under certain conditions [4].

Analytical Method Overview

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for simultaneous quantification of amiodarone and desethylamiodarone in biological matrices due to its superior selectivity, specificity, and precision compared to immunoassays or conventional HPLC methods. The fundamental principle involves chromatographic separation followed by electrospray ionization and multiple reaction monitoring (MRM) for highly selective detection [5]. The critical analytical challenges include addressing the extensive protein binding of these compounds, managing potential matrix effects, and achieving adequate sensitivity given their relatively low therapeutic concentrations (0.5-2.5 mg/L for both compounds) [3].

Recent advances in LC-MS/MS technology have significantly improved the analysis of these compounds. The summation of MRM (SMRM) transitions approach can enhance detection sensitivity for large molecules by superimposing ion signals from multiple MRM transitions, though this technique is more beneficial for macromolecules than small molecules like amiodarone and desethylamiodarone which typically form singly charged ions [5]. For sensitivity optimization in electrospray ionization (ESI), key parameters include capillary voltage positioning, nebulizing gas flow and temperature, and desolvation conditions. Strategic optimization of these parameters can yield two to threefold sensitivity improvements [6]. The positioning of the capillary tip in relation to the sampling orifice is particularly important – at slower flow rates (e.g., 0.2-0.3 mL/min), the capillary can be positioned closer to the orifice, increasing ion plume density and improving ionization efficiency [6].

LC-MS/MS Analysis Parameters and Conditions

Chromatographic Conditions
  • Column: Kinetex 2.6 µm C18 100 × 4.6 mm or equivalent reverse-phase column [7]
  • Mobile Phase: Binary system consisting of:
    • Mobile Phase A: Aqueous component (water with 0.1% formic acid)
    • Mobile Phase B: Organic component (acetonitrile with 0.1% formic acid) [7]
  • Elution Mode: Isocratic at 65:35 (B:A) ratio [7] or gradient elution based on specific method requirements
  • Flow Rate: 0.5 mL/min [7]
  • Injection Volume: 10-20 µL, depending on sensitivity requirements
  • Column Temperature: Maintained at 30-40°C for retention time stability
  • Run Time: 6-12 minutes, depending on the required throughput and separation efficiency
Mass Spectrometric Conditions
  • Ionization Source: Electrospray Ionization (ESI) in positive mode [7]
  • Ion Monitoring Mode: Multiple Reaction Monitoring (MRM)
  • Source Parameters:
    • Capillary Voltage: 3.0-4.0 kV (optimized for specific instrument)
    • Desolvation Temperature: 400-550°C (compound-dependent) [6]
    • Desolvation Gas Flow: 600-800 L/hour
    • Cone Gas Flow: 50-150 L/hour
  • MRM Transitions:
    • Amiodarone: 646 → 135 m/z [7]
    • Desethylamiodarone: 618 → 135 m/z [7]
  • Dwell Time: 100-200 ms per transition to ensure sufficient data points across peaks
  • Collision Energies: Optimized for each compound (typically 20-35 eV)

Table 1: Optimal MRM Transitions and Parameters for Amiodarone and Desethylamiodarone

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Ionization Mode
Amiodarone 646 135 25-30 ESI+
Desethylamiodarone 618 135 20-25 ESI+
Internal Standard Compound-dependent Compound-dependent Optimized ESI+

Sample Preparation Protocols

Protein Precipitation Extraction

Protein precipitation provides a rapid, economical extraction method suitable for high-throughput applications where maximum sensitivity is not required:

  • Aliquot 100 µL of plasma or serum sample into a microcentrifuge tube
  • Add 20 µL of internal standard solution (appropriate concentration in methanol or acetonitrile)
  • Add 300-400 µL of precipitation solvent (methanol, acetonitrile, or 5% trichloroacetic acid) [5]
  • Vortex mix for 5 minutes to ensure complete protein precipitation
  • Centrifuge at 18,000 × g for 15 minutes to pellet precipitated proteins [5]
  • Transfer supernatant to a clean container
  • Evaporate to dryness under a gentle stream of nitrogen or in a centrifugal evaporator
  • Reconstitute in 100 µL of mobile phase initial conditions (e.g., 60:40 methanol:water)
  • Vortex for 3 minutes and centrifuge at 18,000 × g for 15 minutes before LC-MS/MS analysis [5]
Solid-Phase Extraction (SPE) Protocol

SPE provides superior clean-up and better recovery for low concentration samples, though it is more time-consuming:

  • Condition SPE cartridge (Oasis PRiME HLB or equivalent) with 0.25 mL of 0.1% TFA in acetonitrile followed by 0.25 mL of 0.1% TFA in water [5]
  • Acidify 100 µL of plasma/serum with 0.5 mL of 0.1% trifluoroacetic acid (TFA) in water
  • Load sample onto conditioned SPE cartridge
  • Wash cartridge twice with 0.5 mL of 0.1% TFA in water to remove interfering compounds
  • Elute analytes with two applications of 0.5 mL of 0.1% TFA in 50% acetonitrile/water [5]
  • Evaporate eluate to complete dryness under vacuum or nitrogen stream
  • Reconstitute dried extract in 100 µL of 50:50 methanol:water containing 0.1% formic acid
  • Vortex for 5 minutes and clarify by centrifugation at 18,000 × g for 5 minutes before analysis [5]

The following diagram illustrates the complete sample preparation and analysis workflow:

G SampleCollection Sample Collection (Plasma/Serum) ISAddition Internal Standard Addition SampleCollection->ISAddition Extraction Extraction Method ISAddition->Extraction PPT Protein Precipitation Extraction->PPT Rapid Method SPE Solid-Phase Extraction Extraction->SPE Cleaner Extracts Evaporation Evaporation to Dryness PPT->Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCAnalysis LC-MS/MS Analysis Reconstitution->LCAnalysis DataProcessing Data Processing & Quantification LCAnalysis->DataProcessing

Method Validation and Analytical Performance

Rigorous method validation is essential to ensure reliable quantification of amiodarone and desethylamiodarone for clinical research and therapeutic drug monitoring applications. The developed LC-MS/MS methods demonstrate excellent analytical performance with validation parameters meeting regulatory standards.

Table 2: Analytical Performance Characteristics of Validated LC-MS/MS Methods

Validation Parameter Amiodarone Performance Desethylamiodarone Performance Acceptance Criteria
Linear Range 25-2500 ng/mL [7] 2.5-1250 ng/mL [7] R² > 0.995
LLOQ 25 ng/mL [7] 2.5 ng/mL [7] Accuracy 80-120%, CV < 20%
Precision (CV%) <15% at all QC levels [7] <15% at all QC levels [7] Within ±15% of nominal
Accuracy (%) 85-115% at all QC levels [7] 85-115% at all QC levels [7] Within ±15% of nominal
Extraction Recovery Consistent and reproducible Consistent and reproducible >70% with minimal variability
Matrix Effects No significant suppression/enhancement No significant suppression/enhancement IS normalized MF 85-115%

The therapeutic reference range for both amiodarone and desethylamiodarone in clinical practice is generally 0.5-2.5 mg/L (approximately 0.77-3.86 µM for amiodarone and 0.81-4.04 µM for desethylamiodarone) [3]. At steady state, the serum concentration of desethylamiodarone relates to amiodarone concentration by a Michaelis-Menten type function, yielding a Km of 2.45 µmol/L for amiodarone and a maximal desethylamiodarone concentration of 3.61 µmol/L [1]. The metabolite-to-parent ratio (DEA/AMI) typically ranges from 0.5 to 2.0 in treated patients and may provide additional clinical information beyond individual drug concentrations [3].

Research Applications and Current Developments

The application of LC-MS/MS for quantifying amiodarone and desethylamiodarone extends beyond routine therapeutic drug monitoring into advanced clinical research and pharmacological studies. Recent investigations have explored the complex electrophysiological effects of both compounds, particularly their interactions with cardiac voltage-gated sodium channels. Research demonstrates that both amiodarone and desethylamiodarone alter the apparent valence of steady-state fast-inactivation and preferentially block peak conductance in mutant sodium channels (ΔKPQ) associated with Long QT Syndrome type 3 [4]. Interestingly, both compounds significantly increase late sodium currents and window currents, suggesting potential pro-arrhythmic effects that may counterbalance their therapeutic antiarrhythmic benefits [4].

Emerging research applications include:

  • Pharmacogenomic Studies: Investigating the impact of genetic polymorphisms in CYP450 enzymes (particularly CYP3A4 and CYP2C8) on amiodarone metabolism and desethylamiodarone formation [4]
  • Drug Interaction Studies: Examining the pharmacokinetic interactions between amiodarone and other cardiovascular medications using simultaneous quantification methods [8]
  • Tissue Distribution Studies: Leveraging the high sensitivity of modern LC-MS/MS systems to quantify drug concentrations in myocardial tissue and other target organs
  • Long-term Toxicity Studies: Monitoring the extraordinary accumulation of these compounds during chronic therapy, with desethylamiodarone serum elimination half-lives ranging from 31-110 days [1]

Recent methodological advances include the development of simultaneous quantification protocols for amiodarone, desethylamiodarone, and other antiarrhythmic agents like mexiletine in human plasma and serum [8]. These multiplexed assays enhance research efficiency and enable comprehensive pharmacokinetic profiling in patients receiving combination antiarrhythmic therapy. The continued refinement of LC-MS/MS technology promises further improvements in detection sensitivity, analytical throughput, and method robustness for these clinically important compounds.

Troubleshooting and Technical Considerations

Successful implementation of LC-MS/MS methods for amiodarone and desethylamiodarone analysis requires attention to several potential technical challenges:

  • Matrix Effects: To minimize ionization suppression or enhancement, ensure adequate chromatographic separation of analytes from endogenous compounds. Use stable isotope-labeled internal standards when available to compensate for variability in extraction efficiency and matrix effects [6]
  • Carryover: Given the lipophilic nature of these compounds, implement thorough washing steps with high organic content (e.g., 90% methanol or acetonitrile) between injections to prevent carryover in the LC system
  • Retention Time Shifts: The highly organic mobile phases used for these hydrophobic compounds can lead to retention time instability. Ensure consistent mobile phase preparation and adequate column conditioning to maintain reproducibility
  • Sensitivity Issues: If sensitivity declines, check ion source cleanliness and consider optimizing source parameters. For ESI, capillary position relative to the sampling orifice significantly impacts sensitivity – at 0.5 mL/min flow rate, position the capillary closer to the orifice for improved ion transmission [6]
  • In-source Fragmentation: Monitor for in-source fragmentation of desethylamiodarone to amiodarone, which could lead to quantification errors. Adjust source parameters (particularly temperature and cone voltage) to minimize this phenomenon

Regular quality control procedures including the analysis of blank samples, calibration standards, and quality control samples at low, medium, and high concentrations should be implemented to ensure ongoing method reliability. Participation in external quality assessment programs when available further validates method performance in the context of clinical research applications.

References

Application Notes and Protocols: Chromatographic Separation and Analysis of Desethylamiodarone

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Desethylamiodarone (DEA) is the primary active metabolite of the potent antiarrhythmic drug amiodarone (AM). Amiodarone itself is a Class III antiarrhythmic agent with additional properties from other classes, making it highly effective for managing various cardiac arrhythmias, including atrial fibrillation and ventricular tachycardia [1]. However, its use is complicated by a complex pharmacokinetic profile and the potential for serious extra-cardiac side effects, such as pulmonary fibrosis, thyroid dysfunction, and liver injury [1] [2]. The therapeutic drug monitoring (TDM) of both amiodarone and its metabolite is crucial due to amiodarone's large volume of distribution, exceptionally long half-life (50-60 days), and the fact that desethylamiodarone possesses antiarrhythmic activity comparable to the parent compound [1]. Furthermore, understanding the distribution of these compounds, particularly in tissues like the lungs where amiodarone tends to accumulate, is vital for investigating its toxicity profile [3] [2]. This document provides detailed chromatographic methods and protocols for the precise determination of desethylamiodarone and amiodarone in various biological matrices, supporting TDM, pharmacokinetic studies, and toxicity research.

Analytical Methods and Protocols

The following sections outline specific, validated methods for the extraction and chromatographic analysis of desethylamiodarone.

High-Performance Liquid Chromatography (HPLC) with UV Detection for Human Plasma

This protocol, based on the first HPLC method utilizing Microextraction by Packed Sorbent (MEPS) for sample preparation, is designed for the simultaneous determination of amiodarone and desethylamiodarone in human plasma. It is characterized by its simplicity and speed, making it suitable for high-throughput TDM [4].

2.1.1. Experimental Protocol
  • Sample Preparation (MEPS):

    • Procedure: Use a MEPS syringe (e.g., M1) packed with a C18 sorbent. Condition the sorbent with 100 µL of methanol followed by 100 µL of water. Load 100 µL of plasma sample mixed with the internal standard (Tamoxifen) onto the syringe. Wash the sorbent with 100 µL of water to remove interfering compounds. Elute the analytes (AM and DEA) with 50 µL of a mixture of acetonitrile and methanol (70:30, v/v) directly into an HPLC vial [4].
    • Advantages: MEPS minimizes solvent consumption, reduces preparation time, and allows for a high number of extractions per sorbent bed.
  • Chromatographic Conditions:

    • Column: LiChroCART Purospher Star C18 (55 mm × 4 mm, 3 µm) [4].
    • Mobile Phase: 50 mM phosphate buffer with 0.1% formic acid (pH 3.1) / Methanol / Acetonitrile in a ratio of 45:5:50 (v/v/v) [4].
    • Flow Rate: 1.2 mL/min (isocratic elution) [4].
    • Detection: UV at 254 nm [4].
    • Run Time: < 5 minutes [4].
    • Injection Volume: 50 µL [4].
2.1.2. Method Validation Data [4]
Parameter Result for Amiodarone Result for Desethylamiodarone
Linearity Range 0.1 - 10 µg/mL 0.1 - 10 µg/mL
Correlation Coefficient (r²) ≥ 0.9976 ≥ 0.9976
Limit of Quantification (LOQ) 0.1 µg/mL 0.1 µg/mL
Imprecision (% CV) ≤ 6.67% ≤ 6.67%
Inaccuracy (% Bias) Within ±9.84% Within ±9.84%
Mean Recovery 58.6% - 68.2% 58.6% - 68.2%
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Rat Plasma

For applications requiring higher sensitivity, such as detailed pharmacokinetic studies in small animal models, UPLC-MS/MS is the preferred method. This protocol allows for the simultaneous analysis of amiodarone, desethylamiodarone, and related compounds with excellent sensitivity [5].

2.2.1. Experimental Protocol
  • Sample Preparation (Protein Precipitation):

    • Procedure: To a volume of rat plasma, add a known concentration of the internal standard (e.g., Ivabradine). Precipitate proteins by adding a sufficient volume of acetonitrile (typically a 1:3 or 1:4 plasma-to-acetonitrile ratio). Vortex mix vigorously for 1-2 minutes, then centrifuge at high speed (e.g., 10,000-15,000 × g) for 5-10 minutes. Collect the clear supernatant and transfer it to an autosampler vial for analysis [5].
  • Chromatographic and Mass Spectrometric Conditions:

    • Column: Acquity UPLC BEH C18 (e.g., 100 mm × 2.1 mm, 1.7 µm) [5].
    • Mobile Phase: Typically a gradient of aqueous formic acid or ammonium acetate and an organic modifier like acetonitrile or methanol.
    • Mass Spectrometer: Triple quadrupole (e.g., Xevo TQ-S) [5].
    • Ionization Mode: Positive ion electrospray ionization (ESI+) [5].
    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific transitions must be optimized for each analyte.
2.2.2. Method Validation Data [5]
Parameter Amiodarone Desethylamiodarone
Calibration Range 1 - 200 ng/mL 0.1 - 20 ng/mL
Lower Limit of Quantification (LLOQ) 1.0 ng/mL 0.1 ng/mL
Intra-/Inter-day Accuracy -14.8% to 10.9% -14.8% to 10.9%
Intra-/Inter-day Precision (% CV) ≤ 13.3% ≤ 13.3%
Mean Recovery > 82.1% > 82.1%
Sample Preparation Workflow for Tissue Analysis (Dog Lung)

Analyzing tissue samples presents unique challenges due to the complex matrix. The following workflow, adapted from a method for determining desethylamiodarone in dog lung, involves homogenization, extraction, and purification [3].

The following diagram illustrates the logical workflow for processing a tissue sample, from collection to analysis.

G Start Start: Collected Tissue Sample A Homogenize Tissue (Enzymatic Digestion or Mechanical) Start->A B Extract Analytes (Solvent Extraction) A->B C Purify Extract (Preparative HPLC) B->C D Concentrate Purified Fraction C->D E Analyze via Analytical HPLC-MS D->E End End: Quantification E->End

Detailed Steps:

  • Homogenization: The lung tissue is first homogenized, potentially using an enzymatic digestion process to break down the tissue matrix [6].
  • Extraction: The homogenate is subjected to liquid-liquid or solid-phase extraction to isolate amiodarone and desethylamiodarone from the tissue lipids and proteins.
  • Purification & Concentration: For high-purity requirements, the crude extract can be further purified using preparative HPLC. A Waters C18 column (250 mm × 25 mm, 10 µm) with a mobile phase of acetonitrile-100 mmol/L acetic acid containing 15 mmol/L diethylamine (55:45 v/v) at 10.0 mL/min can be used [3]. The fraction containing desethylamiodarone is collected and concentrated.
  • Analysis: The final sample is analyzed using an analytical HPLC method (e.g., Hypersil ODS2 column, 250 mm × 4.6 mm, 5 µm) with UV detection at 237.5 nm, or confirmed by mass spectrometry (MS) where the ion mass spectral (m/z) for desethylamiodarone is 618.1 (M+H)⁺ [3].

Data Presentation and Comparison of Methods

The following table provides a consolidated overview of the key characteristics of the different chromatographic methods discussed, facilitating easy comparison and selection for specific research needs.

Table 1: Comprehensive Comparison of Chromatographic Methods for Desethylamiodarone Analysis

Method Feature HPLC-UV with MEPS (Plasma) [4] UPLC-MS/MS (Plasma) [5] HPLC-MS (Tissue) [3] HPLC-UV with SPE (Plasma) [7]
Analytical Technique HPLC-UV UPLC-MS/MS HPLC-MS HPLC-UV
Sample Matrix Human Plasma Rat Plasma Dog Lung Tissue Human Serum/Plasma
Sample Prep Method Microextraction by Packed Sorbent (MEPS) Protein Precipitation (Acetonitrile) Enzymatic Digestion, Prep HPLC Solid-Phase Extraction (SPE)
Linear Range 0.1 - 10 µg/mL 0.1 - 20 ng/mL Not Specified 0.25 - 4.0 µg/mL
LOQ/LLOQ 0.1 µg/mL 0.1 ng/mL Not Specified 0.25 µg/mL
Run Time < 5 min Not Specified Not Specified Not Specified
Key Advantage Fast, low solvent use, high-throughput Ultra-high sensitivity, specificity Designed for complex tissue matrices Improved reproducibility for small volumes

Troubleshooting and Optimization Insights

  • Mobile Phase Optimization: The use of additives like 0.1% formic acid or diethylamine can significantly improve peak shape by suppressing silanol interactions and controlling ionization [4] [3].
  • Selecting Sample Preparation: The choice of sample cleanup is critical.
    • MEPS is excellent for plasma, offering automation potential and reduced organic solvent waste [4].
    • Protein Precipitation is the fastest method but may lead to a dirtier extract; it is best paired with a highly specific detection method like MS/MS [5].
    • Solid-Phase Extraction (SPE) provides a good balance of clean-up and recovery and is more robust than liquid-liquid extraction for small sample volumes [7].
    • For tissues, a dedicated homogenization and purification step is non-negotiable for reliable results [3] [6].
  • Column Selection: For UPLC-MS/MS, columns with small particle sizes (e.g., 1.7-2.2 µm) are ideal for achieving high resolution and fast separations. For conventional HPLC, 3-5 µm particles in a C18 column are standard workhorses [4] [5] [8].

Conclusion

The chromatographic separation and accurate quantification of desethylamiodarone are fundamental to understanding the pharmacokinetics, efficacy, and toxicity profile of amiodarone therapy. The methods detailed herein, ranging from the robust and cost-effective HPLC-UV to the highly sensitive UPLC-MS/MS, provide researchers with a toolkit adaptable to various requirements, including high-throughput TDM, sensitive preclinical pharmacokinetics, and targeted tissue distribution studies. The provided protocols, validation data, and comparative tables serve as a practical guide for implementing these analyses in a drug development and clinical research setting.

References

simultaneous determination amiodarone desethylamiodarone human plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Analysis and Monitoring

The simultaneous determination of amiodarone (AM) and its major metabolite N-desethylamiodarone (DEA) in human plasma is critical for Therapeutic Drug Monitoring (TDM). Due to amiodarone's narrow therapeutic index (0.5-2.5 mg/L) and potential for severe adverse effects, precise monitoring is essential to ensure efficacy while minimizing toxicity [1] [2] [3]. The methods outlined here—HPLC-UV and LC-MS/MS—provide reliable frameworks for accurate quantification in a research and clinical setting.


Summary of Analytical Methods & Performance

The table below compares the key characteristics of two established analytical methods.

Table 1: Comparison of HPLC-UV and LC-MS/MS Methods

Feature HPLC-UV Method [1] LC-MS/MS Method [2]
Analytical Technique High-Performance Liquid Chromatography with Ultraviolet detection Liquid Chromatography-Tandem Mass Spectrometry
Sample Preparation Liquid-liquid extraction Solid-phase extraction (mixed-mode)
Linear Range 0.3 - 6.0 mg/L Not explicitly stated, but covers subtherapeutic to toxic levels
Limit of Quantification 0.3 mg/L More sensitive than HPLC-UV
Analysis Time Rapid (with Rocket column technology) Not specified
Imprecision < 6% at therapeutic concentrations Excellent specificity and signal-to-noise ratio
Key Advantage Cost-effective, readily available equipment Superior specificity and sensitivity, robust sample clean-up

Detailed Experimental Protocols

Protocol 1: HPLC-UV Detection Method

This protocol is adapted from a method that uses a simple liquid-liquid extraction and isocratic elution [1].

1. Reagents and Materials

  • Analytes: Amiodarone and Desethylamiodarone reference standards.
  • Internal Standard: A suitable compound with similar chemical properties.
  • Solvents: HPLC-grade acetonitrile, methanol, and water.
  • Extraction Solvent: An appropriate organic solvent for liquid-liquid extraction (e.g., methylene chloride or a mixture).
  • Equipment: HPLC system with UV detector, analytical column.

2. Sample Preparation (Liquid-Liquid Extraction) 1. Pipette 1 mL of human plasma or serum into a glass tube. 2. Add the internal standard solution. 3. Mix the sample, then add the extraction solvent (e.g., methylene chloride). 4. Vortex-mix vigorously for several minutes to ensure complete extraction. 5. Centrifuge the samples to separate the organic and aqueous layers. 6. Transfer the lower organic layer to a new, clean tube. 7. Evaporate the organic layer to dryness under a gentle stream of nitrogen or air. 8. Reconstitute the dry residue in the HPLC mobile phase, ready for injection.

3. Instrumental Conditions

  • Column: A reversed-phase C18 column.
  • Mobile Phase: Isocratic mixture of acetonitrile and a aqueous buffer (e.g., phosphate or formate). The exact ratio should be optimized (e.g., ~70:30 acetonitrile:buffer).
  • Flow Rate: 1.0 - 1.5 mL/min.
  • UV Detection: 240 - 254 nm.
  • Injection Volume: 10 - 50 µL.
Protocol 2: LC-MS/MS Detection Method

This protocol, based on a method using an ion trap mass spectrometer, offers high specificity and is ideal for complex matrices [2].

1. Reagents and Materials

  • Similar to Protocol 1, with analytical-grade formic acid.
  • SPE Cartridges: Mixed-mode (e.g., C8 with cation-exchange functionality) solid-phase extraction cartridges.

2. Sample Preparation (Solid-Phase Extraction) 1. Condition the SPE cartridge with methanol and then water or a buffer. 2. Load the plasma sample (e.g., 1 mL), which may be acidified, onto the cartridge. 3. Wash the cartridge with water and a wash solution (e.g., 2% formic acid in water) to remove interfering compounds. 4. Elute the analytes (AM and DEA) using an organic solvent like methylene chloride:isopropanol (e.g., 80:20, v/v) with ammonia. 5. Evaporate the eluate to dryness and reconstitute in the LC mobile phase for injection.

3. Instrumental Conditions

  • Chromatography:
    • Column: Reversed-phase C18 column.
    • Mobile Phase: Gradient elution using water (with 0.1% formic acid) and acetonitrile.
    • Flow Rate: 0.2 - 0.5 mL/min.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Mode: Multiple Reaction Monitoring (MRM).
    • Ion Transitions: Monitor precursor ion → product ion for each compound.
      • Amiodarone: m/z 646 → specific product ion.
      • Desethylamiodarone: m/z 618 → specific product ion.
      • Internal Standard (e.g., Tamoxifen): m/z 372 → specific product ion [2].

Workflow and Logical Pathway

The following diagram illustrates the logical progression of the analytical process, from sample collection to data analysis, which is common to both HPLC-UV and LC-MS/MS methods.

G cluster_1 Sample Preparation Method cluster_2 Detection Technique SampleCollection Sample Collection (Human Plasma/Serum) SamplePrep Sample Preparation SampleCollection->SamplePrep LLE Liquid-Liquid Extraction (Protocol 1) SamplePrep->LLE SPE Solid-Phase Extraction (Protocol 2) SamplePrep->SPE HPLC Chromatographic Separation (HPLC) Detection Detection HPLC->Detection UV UV Detection (Protocol 1) Detection->UV MS Tandem MS Detection (Protocol 2) Detection->MS DataAnalysis Data Analysis & Quantification LLE->HPLC SPE->HPLC UV->DataAnalysis MS->DataAnalysis

Critical Considerations for Implementation

  • Specificity and Selectivity: The LC-MS/MS method provides superior specificity by monitoring unique mass transitions, effectively eliminating interference from complex plasma matrices [2]. HPLC-UV requires careful method development to achieve baseline separation of AM, DEA, and endogenous compounds.
  • Method Validation: Any method implemented must be rigorously validated according to international guidelines (e.g., ICH, FDA). Key parameters include:
    • Accuracy and Precision: Across the calibration range, including quality controls.
    • Linearity: Confirming the response is linear within the intended working range.
    • Recovery: Ensuring consistent and efficient extraction of analytes.
    • Stability: Confirming analyte stability in plasma and in prepared samples under storage and processing conditions.
  • Clinical Relevance: The primary metabolite, DEA, is biologically active and can approach or even exceed the concentration of the parent drug during long-term therapy [2] [3]. Its accumulation is implicated in the cytotoxicity and serious side effects of amiodarone, such as pulmonary fibrosis [4] [3]. Therefore, simultaneous monitoring of both compounds provides a more complete safety and efficacy profile.

References

Comprehensive Application Notes and Protocols for Therapeutic Drug Monitoring of Amiodarone and Desethylamiodarone

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Relevance

Amiodarone is a potent Class III antiarrhythmic agent used for treating various supraventricular and ventricular arrhythmias. Its pharmacokinetics are characterized by a very long serum elimination half-life, ranging from 30 to 120 days, which contributes to significant inter-individual variability in serum concentrations among patients administered the same dose. Desethylamiodarone (DEA), the primary metabolite of amiodarone, is pharmacologically active and can approach or even exceed the concentration of the parent drug during long-term therapy. Therapeutic drug monitoring (TDM) is crucial for amiodarone due to its narrow therapeutic index and potential for severe adverse effects, including thyroid dysfunction (both hypo- and hyperthyroidism), pulmonary fibrosis, and toxicities affecting the liver, skin, and nervous system. Some of these side effects are dose-dependent, emphasizing the need to apply the lowest effective dose and perform conscientious drug monitoring. Research has confirmed that maintaining sinus rhythm after surgical ablation for atrial fibrillation is achievable with amiodarone therapy, with one study reporting an 83% success rate at measured serum concentrations, though monitoring clinical response remains essential [1] [2].

The extensive tissue distribution of both amiodarone and desethylamiodarone further complicates therapy. During long-term treatment, these compounds accumulate in various tissues, with particularly high concentrations found in fat, liver, lung, and adrenal glands. This widespread deposition is associated with morphologic changes, including the development of lysosomal inclusion bodies similar to those seen in lipidoses, which underlie many of amiodarone's unwanted effects on organs such as skin, liver, and lung. Consequently, therapeutic monitoring must account for both plasma concentrations and tissue accumulation patterns to optimize efficacy while minimizing toxicity [3].

Analytical Methodologies

High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS)

The HPLC-ESI-MS/MS method represents the gold standard for determining amiodarone and desethylamiodarone concentrations in human plasma, offering superior specificity and sensitivity compared to conventional HPLC-UV methods. This technique combines efficient chromatographic separation with the selective detection capabilities of tandem mass spectrometry, enabling reliable quantification even at subtherapeutic concentrations [2].

2.1.1 Sample Preparation Protocol
  • Solid-Phase Extraction (SPE): Utilize a mixed-mode SPE procedure for optimal sample clean-up. Condition extraction cartridges (e.g., C8 or equivalent) sequentially with methylene chloride, isopropanol, methanol, and water.
  • Sample Application: After conditioning, apply plasma samples (typically 1 mL volume) pretreated with an internal standard solution (e.g., tamoxifen at 500 ng/mL) to the SPE cartridges.
  • Washing Steps: Wash cartridges sequentially with orthophosphoric acid (0.1 M), water, and a methanol-water mixture (30:70, v/v) to remove interfering compounds.
  • Elution: Elute amiodarone, desethylamiodarone, and the internal standard using methylene chloride-isopropanol-ammonia (78:20:2, v/v/v).
  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in mobile phase for injection into the HPLC system [2].
2.1.2 Chromatographic and Mass Spectrometric Conditions
  • HPLC Conditions: Utilize a reversed-phase C8 column (e.g., 125 × 2 mm ID, 5 μm particle size) maintained at 40°C. The mobile phase typically consists of acetonitrile-water (85:15, v/v) containing 0.1% formic acid at a flow rate of 0.3 mL/min.
  • Mass Spectrometric Detection: Operate the ion trap mass spectrometer with an electrospray ionization (ESI) interface in positive ion mode. Monitor precursor ions at m/z 646 for amiodarone, m/z 618 for desethylamiodarone, and m/z 372 for the internal standard (tamoxifen). Use collision-induced dissociation to generate product ion spectra for confirmatory analysis [2].
2.1.3 Method Validation Parameters
  • Linearity: The assay should demonstrate linearity over a concentration range of 0.05-5.0 mg/L for both compounds.
  • Recovery: Extraction recoveries typically exceed 85% across the analytical range.
  • Precision and Accuracy: Intra-day and inter-day coefficients of variation should be <10%, with accuracy within ±15% of nominal concentrations.
  • Specificity: The method should effectively resolve amiodarone and desethylamiodarone from potentially interfering endogenous plasma components [2].
Experimental Workflow for TDM of Amiodarone and Desethylamiodarone

The following diagram illustrates the complete analytical workflow for the therapeutic drug monitoring of amiodarone and desethylamiodarone using HPLC-ESI-MS/MS:

AmiodaroneTDMAnalyticalWorkflow SampleCollection Sample Collection SamplePrep Sample Preparation (Solid-Phase Extraction) SampleCollection->SamplePrep Plasma Sample (1 mL) Chromatography HPLC Separation C8 Column, 40°C SamplePrep->Chromatography Reconstituted Extract MSDetection MS/MS Detection ESI Positive Mode Chromatography->MSDetection Eluting Analytes DataAnalysis Data Analysis & Quantification MSDetection->DataAnalysis Mass Spectral Data ClinicalInterpretation Clinical Interpretation DataAnalysis->ClinicalInterpretation Concentration Report

Diagram Title: Analytical Workflow for Amiodarone and Desethylamiodarone TDM

This workflow outlines the sequential steps from sample collection to clinical interpretation for the therapeutic drug monitoring of amiodarone and its active metabolite.

Key Monitoring Parameters and Clinical Interpretation

Therapeutic and Toxic Concentration Ranges

Table 1: Serum Concentration Ranges and Tissue Distribution of Amiodarone and Desethylamiodarone

Matrix Analyte Therapeutic Range Toxic Concentration Notes
Plasma/Serum Amiodarone 0.5-2.5 mg/L >2.5 mg/L Typical target range for antiarrhythmic efficacy [2]
Plasma/Serum Desethylamiodarone 0.19-2.63 mg/L Not established Can approach/exceed parent drug concentration during long-term therapy [1]
Myocardial Tissue Amiodarone Not established Not established Linear relationship with oral dose [2]
Adipose Tissue Amiodarone Not established Not established High accumulation (316-344 mg/kg) [3]
Liver Amiodarone Not established Not established Very high concentrations (391 mg/kg); DEA concentrations even higher [3]
Key Pharmacokinetic Parameters

Table 2: Pharmacokinetic Properties of Amiodarone and Desethylamiodarone

Parameter Amiodarone Desethylamiodarone Clinical Significance
Elimination Half-life 30-120 days Similar to parent compound Explains long persistence after discontinuation [2]
Time to Steady State 3-12 months Similar to parent compound Requires prolonged loading doses initially [2]
Metabolic Pathway Hepatic (CYP3A4) Formation via deethylation Potential for drug interactions [2]
DEA/AMI Ratio 0.7-1.5 (typical) N/A Increasing ratio may indicate accumulation; correlation with TSH elevation [1]

Clinical Implementation Protocol

Sample Collection and Timing
  • Trough Sampling: Collect blood samples immediately before the next dose for trough concentration measurement.
  • Steady-State Considerations: Due to the exceptionally long half-life, wait at least 3 months after initiating therapy or dosage adjustment before monitoring steady-state concentrations.
  • Sample Handling: Collect blood in EDTA or heparinized tubes, separate plasma promptly by centrifugation, and store at -20°C if not analyzed immediately.
Interpretation of Results

Therapeutic decision-making should integrate laboratory findings with clinical assessment:

  • Concentrations Below Therapeutic Range: Consider dosage increase if arrhythmia control is inadequate and no toxicity is evident.
  • Concentrations Within Therapeutic Range with Poor Response: Evaluate patient adherence, potential drug interactions, or alternative arrhythmia mechanisms.
  • Elevated Concentrations with Toxicity: Reduce dosage or discontinue amiodarone if signs of pulmonary, hepatic, or thyroid toxicity manifest, even if concentrations are within the theoretical therapeutic range.
  • DEA/AMI Ratio Monitoring: A rising desethylamiodarone-to-amiodarone ratio may indicate accumulation and has shown significant correlation with thyroid-stimulating hormone elevation, serving as an early marker of thyroid dysfunction [1].
Special Considerations
  • Individualized Therapeutic Targets: Establishment of individual amiodarone and desethylamiodarone concentrations at which the optimal therapeutic response is achieved appears advantageous. Analysis of serum concentrations alone cannot replace assessment of the clinical response to treatment [1].
  • Tissue Accumulation Monitoring: Be aware that tissue concentrations can be 10-100 times higher than serum levels, particularly in fat, liver, lung, and abnormally pigmented skin. This accumulation is associated with characteristic ultrastructural changes (lysosomal inclusion bodies) typical of a lipidosis, which underlie many adverse effects [3].
  • Drug Interactions: Monitor patients closely when adding or discontinuing drugs that affect CYP3A4 activity, as this may significantly impact amiodarone metabolism.

References

analytical method validation for desethylamiodarone hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Amiodarone Analysis

A 2025 review article consolidates analytical methodologies for amiodarone pharmaceutical dosage forms, referencing several specific studies. The table below summarizes potentially relevant methods for amiodarone, though their applicability to desethylamiodarone hydrochloride requires verification [1].

Method Focus Key Details Reference
RP-HPLC for Amiodarone HCl and Related Compounds Development and validation of a new RP-HPLC method.
RP-HPLC for Amiodarone in Bulk and Dosage Form Method development and validation for bulk and pharmaceutical forms.
Stability-Indicating RP-HPLC Method Estimation of amiodarone in bulk and pharmaceutical forms.
Stability-Indicating Assay by UV Spectrophotometry Estimation of amiodarone in tablet dosage forms.
Gas Chromatography for Residual Solvents Detection of residual ethanol, isopropyl alcohol, and toluene in Amiodarone HCl.

Suggested Research Directions

To find the specialized information you need, consider these approaches:

  • Refine Your Search: Use precise terms like "desethylamiodarone method validation LC-MS" or "desethylamiodarone bioanalytical method" in scientific databases (PubMed, Google Scholar, USP PF).
  • Consult Regulatory Sources: Check guidelines from agencies like the FDA and ICH, and search their databases for approved applications.
  • Explore Patent Literature: Patents often contain detailed experimental sections for analyzing drug metabolites.

Workflow for Analytical Method Validation

The following diagram outlines a general workflow for developing and validating an analytical method, which can be adapted for desethylamiodarone hydrochloride. This incorporates your Graphviz formatting requirements.

Analytical Method Validation Workflow Start Start Method Development Method Development Start->Method Development End End Method Validation Method Validation Method Development->Method Validation Specificity Specificity Method Validation->Specificity Linearity & Range Linearity & Range Method Validation->Linearity & Range Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision LOD & LOQ LOD & LOQ Method Validation->LOD & LOQ Robustness Robustness Method Validation->Robustness Documentation & Reporting Documentation & Reporting Specificity->Documentation & Reporting Linearity & Range->Documentation & Reporting Accuracy->Documentation & Reporting Precision->Documentation & Reporting LOD & LOQ->Documentation & Reporting Robustness->Documentation & Reporting Documentation & Reporting->End

References

Application Notes and Protocols: Analysis of Desethylamiodarone in Human Plasma by HPLC-ESI-Ion Trap Tandem Mass Spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Desethylamiodarone is the primary metabolite of amiodarone, a potent Class III antiarrhythmic drug used for treating various supraventricular and ventricular arrhythmias [1] [2]. Therapeutic drug monitoring (TDM) is crucial for amiodarone and its metabolite due to their long elimination half-lives (30-120 days) and the potential for severe dose-dependent adverse effects, including pulmonary fibrosis, thyroid disorders, and neurological toxicity [1] [3]. During long-term therapy, desethylamiodarone concentrations can approach those of the parent drug, necessitating precise and specific monitoring of both compounds [1]. This document outlines a robust and sensitive method for the simultaneous determination of amiodarone and desethylamiodarone in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry on an ion trap detector (HPLC-ESI-MS/MS) [1] [4].

Principle of the Method

The method exploits the high selectivity and sensitivity of an ion trap mass spectrometer operated in MS/MS mode. After a solid-phase extraction (SPE) clean-up, analytes are separated by reversed-phase HPLC. They are then ionized by an electrospray ionization (ESI) source, which gently produces protonated molecules [M+H]⁺ with minimal in-source fragmentation [1]. The ion trap mass analyzer isolates these precursor ions and fragments them via collision-induced dissociation (CID). The resulting product ions are mass-analyzed to produce highly specific mass spectra. This two stages of mass analysis (MS/MS) significantly enhances specificity and provides an improved signal-to-noise ratio compared to single-stage MS, which is crucial for the unambiguous identification and quantitation of analytes in complex biological matrices [1].

Experimental Protocol

Reagents and Chemicals
  • Analytes: Amiodarone and desethylamiodarone reference standards (purity > 99.8%).
  • Internal Standard (IS): Tamoxifen (purity > 99%) [1]. Note: For higher precision, stable isotope-labeled internal standards such as amiodarone-D₄ and desethylamiodarone-D₄ are recommended [2].
  • Solvents: HPLC-grade acetonitrile, methanol, methylene chloride, isopropanol, analytical-grade formic acid, orthophosphoric acid, and ammonia solution.
  • Water: Ultra-pure water from a Milli-Q or equivalent water purification system.
  • SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange) or equivalent [1].
Sample Preparation: Solid-Phase Extraction
  • Pre-treatment: Add 500 µL of human plasma sample, 50 µL of internal standard working solution (e.g., tamoxifen), and 500 µL of 0.1 M orthophosphoric acid to a tube. Vortex-mix thoroughly [1].
  • SPE Conditioning: Condition an Oasis MCX cartridge (1 mL, 30 mg) sequentially with 1 mL of methanol and 1 mL of 0.1 M orthophosphoric acid. Do not let the sorbent dry out.
  • Sample Loading: Apply the acidified plasma sample to the conditioned cartridge at a flow rate of approximately 1 mL/min.
  • Washing: Wash the cartridge sequentially with 1 mL of 0.1 M orthophosphoric acid and 1 mL of a methanol/water mixture.
  • Elution: Elute the analytes and internal standard with 1 mL of a freshly prepared mixture of methylene chloride/isopropanol/ammonia (78:20:2, v/v/v) into a clean tube.
  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dry residue with 100 µL of the HPLC mobile phase (acetonitrile–0.1% formic acid, 46:54, v/v). Vortex-mix and transfer to an autosampler vial for analysis [1].
Instrumentation and Conditions

Table 1: HPLC Conditions [1]

Parameter Specification
Column Symmetry C₁₈, 5 µm, 150 x 3.0 mm I.D. (Waters)
Mobile Phase Acetonitrile / 0.1% Formic Acid (46:54, v/v)
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature Ambient

Table 2: Ion Trap Mass Spectrometer Conditions [1] [4]

Parameter Specification
Ion Source Electrospray Ionization (ESI), Positive Mode
Ionization Mode MS/MS with an Ion Trap Detector
Sheath Gas Nitrogen (or Helium as damping gas for the ion trap)
Capillary Voltage Optimized for signal intensity (e.g., 4.5 kV)
Source Temperature 100 °C

| MS/MS Transition (Precursor → Product Ion) | Amiodarone: m/z 646 → 201 Desethylamiodarone: m/z 618 → 547 Internal Standard (Tamoxifen): m/z 372 → 72 | | Collision Energy | Optimized for each transition (e.g., 35 arbitrary units) |

Data Acquisition and Analysis

Data is acquired in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for each analyte and the internal standard. Quantitation is performed using the internal standard method by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. The use of stable isotope-labeled internal standards is highly recommended as it compensates for variable matrix effects and recovery, leading to superior accuracy and precision [2].

Workflow Diagram

The following diagram summarizes the entire analytical workflow for the determination of desethylamiodarone, from sample preparation to data analysis:

G Start Plasma Sample SPE Solid-Phase Extraction (Oasis MCX Cartridge) Start->SPE HPLC HPLC Separation (C18 Column) SPE->HPLC Ionization Electrospray Ionization (ESI) Generates [M+H]+ ions HPLC->Ionization MS1 MS: Precursor Ion Selection (m/z 618 for Desethylamiodarone) Ionization->MS1 Fragmentation Fragmentation (CID) Collision Cell MS1->Fragmentation MS2 MS/MS: Product Ion Analysis (m/z 618 → 547) Fragmentation->MS2 Data Data Acquisition & Quantitation (Ion Trap Detector) MS2->Data

Method Validation and Performance Data

The described method has been rigorously validated for clinical and forensic bioanalysis [1] [4].

Table 3: Method Validation Summary [1] [4]

Validation Parameter Performance
Linear Range Up to at least 2500 µg/L (covers therapeutic/toxic range)
Lower Limit of Quantification (LLOQ) Amiodarone: 1.0 µg/L; Desethylamiodarone: 0.5 µg/L
Extraction Recovery > 89% for both amiodarone and desethylamiodarone
Within-run Accuracy 95 - 108% of the target concentration
Within-run Precision (CV) < 8%
Specificity No significant interference from human plasma matrix

Advanced Applications and Imaging

Ion trap technology facilitates advanced applications beyond quantitative plasma analysis. Mass Spectrometry Imaging (MSI) using techniques like Desorption Electrospray Ionization (DESI) allows for the spatial mapping of amiodarone and desethylamiodarone distribution within tissue sections, such as rodent lung [5]. This is particularly valuable in pre-clinical trials for studying drug-induced lipidosis, a known adverse effect of amiodarone. In such imaging workflows, MS/MS capability is critical to confirm the identity of the drug, its metabolite, and related endogenous biomarkers (e.g., di-22:6-BMP) by isolating and fragmenting precursor ions directly from the tissue surface, overcoming challenges of isomeric interference [5].

Troubleshooting and Notes

  • Ion Suppression: To mitigate ion suppression effects from the biological matrix, the simple mixed-mode SPE procedure provides a highly efficient sample clean-up. The use of stable isotope-labeled internal standards is the most effective way to correct for any residual suppression [2].
  • System Suitability: Before analysis, check system performance with a quality control sample. Signal intensity for a reference ion (e.g., m/z 443 from a rhodamine marker) should exceed a predefined threshold (e.g., > 10⁶) to ensure proper ionization [5].
  • Column Care: The use of a guard column is recommended to protect the analytical column from residual matrix components and extend its lifetime.

Conclusion

The HPLC-ESI-Ion Trap MS/MS method provides a specific, sensitive, and robust platform for the simultaneous determination of amiodarone and its major metabolite, desethylamiodarone, in human plasma. The protocol detailed herein, incorporating efficient solid-phase extraction and highly specific tandem mass spectrometric detection, is suitable for routine therapeutic drug monitoring and clinical/pharmacokinetic research, helping to optimize patient therapy and minimize the risk of adverse drug effects.

References

Comprehensive Analytical Methods for Desethylamiodarone Extraction: Protocols for Therapeutic Drug Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction and Clinical Significance

Amiodarone is a potent Class III antiarrhythmic agent widely prescribed for various cardiac arrhythmias, including atrial fibrillation and ventricular tachycardia. Despite its well-established efficacy, amiodarone therapy is complicated by its unfavorable pharmacokinetic profile and the potential for serious adverse effects, including thyroid dysfunction, pulmonary toxicity, and hepatotoxicity [1]. The therapeutic window for amiodarone is notably narrow, typically ranging from 0.5 to 2.0 μg/mL in plasma, with concentrations exceeding 2.5 μg/mL significantly increasing the risk of toxic effects [1]. Desethylamiodarone (DEA), the primary active metabolite of amiodarone, possesses similar antiarrhythmic activity and an even longer elimination half-life, leading to substantial tissue accumulation over time [1] [2].

The complex pharmacokinetics of amiodarone and DEA, characterized by extensive tissue distribution and variable accumulation, necessitate careful therapeutic drug monitoring (TDM) to optimize dosing regimens while minimizing adverse effects [3]. Simultaneous measurement of both the parent drug and its metabolite provides clinicians with valuable information to guide therapy adjustments, particularly in cases of suspected toxicity or treatment failure [1]. The sample preparation phase is particularly critical in bioanalysis, as it directly impacts method sensitivity, specificity, and reproducibility. This article provides detailed protocols for the extraction and analysis of desethylamiodarone from biological matrices, supporting reliable TDM in clinical practice and drug development research.

Sample Preparation Techniques

Efficient extraction of desethylamiodarone from biological matrices represents a critical step in bioanalytical method development. Various sample preparation techniques have been employed to isolate amiodarone and its metabolite from plasma or serum, each offering distinct advantages in terms of clean-up efficiency, recovery, and compatibility with subsequent analytical instrumentation.

Modern Extraction Methodologies
  • Microextraction by Packed Sorbent (MEPS): MEPS represents a miniaturized solid-phase extraction technique that utilizes 1-4 mg of sorbent material packed inside a syringe barrel or between the needle and barrel as a cartridge [1]. This approach significantly reduces solvent consumption and sample volume requirements while maintaining excellent extraction efficiency. The MEPS procedure for amiodarone and desethylamiodarone typically employs C8 sorbent material and involves the following key steps: conditioning with methanol and water, sample loading, washing with water or a water-methanol mixture to remove interfering compounds, and elution with a suitable organic solvent [1]. The MEPS technique provides acceptable extraction recovery (approximately 60% for both compounds) while enabling rapid processing and high-throughput analysis [1].

  • Solid-Phase Extraction (SPE): Conventional SPE remains a robust and widely implemented technique for desethylamiodarone extraction. The method described by Rodrigues et al. utilizes C2 reversed-phase clean-up columns, where samples are pretreated with acidic solution to release protein-bound drug molecules before extraction [4]. SPE procedures generally offer superior clean-up efficiency compared to protein precipitation methods, effectively removing phospholipids and other matrix components that can interfere with analysis [4]. The technique demonstrates excellent reproducibility, with intra-assay precision ranging from 2.9% to 5.0% and inter-assay precision from 6.1% to 9.6% across clinically relevant concentrations [4].

  • Liquid-Liquid Extraction (LLE): LLE represents a traditional approach that continues to offer advantages for certain applications. The method typically employs non-polar organic solvents such as hexane or methyl tert-butyl ether (MTBE) to efficiently partition amiodarone and desethylamiodarone from aqueous biological matrices [5] [6]. Despite requiring larger sample volumes and being more time-consuming than alternative techniques, LLE provides excellent selectivity for these hydrophobic compounds and effectively minimizes matrix effects in subsequent LC-MS/MS analysis [5].

Table 1: Comparison of Sample Preparation Techniques for Desethylamiodarone Extraction

Technique Recovery (%) Precision (CV%) Sample Volume Throughput Cost
MEPS ~60% [1] 2.7-7.8% [1] 100-250 μL [1] High Moderate
SPE >85% [4] 2.9-9.6% [4] 100-500 μL [7] [4] Moderate Moderate
LLE >90% [5] <18% [5] 100-1000 μL [5] Low Low
Protein Precipitation Variable [1] 5-15% [1] 50-100 μL Very High Very Low
Technical Considerations for Method Selection

When developing sample preparation protocols for desethylamiodarone, several critical factors must be considered to ensure optimal method performance. The lipophilic nature of both amiodarone and desethylamiodarone necessitates the use of non-polar extraction solvents or sorbents with appropriate selectivity [1]. The extent of protein binding (approximately 96% for amiodarone) requires implementation of effective protein disruption strategies, such as acidification or use of organic solvents, to liberate drug molecules before extraction [4]. Additionally, the potential for matrix effects in mass spectrometric detection must be carefully evaluated, with particular attention to phospholipid removal during sample clean-up [3].

The selection of an appropriate internal standard represents another critical consideration in method development. While structural analogs such as tamoxifen have been successfully employed [1] [8], the use of stable isotope-labeled internal standards (amiodarone-D4 and desethylamiodarone-D4) provides superior compensation for extraction efficiency variability and ionization suppression/enhancement effects in mass spectrometry [2]. This approach is particularly valuable in high-sensitivity applications and method transfer between laboratories.

Detailed Extraction Protocols

MEPS Protocol for Plasma Samples

The MEPS protocol represents a modern, miniaturized approach that balances efficiency with practicality for routine TDM applications [1].

  • Materials and Reagents: MEPS BIN (C8) syringe (1-4 mg sorbent); methanol (HPLC grade); water (HPLC grade); ammonium hydroxide; acetonitrile; human plasma samples; amiodarone and desethylamiodarone standards; internal standard (tamoxifen or deuterated analogs).

  • Extraction Procedure:

    • Conditioning: Activate the MEPS sorbent by drawing 100 μL of methanol followed by 100 μL of water (3 cycles each).
    • Sample Pretreatment: Mix 100 μL of plasma sample with 10 μL of internal standard solution and 100 μL of 1% ammonium hydroxide.
    • Loading: Draw the prepared sample mixture through the MEPS syringe slowly (approximately 10 seconds).
    • Washing: Remove interfering compounds by drawing 100 μL of 5% methanol in water.
    • Elution: Collect analytes using 50 μL of acetonitrile:methanol (80:20, v/v) containing 0.1% formic acid.
    • Reconstitution: Dilute the eluate with 50 μL of water and mix thoroughly before injection.
  • Critical Notes: The MEPS cartridge can typically be reused approximately 60 times without significant performance deterioration. Between samples, the sorbent should be cleaned with 3×100 μL of methanol followed by 3×100 μL of water to prevent carry-over. The acidic elution solvent significantly improves recovery of both amiodarone and desethylamiodarone by promoting protonation of the basic functional groups [1].

Solid-Phase Extraction Protocol

The SPE method provides robust performance and is particularly suitable for laboratories processing moderate sample volumes [4].

  • Materials and Reagents: C2 or C18 SPE columns (50-100 mg); methanol; acetonitrile; water; phosphoric acid; ammonium acetate buffer; amiodarone and desethylamiodarone standards; internal standard.

  • Extraction Procedure:

    • Conditioning: Sequentially precondition SPE columns with 2 mL methanol followed by 2 mL water.
    • Sample Pretreatment: Mix 500 μL of serum or plasma with 500 μL of 0.1 M phosphoric acid.
    • Loading: Apply the acidified sample to the conditioned SPE column.
    • Washing: Remove interfering compounds with 2 mL of water followed by 1 mL of 20% methanol in water.
    • Elution: Collect analytes using 2 mL of methanol:acetonitrile (70:30, v/v) with 1% ammonium hydroxide.
    • Evaporation: Evaporate the eluate to dryness under nitrogen at 40°C.
    • Reconstitution: Reconstitute the residue in 200 μL of mobile phase and vortex mix before analysis.
  • Critical Notes: The acidification step is crucial for disrupting protein binding and ensuring high recovery. The washing step with 20% methanol effectively removes polar interferences while retaining the target analytes on the sorbent. For LC-MS/MS applications, the ammonium hydroxide in the elution solvent enhances recovery by promoting deprotonation of the acidic functional groups [4].

Liquid-Liquid Extraction Protocol

The LLE method offers excellent clean-up efficiency and is particularly valuable when analyzing samples with complex matrices [5].

  • Materials and Reagents: Hexane or methyl tert-butyl ether; ethyl acetate; methanol; ammonium hydroxide; amiodarone and desethylamiodarone standards; internal standard.

  • Extraction Procedure:

    • Sample Pretreatment: Mix 500 μL of plasma with 10 μL of internal standard solution and 100 μL of ammonium hydroxide (pH 9-10).
    • Extraction: Add 3 mL of hexane:ethyl acetate (70:30, v/v) and vortex mix for 2 minutes.
    • Centrifugation: Centrifuge at 3000 × g for 5 minutes to separate phases.
    • Collection: Transfer the organic (upper) layer to a clean tube.
    • Evaporation: Evaporate the organic layer to dryness under nitrogen at 40°C.
    • Reconstitution: Reconstitute the residue in 200 μL of mobile phase and vortex mix thoroughly.
  • Critical Notes: The alkaline pH during extraction ensures that the basic analytes remain in their uncharged form, promoting efficient partitioning into the organic phase. The choice of extraction solvent represents a critical parameter—hexane provides excellent clean-up but may yield lower recovery for more polar metabolites, while MTBE offers broader selectivity for both polar and non-polar compounds [5].

LLE_Workflow SamplePretreatment Sample Pretreatment (Alkalinization) Extraction Solvent Extraction SamplePretreatment->Extraction Add organic solvent PhaseSeparation Centrifugation & Phase Separation Extraction->PhaseSeparation Vortex mix Collection Organic Phase Collection PhaseSeparation->Collection Transfer upper layer Evaporation Solvent Evaporation Collection->Evaporation Nitrogen stream Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Residue Analysis Chromatographic Analysis Reconstitution->Analysis Inject

Figure 1: Liquid-Liquid Extraction Workflow for Desethylamiodarone. The process involves sample alkalinization, solvent extraction, phase separation, and sample concentration before analysis.

Analytical Methods and Detection

Following efficient extraction, appropriate chromatographic separation and sensitive detection are essential for accurate quantification of desethylamiodarone. Various analytical platforms have been successfully applied, ranging from conventional HPLC-UV to advanced LC-MS/MS systems.

Chromatographic Separation

Effective chromatographic separation of amiodarone and desethylamiodarone requires careful optimization of stationary phase chemistry, mobile phase composition, and separation conditions. The highly hydrophobic nature of these compounds necessitates the use of reversed-phase chromatography with C8 or C18 stationary phases [1] [4]. Mobile phases typically consist of acetonitrile or methanol combined with aqueous buffers such as ammonium acetate or formic acid [1] [2]. The addition of modifiers like triethylamine can improve peak shape by suppressing silanol interactions [1].

For conventional HPLC-UV methods, isocratic elution with acetonitrile:water:triethylamine (80:20:0.1, v/v/v) adjusted to pH 4.0 with orthophosphoric acid provides efficient separation with retention times of approximately 3.5 minutes for desethylamiodarone and 5.0 minutes for amiodarone [1]. In LC-MS/MS applications, gradient elution programs employing methanol and aqueous formic acid enable rapid separation within shorter run times (typically 3-5 minutes), enhancing throughput while maintaining baseline resolution [2].

Detection Techniques
  • UV Detection: Conventional HPLC-UV methods typically monitor amiodarone and desethylamiodarone at 240 nm, where both compounds exhibit strong UV absorption [1]. While UV detection offers adequate sensitivity for TDM applications (LOQ ~0.1 μg/mL), it may lack the specificity needed for complex matrices or research applications requiring lower detection limits [1].

  • Mass Spectrometric Detection: LC-MS/MS provides superior sensitivity and specificity for desethylamiodarone quantification, with LOQs as low as 2.5 ng/mL in plasma [5]. The technique typically employs electrospray ionization (ESI) in positive mode, monitoring specific transitions: m/z 646.0→201.2 for amiodarone and m/z 618.0→547.0 for desethylamiodarone [2]. The use of stable isotope-labeled internal standards (amiodarone-D4 and desethylamiodarone-D4) effectively compensates for matrix effects and variations in extraction efficiency, significantly improving assay accuracy and precision [2].

Table 2: Analytical Performance Characteristics of Different Detection Methods

Parameter HPLC-UV [1] LC-MS/MS [2] CE-UV [9]
Linear Range (μg/mL) 0.1-10.0 0.025-2.5 0.0065-10.0
LOD (μg/mL) 0.03 0.005 0.00646
LOQ (μg/mL) 0.1 0.025 Not specified
Intra-day Precision (CV%) 2.7-7.8% 3.3-8.2% 3.7%
Inter-day Precision (CV%) 5.1-9.2% 5.5-9.8% Not specified
Analysis Time 10-12 minutes 3-5 minutes 8-10 minutes
Method Validation

Comprehensive validation of bioanalytical methods for desethylamiodarone quantification should assess key performance parameters including selectivity, linearity, accuracy, precision, recovery, and stability [1] [2]. Selectivity is demonstrated by the absence of interfering peaks at the retention times of interest in blank plasma samples from at least six different sources [1]. Linearity is typically established over the concentration range of 0.1-10.0 μg/mL for both amiodarone and desethylamiodarone, with correlation coefficients (r²) exceeding 0.99 [1].

Accuracy and precision should be evaluated at multiple concentration levels (low, medium, and high) across at least three validation runs. For a reliable method, accuracy should fall within 85-115% of the nominal concentration, with precision not exceeding 15% CV [1] [2]. Stability studies must assess analyte integrity under various conditions, including benchtop storage, freeze-thaw cycles, and long-term frozen storage [3]. Proper method validation ensures generation of reliable, reproducible data suitable for clinical decision-making and regulatory submissions.

Applications in Therapeutic Drug Monitoring

The implementation of robust analytical methods for desethylamiodarone quantification plays a crucial role in optimizing amiodarone therapy through routine TDM. Clinical guidelines recommend maintaining combined amiodarone and desethylamiodarone concentrations within the therapeutic range of 0.5-2.5 mg/L to maximize efficacy while minimizing toxicity risks [1] [10]. Blood samples for TDM should be collected at trough concentrations (immediately before the next dose), with peak levels measured approximately 2 hours post-dose when assessing absorption characteristics [10].

The metabolite-to-parent ratio provides valuable clinical information, with significantly elevated desethylamiodarone concentrations relative to amiodarone potentially indicating chronic accumulation and increased toxicity risk [3]. Regular monitoring is particularly important during long-term therapy, as desethylamiodarone accumulates progressively in tissues due to its extensive distribution and long elimination half-life [1]. The recent development of multianalyte methods capable of simultaneously quantifying amiodarone, desethylamiodarone, and other antiarrhythmic agents like mexiletine or digoxin further enhances the utility of TDM in patients receiving combination therapy [3] [6].

TDM_Process Patient Patient SampleCollection SampleCollection Patient->SampleCollection Dosing regimen SamplePrep SamplePrep SampleCollection->SamplePrep Proper timing Analysis Analysis SamplePrep->Analysis Extracted sample DataInterpretation DataInterpretation Analysis->DataInterpretation Concentration data ClinicalDecision ClinicalDecision DataInterpretation->ClinicalDecision Toxicity risk assessment ClinicalDecision->Patient Dose adjustment

Figure 2: Therapeutic Drug Monitoring Workflow for Amiodarone Therapy. The continuous process involves appropriate sample collection, analytical measurement, data interpretation, and clinical decision-making to optimize patient therapy.

Regulatory Considerations and Quality Assurance

Implementation of desethylamiodarone analysis in clinical or research settings requires adherence to established regulatory guidelines and implementation of comprehensive quality assurance measures. Bioanalytical method validation should follow relevant guidance documents such as the FDA Bioanalytical Method Validation Guidance or EMA Guidelines on Bioanalytical Method Validation [1] [2]. These documents provide specific recommendations for validating key method parameters including selectivity, sensitivity, linearity, accuracy, precision, and stability.

Routine quality control should incorporate multiple levels of QC samples (low, medium, and high concentrations) processed in each analytical batch to monitor method performance over time [3]. Participation in external quality assessment schemes further verifies the reliability of generated data and facilitates comparability of results across different laboratories [3]. For laboratories implementing commercial methods or kits, careful verification of performance specifications is essential before clinical implementation, with particular attention to the method's ability to accurately quantify concentrations near clinical decision points [10].

Conclusion

Robust and reliable sample preparation techniques form the foundation of accurate desethylamiodarone quantification in biological matrices. The selection of an appropriate extraction method—whether MEPS, SPE, or LLE—depends on multiple factors including required sensitivity, available sample volume, throughput requirements, and available instrumentation. The protocols detailed in this document provide comprehensive guidance for implementing these techniques in both research and clinical settings.

Continued advancements in extraction technologies and analytical instrumentation promise further improvements in the efficiency and sensitivity of desethylamiodarone monitoring. The growing adoption of miniaturized extraction techniques like MEPS aligns with broader trends toward environmentally friendly analysis through reduced solvent consumption. Similarly, the development of multianalyte methods capable of simultaneously quantifying multiple antiarrhythmic drugs and their metabolites represents a significant step forward in comprehensive TDM services. Through careful method selection, validation, and implementation, clinical laboratories can provide high-quality data essential for optimizing amiodarone therapy and improving patient outcomes.

References

Comprehensive Application Notes and Protocols: Development and Validation of Calibration Curves for Desethylamiodarone Quantification in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Desethylamiodarone (DEA) is the primary active metabolite of the potent antiarrhythmic drug amiodarone, with significant clinical relevance due to its pharmacological activity and association with adverse effects. The therapeutic monitoring of both amiodarone and desethylamiodarone is essential for optimal patient care,

particularly given the narrow therapeutic index of these compounds and their potential for causing serious extra-cardiac toxicities including thyroid dysfunction, pulmonary complications, and hepatotoxicity. The quantification of desethylamiodarone in biological matrices requires robust calibration protocols to ensure accurate and reproducible results across the anticipated concentration ranges encountered in clinical practice. These application notes provide detailed methodologies for establishing reliable calibration curves for the quantification of desethylamiodarone across various analytical platforms, addressing the critical need for standardized approaches in pharmaceutical research and clinical monitoring.

Clinical and Pharmacological Relevance

Role in Antiarrhythmic Therapy

Amiodarone and desethylamiodarone collectively contribute to the management of cardiac arrhythmias, with desethylamiodarone exhibiting comparable pharmacological activity to the parent compound. As a class III antiarrhythmic agent, amiodarone prolongs action potential duration and refractory periods in cardiac tissue through multiple ion channel blockade. The active metabolite desethylamiodarone accumulates substantially during long-term therapy, with concentrations that can approach or even exceed those of the parent drug, particularly during chronic dosing regimens. This accumulation pattern is clinically significant as desethylamiodarone has been implicated in the development of adverse effects, with studies demonstrating a correlation between its serum concentration and thyroid-stimulating hormone (TSH) elevation [1]. The complex pharmacokinetic profile of amiodarone, characterized by extensive interindividual variation and an exceptionally long elimination half-life (ranging from 30 to 120 days), necessitates careful therapeutic drug monitoring to optimize efficacy while minimizing toxicity risks [2].

Therapeutic Concentration Ranges

The establishment of appropriate calibration ranges for desethylamiodarone quantification must align with clinically relevant concentrations observed in patient populations. Research indicates that the combined therapeutic range for amiodarone and desethylamiodarone typically spans from 0.5 to 2.5 mg/L, though considerable interindividual variability exists [1]. In a recent clinical study evaluating patients after surgical ablation for atrial fibrillation, the observed median serum concentration of desethylamiodarone was 0.70 mg/L, with a range extending from 0.19 to 2.63 mg/L [1]. These values provide critical guidance for defining the upper and lower limits of quantification when developing analytical methods. The calibration standards must adequately bracket this anticipated concentration range to ensure accurate measurement across clinically relevant values, with particular attention to the lower limit of quantification to detect subtherapeutic levels and the upper limit to identify potentially toxic concentrations.

Analytical Methodologies

Overview of Quantification Techniques

Several analytical techniques have been employed for the simultaneous quantification of amiodarone and desethylamiodarone in biological matrices, each offering distinct advantages in terms of sensitivity, specificity, and throughput. The choice of analytical platform depends on multiple factors, including required sensitivity, sample volume, equipment availability, and intended application (research versus clinical use). The following table summarizes the major analytical approaches with their key characteristics:

Table 1: Comparison of Analytical Methods for Desethylamiodarone Quantification

Method Sensitivity (LLOQ) Linear Range Analysis Time Key Advantages Applications
HPLC-UV [3] 0.10-0.15 mg/L Up to 20 mg/L ~11 minutes Cost-effective, widely available Routine clinical TDM
LC-ESI-MS/MS [4] [2] 0.10 mg/L 0.1-10 mg/L <5 minutes High specificity, superior sensitivity Research, advanced TDM
Capillary Electrophoresis [5] 6.46 ng/mL Not specified Rapid separation Minimal solvent consumption, high efficiency Alternative methodology
Technical Considerations for Method Selection

The optimal method selection for desethylamiodarone quantification requires careful consideration of several technical factors. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique due to its exceptional sensitivity and specificity, particularly when employing electrospray ionization (ESI) which generates prominent [M+H]+ precursor ions at m/z 618 for desethylamiodarone and m/z 646 for amiodarone [2]. This technique provides unambiguous identification through characteristic fragmentation patterns and enables rapid analysis with minimal sample preparation. For routine clinical applications where cost-effectiveness is paramount, high-performance liquid chromatography with UV detection (HPLC-UV) remains a viable option, typically employing detection wavelengths of 242-254 nm [3] [6]. The chromatographic separation is commonly achieved using reversed-phase C18 columns with isocratic or gradient elution utilizing mobile phases comprising phosphate buffer with acetonitrile and methanol mixtures. The sample preparation approach represents another critical consideration, with protein precipitation, liquid-liquid extraction, and solid-phase extraction all successfully implemented to clean up biological samples prior to analysis.

Calibration Protocol Development

Standard Preparation and Calibration Curve Design

The establishment of a reliable calibration curve requires meticulous preparation of standard solutions and appropriate design of the concentration range. For desethylamiodarone quantification, calibration standards are typically prepared by serial dilution of certified reference standards in drug-free plasma or serum to create a series of concentrations spanning the anticipated analytical range. The lower limit of quantification (LLOQ) for desethylamiodarone has been established at 0.10 mg/L for both HPLC and LC-MS/MS methods, while the upper limit of quantification (ULOQ) extends to 10-20 mg/L, adequately encompassing both therapeutic and toxic concentrations [4] [3]. A minimum of six calibration points is recommended, appropriately distributed across the concentration range to adequately characterize the analytical response function. The calibration curve is constructed by plotting the peak area ratio of desethylamiodarone to the internal standard against the nominal concentrations of the calibration standards, with both linear and quadratic regression models employed depending on the analytical methodology and concentration range.

Internal Standard Selection and Matrix Considerations

The appropriate internal standard selection is crucial for achieving accurate and reproducible quantification of desethylamiodarone. Stable isotope-labeled analogs of the analytes represent the ideal internal standards for mass spectrometric detection, as implemented in recent LC-MS/MS methods where deuterated internal standards provide nearly identical analytical behavior to the target analytes [4]. For methods without mass spectrometric detection, structurally similar compounds with comparable extraction efficiency and chromatographic behavior are employed, with tamoxifen having been successfully utilized as an internal standard in multiple published methods [2] [6]. The matrix composition of calibration standards requires careful consideration, with use of the same biological matrix (plasma or serum) as study samples essential for accurate quantification. For methods intended for tissue distribution studies, calibration curves prepared in respective tissue homogenates (heart, liver, kidney, lung) are necessary, as demonstrated in methods developed for pharmacokinetic studies in rat models [6].

Table 2: Detailed Calibration Parameters for Desethylamiodarone Quantification

Parameter HPLC-UV [3] LC-MS/MS [4] HPLC-UV (Tissues) [6] Capillary Electrophoresis [5]
LLOQ 0.10 mg/L 0.10 mg/L 0.10 μg/mL 6.46 ng/mL
ULOQ 20 mg/L 10 mg/L 15 μg/mL Not specified
Linear Range Up to 20 mg/L 0.1-10 mg/L 0.1-15 μg/mL Not specified
Precision (CV%) 3.4-5.5% (interassay) 1.3-6.3% <15% 3.7%
Accuracy 99-106% recovery Not specified Within ±15% deviation Not specified
Regression Model Not specified Linear Linear (r² ≥ 0.995) Not specified

Experimental Workflows

Sample Preparation Protocols

Proper sample preparation is fundamental to successful desethylamiodarone quantification, serving to remove interfering matrix components and concentrate the analytes of interest. The following workflow illustrates the primary sample preparation approaches:

sample_preparation Biological Sample\n(Plasma/Serum) Biological Sample (Plasma/Serum) Internal Standard\nAddition Internal Standard Addition Biological Sample\n(Plasma/Serum)->Internal Standard\nAddition Sample Preparation\nMethod Sample Preparation Method Internal Standard\nAddition->Sample Preparation\nMethod Protein Precipitation Protein Precipitation Sample Preparation\nMethod->Protein Precipitation Liquid-Liquid Extraction Liquid-Liquid Extraction Sample Preparation\nMethod->Liquid-Liquid Extraction Solid-Phase Extraction Solid-Phase Extraction Sample Preparation\nMethod->Solid-Phase Extraction Centrifuge\n(10 min at 9000×g) Centrifuge (10 min at 9000×g) Protein Precipitation->Centrifuge\n(10 min at 9000×g) Organic Solvent\nExtraction Organic Solvent Extraction Liquid-Liquid Extraction->Organic Solvent\nExtraction Condition Cartridge Condition Cartridge Solid-Phase Extraction->Condition Cartridge Collect Supernatant Collect Supernatant Centrifuge\n(10 min at 9000×g)->Collect Supernatant HPLC Analysis HPLC Analysis Collect Supernatant->HPLC Analysis Evaporate to Dryness Evaporate to Dryness Organic Solvent\nExtraction->Evaporate to Dryness Reconstitute Reconstitute Evaporate to Dryness->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis Load Sample Load Sample Condition Cartridge->Load Sample Wash Interferents Wash Interferents Load Sample->Wash Interferents Elute Analytes Elute Analytes Wash Interferents->Elute Analytes Elute Analytes->LC-MS/MS Analysis

Diagram 1: Sample Preparation Workflow for Desethylamiodarone Quantification

For protein precipitation, a straightforward protocol involves combining 100 μL of plasma/serum with 150 μL of internal standard solution and 100 μL of precipitation reagent (typically organic solvents such as acetonitrile or methanol) in amber-colored vials to protect against light-induced degradation [3]. After vigorous mixing for 20 seconds and centrifugation at 9000 × g for 10 minutes, the supernatant is directly injected into the HPLC system. For enhanced sensitivity and cleaner extracts, solid-phase extraction (SPE) protocols employ mixed-mode sorbents that provide both reversed-phase and ion-exchange interactions. A typical SPE procedure involves conditioning the cartridge with methanol and water, loading the buffered sample, washing with water and methanol to remove interferents, and eluting the analytes with organic solvents containing ammonium hydroxide [2]. The eluate is then evaporated to dryness under a gentle nitrogen stream and reconstituted in mobile phase for LC-MS/MS analysis.

Analytical Instrumentation and Conditions

The chromatographic separation of desethylamiodarone requires optimization of several key parameters to achieve adequate resolution from the parent compound and endogenous matrix components. The following workflow outlines the typical analytical process:

analytical_workflow Prepared Sample Prepared Sample Chromatographic\nSeparation Chromatographic Separation Prepared Sample->Chromatographic\nSeparation Detection System Detection System Chromatographic\nSeparation->Detection System HPLC Column\n(C18, 3-5μm) HPLC Column (C18, 3-5μm) Chromatographic\nSeparation->HPLC Column\n(C18, 3-5μm) Capillary Electrophoresis\n(45cm, 75μm i.d.) Capillary Electrophoresis (45cm, 75μm i.d.) Chromatographic\nSeparation->Capillary Electrophoresis\n(45cm, 75μm i.d.) Data Analysis Data Analysis Detection System->Data Analysis UV Detection\n(242-254 nm) UV Detection (242-254 nm) Detection System->UV Detection\n(242-254 nm) MS/MS Detection\n(ESI+, MRM) MS/MS Detection (ESI+, MRM) Detection System->MS/MS Detection\n(ESI+, MRM) Peak Integration Peak Integration Data Analysis->Peak Integration Isocratic/Gradient Elution Isocratic/Gradient Elution HPLC Column\n(C18, 3-5μm)->Isocratic/Gradient Elution Buffer: ADA-SDS-ACN\n(pH 7.5) Buffer: ADA-SDS-ACN (pH 7.5) Capillary Electrophoresis\n(45cm, 75μm i.d.)->Buffer: ADA-SDS-ACN\n(pH 7.5) Mobile Phase:\nBuffer-ACN-MeOH Mobile Phase: Buffer-ACN-MeOH Isocratic/Gradient Elution->Mobile Phase:\nBuffer-ACN-MeOH Flow: 1.0-1.2 mL/min Flow: 1.0-1.2 mL/min Mobile Phase:\nBuffer-ACN-MeOH->Flow: 1.0-1.2 mL/min Voltage: 25 kV Voltage: 25 kV Buffer: ADA-SDS-ACN\n(pH 7.5)->Voltage: 25 kV HPLC Methods HPLC Methods UV Detection\n(242-254 nm)->HPLC Methods LC-MS/MS Methods LC-MS/MS Methods MS/MS Detection\n(ESI+, MRM)->LC-MS/MS Methods Calibration Curve Calibration Curve Peak Integration->Calibration Curve Concentration Calculation Concentration Calculation Calibration Curve->Concentration Calculation Quality Control Quality Control Concentration Calculation->Quality Control

Diagram 2: Analytical Instrumentation Workflow for Desethylamiodarone Quantification

For HPLC-UV methods, typical conditions include a C18 column (e.g., LiChroCART Purospher Star C18, 55 × 4 mm, 3 μm) maintained at ambient temperature with an isocratic mobile phase consisting of phosphate buffer (50 mM, pH 3.1) with 0.1% formic acid, methanol, and acetonitrile (45:5:50, v/v/v) delivered at a flow rate of 1.0-1.2 mL/min [6]. The total run time is typically less than 11 minutes, with desethylamiodarone eluting prior to the parent compound amiodarone. For LC-MS/MS methods, electrospray ionization in positive mode (ESI+) is employed, with precursor ion m/z 618 and characteristic product ions monitored for desethylamiodarone. The mass spectrometric detection provides exceptional specificity, enabling shorter analysis times of less than 5 minutes in optimized methods [4] [6]. The capillary electrophoretic method offers an alternative separation approach, utilizing a fused-silica capillary of 45 cm effective length and 75 μm i.d. with an applied voltage of 25 kV and an electrolyte containing 15 mM ADA buffer (pH 7.5), 10 mM SDS, and 70% (v/v) acetonitrile [5].

Method Validation Parameters

Essential Validation Criteria

The analytical method validation for desethylamiodarone quantification must demonstrate that the methodology is suitable for its intended purpose through established validation parameters. Selectivity must be established by analyzing blank samples from at least six different sources to demonstrate the absence of interfering peaks at the retention times of the analytes and internal standard. The calibration curve must be evaluated for linearity across the specified range, with correlation coefficients (r²) typically exceeding 0.995 for acceptance [6]. The precision and accuracy are assessed using quality control samples at multiple concentration levels (low, medium, high), with precision expressed as coefficient of variation (CV%) not exceeding 15% (20% at LLOQ) and accuracy within ±15% of the nominal values (±20% at LLOQ). For desethylamiodarone methods, reported interassay precision values range from 3.4-5.5% for HPLC-UV to 1.3-6.3% for LC-MS/MS methods, demonstrating excellent reproducibility [4] [3].

Additional Validation Considerations

Recovery experiments should evaluate the efficiency of the sample preparation process by comparing the analytical response of extracted samples to unextracted standards, with reported recoveries for desethylamiodarone ranging from 59.9-97.6% across different matrices [6]. The matrix effect must be investigated to ensure that co-eluting substances do not suppress or enhance the analyte signal, particularly in mass spectrometric methods. Recent LC-MS/MS methods have demonstrated negligible matrix effects for desethylamiodarone when appropriate sample clean-up and chromatographic separation are employed [4]. Stability studies should evaluate the integrity of desethylamiodarone under various storage and processing conditions, including benchtop stability, freeze-thaw stability, and long-term storage stability. The presented LC-MS/MS method demonstrated that sample stability was within acceptable limits for all storage conditions and freeze-thaw cycles evaluated [4]. Additionally, carry-over assessment must be performed to ensure that a blank sample injected after a high-concentration standard does not show significant peak area (typically <20% of LLOQ).

Conclusion

The reliable quantification of desethylamiodarone through properly validated calibration protocols is essential for both clinical therapeutic drug monitoring and preclinical pharmacokinetic studies. The methodologies presented herein provide comprehensive guidance for establishing robust analytical methods capable of generating accurate and reproducible results across various analytical platforms. The critical considerations for successful method implementation include appropriate calibration curve design with clinically relevant concentration ranges, selective sample preparation to minimize matrix effects, and optimized chromatographic separation coupled with specific detection. The long-term evaluation of analytical methods, as demonstrated by the eight-month assessment of the LC-MS/MS method with percentage coefficient of variance between 1.3% and 6.3%, provides confidence in the sustained reliability of the quantification approach [4]. As analytical technologies continue to advance, the ongoing refinement of these protocols will further enhance the sensitivity, specificity, and efficiency of desethylamiodarone quantification, ultimately contributing to optimized pharmacotherapy with this important antiarrhythmic agent.

References

reducing matrix effects in desethylamiodarone LC-MS analysis

Author: Smolecule Technical Support Team. Date: February 2026

How to Detect and Assess Matrix Effects

Matrix effects (MEs) occur when compounds co-eluting with your analyte suppress or enhance its ionization, hurting the method's accuracy, reproducibility, and sensitivity [1] [2]. The two primary techniques to detect them are summarized below.

Method Description Key Advantages Key Limitations
Post-Extraction Spiking [1] Compares analyte signal in neat solvent vs. a blank matrix sample spiked post-extraction. Quantitative; provides a numerical value for the matrix effect. Requires a blank matrix, which is not available for endogenous analytes.
Post-Column Infusion [1] A constant flow of analyte is infused into the LC eluent while a blank matrix extract is injected. Qualitative; visually identifies chromatographic regions of ionization suppression/enhancement. Time-consuming; requires extra hardware; less practical for multi-analyte methods.

For a visual representation of the decision process, see the workflow below.

Start Start: Assess Matrix Effect A Need a quantitative result for method validation? Start->A B Need to identify which chromatographic regions are affected? A->B No D Post-Extraction Spike Method A->D Yes C Working with an endogenous analyte (no blank matrix)? B->C No E Post-Column Infusion Method B->E Yes C->D No F Standard Addition Method (Also used for correction) C->F Yes End Proceed to Correction Strategies D->End E->End F->End

Strategies to Minimize and Correct for Matrix Effects

Once detected, you can apply the following strategies to mitigate matrix effects. The most effective approach often involves a combination of sample preparation, chromatographic separation, and data correction [1] [2].

Strategy Specific Tactics Application Note
Sample Preparation Use extensive sample cleanup (e.g., Solid-Phase Extraction), protein precipitation, or sample dilution [1] [2] [3]. Dilution is only feasible for highly sensitive assays. SPE was successfully used for desethylamiodarone [3].
Chromatography Improve separation to increase the analyte's retention time and avoid co-elution with early-eluting matrix interferences [1]. Changing chromatographic conditions can be time-consuming but is highly effective.
Internal Standardization Use a Stable Isotope-Labeled Internal Standard (SIL-IS) [1] [3]. The gold standard. It co-elutes with the analyte, perfectly matching and correcting for matrix effects.
Alternative Standards Use a co-eluting structural analogue if a SIL-IS is unavailable or too expensive [1]. A practical compromise, though not as ideal as SIL-IS.
Calibration Method Apply the Standard Addition Method by spiking known amounts of analyte into the sample itself [1]. Particularly useful for endogenous analytes or when a blank matrix is unavailable.

A Validated Method for Desethylamiodarone and Amiodarone

A 2024 validated method for simultaneously quantifying amiodarone, desethylamiodarone, and mexiletine reported negligible matrix effects [4]. Here is a detailed workflow of the critical steps involved in developing and validating such a robust method.

Start Method Development Goal: Simultaneous quantification of Amiodarone, Desethylamiodarone, and Mexiletine SamplePrep Sample Preparation Start->SamplePrep A Employ protein precipitation or solid-phase extraction SamplePrep->A Chromatography Chromatographic Separation A->Chromatography B Optimize LC conditions (column, mobile phase, gradient) to achieve baseline separation of analytes Chromatography->B MSDetection MS Detection & Quantification B->MSDetection C Use MRM mode with optimized transitions. Use Isotope-Labeled Internal Standards for each analyte. MSDetection->C Validation Method Validation C->Validation D Assess selectivity, matrix effect, linearity, accuracy, precision, carry-over, and stability Validation->D Result Outcome: A practical and reliable method with negligible matrix effect for clinical TDM D->Result

The success of this method hinges on several key factors:

  • Comprehensive Validation: The method was rigorously validated, with all parameters, including matrix effect, falling within acceptable limits [4].
  • Use of Internal Standards: The method used isotopic-labeled internal standards (Amiodarone-D4 and Desethylamiodarone-D4), which is the most effective way to correct for any residual matrix effects and ensure quantification accuracy [3].
  • Long-term Evaluation: The method's performance was monitored over eight months using external controls, demonstrating its stability and reliability for clinical use [4].

How to Proceed with Your Method Development

  • Start with Detection: Begin by using the post-column infusion or post-extraction spike method to understand the nature and extent of matrix effects in your specific sample pre-treatment and chromatographic setup [1] [2].
  • Prioritize SIL-IS: If available, a stable isotope-labeled internal standard for desethylamiodarone is the most reliable path to accurate data [1] [3].
  • Consider Standard Addition: If you cannot find a suitable internal standard and are working with a limited set of samples, the standard addition method is a robust, though more labor-intensive, alternative [1].

References

improving recovery rate for desethylamiodarone extraction

Author: Smolecule Technical Support Team. Date: February 2026

Guide to Extraction Methods & Performance

The following table summarizes validated extraction techniques for desethylamiodarone from human plasma, detailing their specific protocols and recovery rates.

Extraction Method Detailed Procedure Key Parameters Reported Recovery Rate

| Solid-Phase Extraction (SPE) [1] | 1. Microsomal incubation samples mixed with internal standard (Tamoxifen). 2. Loaded onto a polymeric reversed-phase sorbent SPE cartridge. 3. Cartridge washed with water and 10% methanol. 4. Analytes eluted with methanol. 5. Eluate evaporated to dryness and reconstituted in mobile phase for HPLC analysis. | Sorbent: Polymeric reversed-phase Wash: Water, then 10% Methanol Elution: Methanol | Approximately 85% for both Amiodarone and DEA | | Microextraction by Packed Sorbent (MEPS) [2] | 1. Draw-eject 100 µL of plasma sample through the MEPS syringe sorbent 4-6 times. 2. Wash sorbent with 100 µL of 5% methanol in water to remove interferences. 3. Elute analytes with 100 µL of a mixture of Acetonitrile and Methanol (80:20, v/v). 4. A small volume (2 µL) of the eluate is directly injected into the HPLC system. | Sorbent: C18 silica Wash: 5% Methanol in Water Elution: Acetonitrile:Methanol (80:20, v/v) Injection: 2 µL | 58.6% to 68.2% for Amiodarone and DEA |

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps to optimize for improving recovery rates in SPE?

  • Thorough Washing: The wash step with 10% methanol is crucial for removing proteins and endogenous compounds from the incubation medium without prematurely eluting the analytes, which improves the selectivity of the method [1].
  • Complete Elution & Careful Reconstitution: Using a strong solvent like methanol ensures complete elution of the highly lipophilic amiodarone and DEA. After evaporation, the reconstitution step must be performed carefully to ensure the analytes are fully dissolved in the mobile phase for accurate injection [1].

Q2: The MEPS recovery rate seems lower than SPE. What are its advantages? While the absolute recovery is moderate, the MEPS method is significantly faster and requires much smaller sample volumes (100 µL vs. mL volumes typically used in conventional SPE). The ability to perform the entire process in a syringe and directly inject a very small volume of eluate (2 µL) makes it highly efficient for high-throughput analyses and minimizes solvent consumption [2].

Q3: What are common interference issues and how can they be resolved?

  • Issue: Endogenous compounds in plasma or microsomal incubation matrices can co-elute and interfere with the detection of DEA [1].
  • Solutions:
    • Optimized Chromatography: Using a mobile phase of 50 mM phosphate buffer (pH 3.1)/methanol/acetonitrile (45:5:50, v/v/v) can achieve excellent separation of DEA, amiodarone, and the internal standard within 5 minutes [2].
    • Selective Washing: As implemented in both the SPE and MEPS protocols, a washing step with a weak solvent (e.g., water or 5% methanol) effectively removes these water-soluble interferents before analyte elution [1] [2].

Experimental Workflow Diagrams

The following diagrams outline the core procedures for the two main extraction methods to help you visualize the process flows.

Solid-Phase Extraction (SPE) Workflow

start Sample Preparation: Mix incubation sample with Internal Standard step1 Conditioning & Loading: Load onto polymeric reversed-phase SPE cartridge start->step1 step2 Washing: Wash with water, then 10% methanol step1->step2 step3 Elution: Elute analytes with pure methanol step2->step3 step4 Evaporation & Reconstitution: Evaporate eluate to dryness, reconstitute in mobile phase step3->step4 end HPLC Analysis step4->end

Microextraction by Packed Sorbent (MEPS) Workflow

start Plasma Sample step1 Sample Loading: Draw-eject sample through C18 sorbent (4-6 cycles) start->step1 step2 Washing: Wash with 100 µL of 5% methanol in water step1->step2 step3 Elution: Elute with 100 µL of ACN:MeOH (80:20) step2->step3 step4 Direct Injection: Inject 2 µL of eluate directly into HPLC step3->step4 end HPLC Analysis step4->end

Key Technical Takeaways

  • For Higher Recovery: The SPE method is your best choice, providing recovery rates around 85% [1].
  • For Speed and Efficiency: The MEPS technique is superior, enabling rapid processing and direct injection with minimal solvent use, though with a lower recovery rate [2].
  • For Specificity and Clean-up: Both methods effectively use a wash step with a weak solvent (water or dilute methanol) to remove interfering compounds from the biological matrix, which is critical for obtaining a clean chromatogram [1] [2].

References

desethylamiodarone interference removal chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the most common source of unusual interference in amiodarone/DEA HPLC assays? The primary collection tube used for blood samples is a documented source of unusual interference. One study specifically identified that Corvac tubes produced an interfering peak with a retention time very similar to that of authentic DEA. The issue was resolved by switching to Vacutainer tubes for sample collection and transport [1].

  • My analysis shows a peak co-eluting with DEA. What should I check first? After verifying your standard and mobile phase, the first and simplest step is to check your sample collection system. Run a blank sample using the specific brand and type of primary collection tube you employ. If an interfering peak is present in the blank at the retention time of DEA, you should change to a different type of collection tube [1].

  • What are the advanced sample preparation techniques to minimize interference? While traditional methods like Liquid-Liquid Extraction (LLE) and Protein Precipitation (PP) are used, more modern techniques offer better cleanup. Microextraction by Packed Sorbent (MEPS) is a miniaturized, efficient method that has been successfully applied for the simultaneous determination of amiodarone and DEA in human plasma, providing excellent sample clean-up with minimal solvent use [2]. Solid-Phase Extraction (SPE) is another well-established method that saves time and improves reproducibility compared to LLE [3] [4].

  • Are there detection methods that can improve specificity over UV detection? Yes, UV detection can suffer from a lack of specificity. Chemiluminescent (CL) detection is a highly selective and sensitive alternative. One method involves post-column photochemical derivatization of the analytes, which then react with an excited Ru(bpy)₃³⁺ complex to produce a strong, specific CL signal, effectively eliminating interfering peaks from the sample matrix [5].

Troubleshooting Guide: Resolving Desethylamiodarone Interference

The table below summarizes the core problems and their respective solutions based on published methods.

Problem Source of Interference Recommended Solution Key Advantage
Co-eluting peak with DEA [1] Primary sample collection tube (e.g., Corvac) Switch to a different tube type (e.g., Vacutainer) Simple, low-cost fix; eliminates source interference
Limited specificity with UV detection [5] Endogenous compounds in plasma/serum Implement post-column chemiluminescent detection High selectivity and sensitivity; reduces background noise
Low recovery or poor reproducibility [2] [3] Inefficient sample clean-up (e.g., with LLE or PP) Adopt Microextraction by Packed Sorbent (MEPS) or Solid-Phase Extraction (SPE) Efficient removal of contaminants; suitable for small sample volumes (e.g., 100 µL)

Detailed Experimental Protocols

Here are detailed methodologies for two key solutions mentioned above.

Microextraction by Packed Sorbent (MEPS) Protocol

This protocol is adapted from the first HPLC method developed for the simultaneous determination of amiodarone and DEA using MEPS [2].

  • Sorbent: C8 or C18.
  • Sample Volume: Can handle small volumes effectively.
  • Internal Standard: Tamoxifen is used as an example [2].
  • Procedure:
    • Conditioning: Activate the MEPS sorbent by drawing 100 µL of methanol, then equilibrate with 100 µL of water or a buffer.
    • Loading: Draw 100-250 µL of the plasma sample (with internal standard added) through the MEPS syringe slowly for optimal analyte binding.
    • Washing: Rinse the sorbent with 100-200 µL of a 5% methanol or acetonitrile solution in water to remove salts and polar impurities.
    • Elution: Elute the analytes (amiodarone and DEA) with 50-100 µL of a strong organic solvent (e.g., pure methanol or acetonitrile) directly into an HPLC vial for analysis.
  • Validation Note: The method was fully validated over a range of 0.1–10 µg/mL for both analytes, which covers the therapeutic window of amiodarone (0.5–2.0 µg/mL) [2].
HPLC with Chemiluminescent Detection Protocol

This method provides high specificity by generating a CL signal only after post-column photolysis [5].

  • Chromatography:
    • Column: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
    • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and a buffer (e.g., acetate or phosphate).
    • Flow Rate: ~1 mL/min, achieving separation in less than 9 minutes [5].
  • Post-Column Detection Setup:
    • Photoreactor 1: The column effluent is mixed with a solution of Ru(bpy)₃²⁺ and peroxydisulfate. This mixture passes through a knitted reactor coil irradiated by a UV lamp, oxidizing Ru(bpy)₃²⁺ to the active Ru(bpy)₃³⁺.
    • Photoreactor 2: The stream then passes through a second irradiated reactor where amiodarone and DEA undergo photochemical derivatization, producing species that can reduce Ru(bpy)₃³⁺.
    • Detection: The reduction of Ru(bpy)₃³⁺ produces an excited state that emits light at ~610 nm, which is detected by the photomultiplier tube. The intensity of this light is proportional to the analyte concentration [5].

Experimental Workflow for Interference Removal

The following diagram outlines a logical, step-by-step decision process for identifying and resolving desethylamiodarone interference in your chromatography experiments.

Start Start: Suspected DEA Interference Step1 Run a blank sample using your collection tube Start->Step1 Step2 Does the blank show a peak at DEA's retention time? Step1->Step2 Step3 Interference confirmed. Switch to a different collection tube brand/type. Step2->Step3 Yes Step10 Investigate other potential sources (e.g., reagents, contamination) Step2->Step10 No Step4 Re-analyze sample. Is interference gone? Step3->Step4 Step5 Interference persists. Evaluate sample preparation. Step4->Step5 No Step9 Issue Resolved Step4->Step9 Yes Step6 Upgrade sample prep to MEPS or optimized SPE. Step5->Step6 Step7 Re-analyze sample. Is interference gone? Step6->Step7 Step8 Interference persists. Consider alternative detection (e.g., Chemiluminescence). Step7->Step8 No Step7->Step9 Yes Step8->Step9 Step10->Step9

Key Technical Considerations

When implementing these solutions, keep the following in mind:

  • Therapeutic Window: Amiodarone has a narrow therapeutic window (0.5–2.0 µg/mL), and concentrations above 2.5 µg/mL are associated with increased toxicity risk [2]. A robust method free of interference is critical for accurate therapeutic drug monitoring.
  • Method Validation: Any new method or significant modification to an existing one should be properly validated for parameters like selectivity, accuracy, precision, and recovery to ensure reliable results [2].
  • Hardware for CL: Implementing chemiluminescent detection requires specific post-column hardware, including pumps for reagent delivery and a UV irradiation system, which may not be available in all laboratories [5].

References

optimizing mobile phase for desethylamiodarone separation

Author: Smolecule Technical Support Team. Date: February 2026

Methods for Separating Desethylamiodarone

Mobile Phase Composition (v/v) Column Type Detection Sample Preparation Key Features / Notes Source
Methanol : Ammonium Hydroxide (specific ratio not detailed) C-18 UV (254 nm) Protein Precipitation (Acetonitrile) A simple, fast method with day-to-day variation under 3%. [1]
50 mM Phosphate Buffer (pH 3.1) : Methanol : Acetonitrile (45:5:50) C-18 (55 mm x 4 mm, 3 µm) UV (254 nm) MEPS (Microextraction by Packed Sorbent) Enables rapid analysis (<5 min). Fully validated for human plasma. [2] [3]
Methanol : Water (with ion-pairing agent Diethylamine) C-18 (250 mm x 4.6 mm, 5 µm) UV (254 nm) Solid-Phase Extraction (SPE) Developed for human liver microsomes. Effective for cleaning up complex incubation samples. [4]
Acetonitrile : Aqueous Solution (with Ammonium Acetate and Formic Acid) Not Specified Tandem Mass Spectrometry (MS/MS) Liquid-Liquid Extraction (LLE) Modern, highly specific method for simultaneous analysis with digoxin. [5]
Acetonitrile : 10mM Ammonium Acetate Buffer (pH 4.0) (80:20) C-8 (150 mm x 4.6 mm, 5 µm) Chemiluminescence (CL) Liquid-Liquid Extraction (Dichloromethane) Offers high sensitivity and selectivity through post-column photoderivatization. [6]

Detailed Experimental Protocols

Here are expanded protocols for two distinct and effective methods from the table.

Protocol 1: Fast MEPS/UV Method for Plasma Analysis

This method uses Microextraction by Packed Sorbent (MEPS), a miniaturized and efficient sample preparation technique [2] [3].

  • Sample Preparation (MEPS): Use a BIN (Barrel Insert and Needle) MEPS syringe packed with a C18 sorbent.
    • Conditioning: Wash the MEPS syringe with 100 µL of methanol, then 100 µL of water.
    • Loading: Load 100 µL of plasma sample (alkalinized with a small volume of ammonium hydroxide) through the sorbent slowly.
    • Washing: Rinse the sorbent with 50-100 µL of a 5% methanol/water solution to remove impurities.
    • Elution: Elute the analytes (amiodarone and desethylamiodarone) into the HPLC vial using 50 µL of a mixture of methanol:acetonitrile (70:30, v/v).
  • Chromatographic Conditions:
    • Column: LiChroCART Purospher Star C18 column (55 mm x 4 mm, 3 µm).
    • Mobile Phase: 50 mM phosphate buffer (pH 3.1) / methanol / acetonitrile (45:5:50, v/v/v).
    • Flow Rate: 1.2 mL/min (isocratic).
    • Detection: UV at 254 nm.
    • Runtime: Less than 5 minutes.
Protocol 2: Sensitive HPLC-Chemiluminescence Method

This method provides high sensitivity for serum samples by using a unique post-column detection system [6].

  • Sample Preparation (Liquid-Liquid Extraction):
    • Mix 1 mL of serum or plasma with 2 mL of a dichloromethane and n-hexane (1:1, v/v) mixture.
    • Shake for 20 minutes and centrifuge.
    • Collect the organic layer and evaporate it to dryness under a stream of nitrogen.
    • Reconstitute the dry residue with 200 µL of the mobile phase.
  • Chromatographic Conditions:
    • Column: C8 column (150 mm x 4.6 mm, 5 µm).
    • Mobile Phase: Acetonitrile : 10mM Ammonium Acetate Buffer (pH 4.0) (80:20, v/v).
    • Flow Rate: 1.0 mL/min (isocratic).
    • Detection: Post-column chemiluminescence. The eluent passes through a photoreactor for derivatization before reacting with Ru(bpy)₃³⁺ to produce light.
  • Key Note: The high specificity comes from the photoderivatization step, which is essential for the analytes to produce a chemiluminescent signal.

Troubleshooting Common Issues

The following workflow outlines a logical approach to diagnosing and resolving typical problems in desethylamiodarone separation.

G Start Start: Poor Separation of Desethylamiodarone PeakShape Assess Peak Shape and Retention Start->PeakShape SubProblem1 Peaks are co-eluting or too close PeakShape->SubProblem1 SubProblem2 Poor peak shape (tailing or broadening) PeakShape->SubProblem2 SubProblem3 Low signal or sensitivity PeakShape->SubProblem3 Solution1a Adjust organic modifier percentage in mobile phase SubProblem1->Solution1a Solution1b Modify mobile phase pH (e.g., use formic acid or ammonium acetate) SubProblem1->Solution1b Solution1c Use a longer column or smaller particle size SubProblem1->Solution1c Solution2a Use a mobile phase additive (e.g., diethylamine) SubProblem2->Solution2a Solution2b Improve sample cleanup (Use SPE or MEPS instead of precipitation) SubProblem2->Solution2b Solution3a Switch to MS/MS or Chemiluminescence detection SubProblem3->Solution3a Solution3b Optimize extraction (LLE with MTBE or dichloromethane/hexane) SubProblem3->Solution3b

Key Optimization Takeaways

  • For Speed: The MEPS/UV method [2] [3] is excellent for fast, routine analysis of plasma samples with a total run time under 5 minutes.
  • For Sensitivity: The HPLC-Chemiluminescence method [6] or LC-MS/MS methods [5] are superior choices when you need the lowest possible detection limits.
  • For Complex Samples: When working with challenging matrices like liver microsomes, the SPE method with a longer column and a basic mobile phase additive like diethylamine is highly effective for clean-up and separation [4].

References

overcoming ion suppression in desethylamiodarone mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Strategies to Overcome Ion Suppression

Strategy Description & Implementation Key Benefit
Sample Preparation [1] [2] Use mixed-mode solid-phase extraction (SPE). This provides a more selective clean-up compared to simple protein precipitation, removing more phospholipids and other endogenous compounds that cause suppression. [2] Significantly reduces matrix components prior to injection. [2]
Chromatographic Separation [1] Optimize the HPLC method to increase the retention time and separation of desethylamiodarone from early-eluting salts and polar matrix components. This prevents them from co-eluting and entering the ion source simultaneously. [1] Physically separates the analyte from interfering substances in time. [1]
Ionization Mode [1] Evaluate switching from Electrospray Ionization (ESI) to Atmospheric-Pressure Chemical Ionization (APCI). APCI is generally less susceptible to ion suppression from non-volatile salts and phospholipids, as the analyte is vaporized before ionization. [1] Changes ionization mechanism to one less prone to common suppressors. [1]
Internal Standard [2] [3] Use a stable isotope-labeled internal standard (SIL-IS) for desethylamiodarone (e.g., deuterated). It co-elutes with the analyte and experiences identical ion suppression, perfectly correcting for the effect in quantification. [3] Compensates for suppression rather than eliminating it; essential for accurate quantitation. [3]

How to Detect and Diagnose Ion Suppression

Before you can fix the problem, you need to confirm its presence and locate where in the chromatogram it occurs. Here are two standard evaluation protocols [1]:

  • Post-Extraction Spike Experiment: Compare the MS response (peak area) of desethylamiodarone standard spiked into a blank sample extract (e.g., drug-free plasma after extraction) to the response of the same standard dissolved in pure mobile phase. A significantly lower signal in the matrix indicates ion suppression [1].
  • Post-Column Infusion Experiment: Continuously infuse a standard solution of desethylamiodarone into the LC effluent post-column while injecting a blank, extracted sample. A drop in the baseline signal in specific regions of the chromatogram reveals the retention times at which ion-suppressing compounds are eluting [1].

A Practical Workflow for Method Development

The following diagram illustrates a logical sequence for troubleshooting ion suppression in your method.

Start Suspected Ion Suppression Detect Diagnose with Post-Column Infusion or Post-Spike Experiment Start->Detect SP Improve Sample Clean-up (e.g., Mixed-Mode SPE) Detect->SP Chrom Optimize Chromatography (Improve Separation) SP->Chrom Ionize Consider Switching Ionization Source (ESI to APCI) Chrom->Ionize Quant Use Stable Isotope-Labeled Internal Standard Ionize->Quant

Key Technical Specifications from Literature

For your reference, here are parameters from validated methods that successfully quantified desethylamiodarone while managing matrix effects [2] [3].

Parameter Details from Validated Methods
Analytes Amiodarone and Desethylamiodarone [2] [3]
Sample Prep Oasis MCX mixed-mode SPE cartridges [2]
HPLC Column C18 column (e.g., 5µm, 150 x 3.0 mm) [2]
Mobile Phase Acetonitrile with 0.1% Formic Acid [2]
Internal Standard Tamoxifen [2]; Isotope-labeled standards are preferred for best accuracy [3].
Reported Matrix Effect "The matrix effect was considered negligible" in a method using a simple protein precipitation and LC-MS/MS [3].

References

increasing sensitivity for low concentration desethylamiodarone

Author: Smolecule Technical Support Team. Date: February 2026

Why is Detecting Low Concentrations of DEA Important?

Desethylamiodarone (DEA) is the major active metabolite of the antiarrhythmic drug Amiodarone (AMI). Its accurate quantification is crucial for two main reasons:

  • Therapeutic Drug Monitoring: During Amiodarone therapy, monitoring both AMI and DEA ensures therapeutic efficacy and minimizes toxicity. Their combined therapeutic range is typically between 0.5 and 2.5 mg/L [1] [2]. DEA can reach concentrations comparable to the parent drug during long-term treatment [2].
  • Emerging Research Applications: Recent studies highlight DEA's potential for drug repurposing in cancer therapy [3] [4]. These investigations often require detecting the drug's effects at physiologically relevant, low concentrations.

Method Comparison & Quantitative Data

The sensitivity of an assay is often defined by its Limit of Detection (LOD), the lowest concentration that can be reliably distinguished from a blank sample. The table below summarizes the performance of different analytical methods for AMI and DEA as reported in the literature.

Method Matrix Limit of Detection (LOD) Key Features & Notes
HPLC-UV [5] Serum & Tissue 0.025 μg/mL (for serum) Early method; uses silica column and UV detection at 240 nm.
HPLC-UV [6] Serum 0.250 μg/mL Uses solid-phase extraction; noted as a rapid, simplified isocratic method.
HPLC-ESI-MS/MS [2] Human Plasma Information missing Tandem mass spectrometry offers superior specificity and sensitivity; crucial for reliable routine analysis.

A general principle from molecular biology supports the idea that more modern digital detection methods can offer superior sensitivity for quantification at very low concentrations, which could be a consideration for future method development [7].

Detailed Experimental Protocol: HPLC-ESI-MS/MS

The following is a detailed methodology for the determination of AMI and DEA in human plasma using High-Performance Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS). This method is considered highly specific and sensitive [2].

Sample Preparation (Solid-Phase Extraction)
  • Step 1: Condition a mixed-mode (C8/cation-exchange) solid-phase extraction cartridge with methylene chloride, isopropanol, and methanol.
  • Step 2: Equilibrate the cartridge with water.
  • Step 3: Acidify the plasma sample with orthophosphoric acid.
  • Step 4: Load the acidified plasma onto the conditioned cartridge.
  • Step 5: Wash the cartridge sequentially with water, an acidic solution, and a methanol-water mixture.
  • Step 6: Elute the analytes (AMI and DEA) using a mixture of methylene chloride and isopropanol with ammonia.
  • Step 7: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection.
Instrumental Analysis
  • Chromatography:
    • Column: C18 analytical column (e.g., 125 × 3 mm, 5 μm particle size).
    • Mobile Phase: Acetonitrile and aqueous formic acid.
    • Flow Rate: 0.5 mL/min.
  • Mass Spectrometry (Ion Trap):
    • Ionization: Electrospray Ionization (ESI), positive ion mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • Ions Monitored:
      • Amiodarone: Precursor ion m/z 646 → Product ion m/z 201
      • Desethylamiodarone: Precursor ion m/z 618 → Product ion m/z 201
      • Internal Standard (e.g., Tamoxifen): Precursor ion m/z 372 → Product ion m/z 72

This workflow can be visualized in the following diagram:

G A Plasma Sample B Solid-Phase Extraction (Condition, Load, Wash) A->B C Elute & Reconstitute B->C D HPLC Separation (C18 Column) C->D E ESI-MS/MS Detection (Positive Ion MRM Mode) D->E F Data Analysis E->F

Troubleshooting Common Experimental Issues

Here are specific problems you might encounter and how to address them.

Problem Possible Cause Solution
Low Recovery during Extraction Solid-phase cartridge not properly conditioned; incorrect pH during loading. Ensure sequential conditioning with non-polar and polar solvents. Acidifying the plasma is critical for retaining analytes on the mixed-mode cartridge [2].
Poor Chromatography (Broad Peaks) Column degradation; mobile phase issues. Use a mobile phase with 0.1% formic acid to improve peak shape. Ensure the HPLC system is well-maintained [2].
Inconsistent Results / Low Sensitivity Sample degradation; ion suppression in MS. Protect samples from light and process promptly, as AMI and DEA concentrations in serum can decrease when left at ambient temperature in light [5]. For MS, a thorough sample clean-up via SPE is essential to reduce matrix effects [2].
High Background Noise (UV Detection) Incomplete sample clean-up; contaminated mobile phase. The simple mixed-mode SPE procedure provides highly efficient sample clean-up. Use high-purity reagents [6] [2].

Key Takeaways for Your Technical Guide

  • Gold Standard Method: For the highest sensitivity and specificity, especially in complex matrices like plasma, HPLC-ESI-MS/MS is the recommended technique [2].
  • Sample Stability is Critical: A major, often overlooked, pre-analytical factor is protecting samples from light, as both AMI and DEA are photosensitive [5].
  • Legacy Methods Are Valid: For applications where extreme sensitivity is not required, well-optimized HPLC-UV with solid-phase extraction remains a valid and more accessible method [6].

References

method transfer desethylamiodarone HPLC to UPLC

Author: Smolecule Technical Support Team. Date: February 2026

Method Transfer Fundamentals

Transferring a method from HPLC to UPLC aims to maintain the original separation selectivity while leveraging the benefits of UPLC, which include higher pressure, smaller particle sizes, and reduced system volume. The core principle is to scale the method parameters correctly to achieve the same chromatographic separation [1] [2].

The table below compares typical parameters for a desethylamiodarone method. The specific values for your original HPLC method will determine the scaled UPLC parameters.

Parameter HPLC System (Example) UPLC System (Scaled) Scaling Consideration
Column Particle Size 3–5 µm [1] <2 µm [1] Key driver for efficiency and pressure.
Column Dimensions e.g., 150 mm x 4.6 mm [2] e.g., 50 mm x 2.1 mm [2] Maintains L/dp ratio to preserve resolving power [2].
Operating Pressure Up to 400 bar [1] Up to 1,000–1,200 bar [1] Requires UPLC-capable hardware.
Flow Rate e.g., 1.0 mL/min e.g., 0.21 - 0.30 mL/min Scaled based on column cross-sectional area [1] [2].
Injection Volume e.g., 10 µL e.g., 1–2 µL Scaled to maintain the ratio of injection volume to column volume [1].
Gradient Time e.g., 20 min e.g., 5.5 - 6.0 min Scaled to maintain the same number of column volumes [1] [2].
Detection UV or MS Typically MS MS detection is common for amiodarone/desethylamiodarone in UPLC for superior sensitivity [3] [4] [5].

The following workflow outlines the key stages for a successful method transfer.

Start Start Method Transfer Step1 1. Column Selection Select UPLC column with same stationary phase chemistry Start->Step1 Step2 2. Parameter Scaling Use calculator to scale flow rate, gradient time, and injection volume Step1->Step2 Step3 3. System Equilibration Account for lower system dwell volume and ensure proper equilibration Step2->Step3 Step4 4. Method Validation Perform system suitability tests and full method validation Step3->Step4 End UPLC Method Ready for Routine Use Step4->End

Step-by-Step Transfer Protocol

Here is a detailed methodology based on the general workflow.

Step 1: Column Selection and Equivalency

  • Action: Identify a UPLC column with the same stationary phase chemistry (e.g., C8 or C18) as your original HPLC method [2]. For instance, if the original method uses a C8 column (USP "L7" designation), transfer to a UPLC C8 column with sub-2µm particles [2].
  • Rationale: This is the most critical step for preserving the original separation selectivity.

Step 2: Parameter Scaling Calculations

  • Action: Systematically calculate new UPLC parameters. The ACQUITY UPLC Columns Calculator or manual calculations can be used [1] [2].
    • Geometric Scaling Factor (r): Calculate using the formula: r = (L_uplc * d_uplc²) / (L_hplc * d_hplc²), where L is column length and d is column internal diameter.
    • Flow Rate: Scale using F_uplc = F_hplc * (d_uplc² / d_hplc²). For example, transferring from a 150mm x 4.6mm HPLC column to a 50mm x 2.1mm UPLC column: F_uplc = 1.0 mL/min * (2.1² / 4.6²) ≈ 0.21 mL/min [1].
    • Injection Volume: Scale by Vinj_uplc = Vinj_hplc * r. For the example above with a 10µL injection: Vinj_uplc = 10 µL * 0.083 ≈ 0.83 µL (practically use 1-2 µL) [1].
    • Gradient Time: Scale by tG_uplc = tG_hplc * (r * F_hplc / F_uplc). For a 20-minute HPLC gradient: tG_uplc ≈ 20 min * (0.083 * 1.0 / 0.21) ≈ 7.9 min. Critical: Account for differences in system dwell volume to maintain gradient profile accuracy [1] [2].

Step 3: System Preparation and Run

  • Action:
    • Mobile Phase: Use high-purity water (18.2 MΩ·cm) and HPLC-grade solvents. Filter all buffers and samples through a 0.2-µm filter to protect the UPLC system and column from particulates [2].
    • Column Protection: Use a 0.2-µm pre-column filter or a VanGuard pre-column for additional protection [2].
    • Execute Method: Input the scaled parameters, run system suitability tests, and compare the chromatogram with the original HPLC data.

Step 4: Method Validation

  • Action: After achieving a successful transfer, fully re-validate the method according to ICH guidelines to confirm performance for its intended use [6]. Key parameters to assess include specificity, linearity, accuracy, precision, and robustness.

Troubleshooting Common Issues (FAQ)

Q1: The peaks are eluting too early or the resolution is lost in the UPLC method. What should I check?

  • A: This often indicates an issue with gradient transfer. First, verify the dwell volume of your UPLC system and ensure it was correctly accounted for in your gradient time calculations [1] [2]. A smaller dwell volume in UPLC can cause the gradient to start earlier than in HPLC. Second, double-check that your scaling calculations for gradient time and flow rate are accurate. Fine-tuning the initial percentage of the organic mobile phase might also be necessary.

Q2: I am experiencing high backpressure on my UPLC system. How can I reduce it?

  • A: High backpressure is common in UPLC but can be managed.
    • Sample Preparation: Ensure all samples are thoroughly centrifuged or filtered through a 0.2-µm syringe filter [2].
    • Mobile Phase: Filter all solvents and prepare buffers fresh to prevent microbial growth or precipitation. Flush the system with a high-water content mobile phase before switching to high-organic storage conditions [2].
    • System Maintenance: Check for clogged frits or tubing. Use guard columns to protect the analytical column and replace them regularly [2].

Q3: The peak shape for my analytes is tailing or broad. What could be the cause?

  • A: Poor peak shape can stem from several factors.
    • Extra-column Volume: Ensure all connections in the UPLC flow path are tight and use low-dispersion, UPLC-certified tubing to minimize extra-column volume that can cause peak broadening.
    • Column Degradation: A degraded or contaminated column can cause peak tailing. Monitor column performance with system suitability tests.
    • Injection Solvent: The solvent used to dissolve the sample should be similar in strength to the initial mobile phase composition to avoid peak distortion.

References

Validated LC-MS/MS Method for Simultaneous Quantification

Author: Smolecule Technical Support Team. Date: February 2026

A 2024 study developed and validated a reliable Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous analysis of amiodarone, its active metabolite desethylamiodarone, and the antiarrhythmic drug mexiletine in human plasma and serum [1]. This method is designed for clinical Therapeutic Drug Monitoring (TDM) and has undergone rigorous long-term evaluation.

The table below summarizes the key validation parameters and methodology:

Parameter Details
Analytes Amiodarone, Desethylamiodarone, Mexiletine [1]
Biological Matrix Human plasma and serum [1]
Linear Range 0.1 to 10.0 mg/L for each component [1]
Sample Processing Protein precipitation using acetonitrile with an internal standard, followed by centrifugation and LC-MS/MS analysis of the supernatant [1].
Key Validation Results The method demonstrated negligible matrix effects, good accuracy and precision, and no significant interfering responses for amiodarone and desethylamiodarone. Stability was confirmed under various storage conditions and through multiple freeze-thaw cycles [1].
Long-Term Performance Over eight months of clinical use, the method showed stable performance with a percentage coefficient of variance between 1.3% and 6.3% [1].

Stability and Pharmacokinetic Considerations

Understanding the stability and long pharmacokinetic half-lives of these compounds is crucial for planning experiments and storing samples.

  • Sample Stability: The aforementioned 2024 method confirms that sample stability for amiodarone and desethylamiodarone is within acceptable limits for various storage conditions and multiple freeze-thaw cycles [1]. This provides confidence for handling clinical or research samples.
  • In Vivo Half-Lives: Desethylamiodarone has an exceptionally long elimination half-life in the body, which contributes to its accumulation. One study reported a half-life range of 31 to 110 days for desethylamiodarone, even longer than that of the parent drug amiodarone (35-68 days) [2]. Another source notes a terminal half-life of approximately 10 days for amiodarone and 57 ± 27 days for its metabolite [3]. This extreme persistence should be considered when interpreting long-term TDM data.

Troubleshooting Common Scenarios

Here are some potential issues and solutions based on the gathered information:

Scenario Potential Cause & Solution
Poor selectivity or interference in MS signal. The 2024 method reported no interfering responses for amiodarone and desethylamiodarone, but identified a constant, reproducible system contribution for mexiletine. Solution: Ensure proper calibration correction is applied, as demonstrated in the validated method [1].
Need for high-throughput plasma stability screening. Running in vitro assays for large compound libraries is costly and time-consuming [4]. Solution: For early-stage drug discovery, consider using an in-silico prediction tool like PredPS, an attention-based graph neural network that can classify compounds as stable or unstable in human plasma [4].
Unexpectedly high or variable results. Consider the potential for in-vivo accumulation due to the extremely long half-life of desethylamiodarone [2] [3]. Solution: Review patient dosing history and the timing of sample collection relative to the start of therapy.

Experimental Workflow for Sample Analysis

The following diagram illustrates the core sample preparation and analysis workflow based on the validated LC-MS/MS method [1].

start Plasma/Serum Sample step1 Add Internal Standard & Acetonitrile start->step1 step2 Protein Precipitation step1->step2 step3 Centrifugation step2->step3 step4 Collect Supernatant step3->step4 step5 LC-MS/MS Analysis step4->step5 end Quantification of Amiodarone & DEA step5->end

Key Recommendations for Researchers

  • Adopt Validated Methods: For accurate TDM of amiodarone and desethylamiodarone, implementing the fully validated LC-MS/MS method described above is the most robust approach [1].
  • Prioritize Stability: Always clarify the specific storage conditions (freeze-thaw cycles, temperature) under which your chosen method was validated and adhere to them strictly to maintain sample integrity [1].
  • Context is Key: Remember that desethylamiodarone is an active metabolite with a strong tendency to accumulate in tissues over time. Its concentration in plasma is related to the parent drug by a Michaelis-Menten type function, which can be important for pharmacokinetic modeling [2].

References

handling hemolyzed samples for desethylamiodarone measurement

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Hemolysis and Its Impact

  • In Vivo vs. In Vitro Hemolysis: It's crucial to distinguish the origin of hemolysis. In vivo hemolysis occurs within the circulation due to medical conditions, while in vitro hemolysis is caused by specimen collection and handling procedures [1]. For drug monitoring, in vitro hemolysis is the primary concern as a pre-analytical error.
  • Mechanism of Interference: Hemolysis releases intracellular components, including hemoglobin and enzymes, into the serum or plasma. This can cause analytical interference in techniques like HPLC and LC-MS/MS, potentially leading to inaccurate quantification of drugs and metabolites [2].

A Framework for Hemolyzed Samples in Bioanalysis

For regulated LC-MS/MS bioanalysis, a proactive strategy is recommended to manage hemolyzed samples. The table below summarizes key considerations and actions.

Phase Action Purpose & Rationale
Method Development Assess hemolysis impact [2] Proactively identify and mitigate potential interference.
Sample Analysis Use stable-labeled internal standard (IS) [2] Detect abnormal IS response; identify matrix effects from hemolysis.
Data Verification Perform dilution or standard addition [2] Confirm accuracy of results from hemolyzed samples.
Quality Assurance Conduct Incurred Sample Reanalysis (ISR) [2] Verify method reproducibility for hemolyzed "incurred" (study) samples.

The following workflow outlines the decision-making process for analyzing potentially hemolyzed samples:

G start Sample Analysis step1 Use Stable-Labeled Internal Standard (IS) start->step1 step2 Is IS Response Normal? step1->step2 step3 Proceed with Standard Analysis step2->step3 Yes step4 Flag as Potentially Affected by Hemolysis step2->step4 No step5 Apply Data Verification (Dilution or Standard Addition) step4->step5 step6 Perform Incurred Sample Reanalysis (ISR) step5->step6 step7 Confirm Data Accuracy and Report step6->step7

Technical FAQs & Troubleshooting

Here are answers to specific technical questions professionals might encounter:

1. Does hemolysis interfere with the clinical measurement of desethylamiodarone?

  • Answer: It can, but the degree depends on the analytical method. One established HPLC method with solid-phase extraction reported that hemoglobin up to 300 mg/L did not interfere with the assay for amiodarone and desethylamiodarone [3]. However, this cannot be generalized. Interference should be evaluated for each specific method, especially when using more sensitive LC-MS/MS [2].

2. What is the best internal standard to use to compensate for hemolysis effects?

  • Answer: For LC-MS/MS methods, using a stable-isotope labeled internal standard (e.g., deuterated versions of amiodarone and desethylamiodarone) is highly recommended. This type of IS co-elutes with the analytes and best compensates for matrix effects caused by hemolysis, which is indicated by an abnormal IS response in a hemolyzed sample [2].

3. My hemolyzed sample shows an abnormal IS response. What can I do to salvage the data?

  • Answer: Do not automatically reject the sample. You can:
    • Reanalyze using dilution: Diluting the sample with the calibration matrix can reduce the impact of interfering substances.
    • Reanalyze using standard addition: This technique involves adding a known amount of analyte to the sample and re-measuring, which can help account for matrix effects and confirm the original concentration's accuracy [2].
    • Always follow up with Incurred Sample Reanalysis (ISR) to confirm the reproducibility of the result from the hemolyzed sample [2].

4. Are there any specific specimen collection requirements to avoid hemolysis for this test?

  • Answer: Yes. Standard guidelines for collecting samples for amiodarone and desethylamiodarone measurement explicitly advise you to avoid hemolysis and lipemia [4]. Using the correct collection tube (e.g., plain red-top) and proper centrifugation techniques is crucial for minimizing in vitro hemolysis.

Conclusion and Key Recommendations

Successfully handling hemolyzed samples requires more than just a standard operating procedure.

  • Document Everything: For regulated studies, all hemolysis tests and investigations must be thoroughly documented according to Good Laboratory Practice (GLP) requirements [2].
  • Validate and Verify: Rely on strategies validated during method development and verify data from questionable samples with techniques like standard addition and ISR [2].
  • Prevention is Paramount: While these strategies can save data, the best approach is to minimize hemolysis during sample collection, especially in high-risk areas like emergency departments and ICUs [1] [5].

References

troubleshooting peak shape for desethylamiodarone analysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Brief Answer
What are the primary causes of peak tailing? Unwanted secondary interactions with the stationary phase (common for basic compounds), column voids, or blocked frits [1] [2].
Why are my peaks fronting? Often caused by a void at the head of the column or "mass overload" from injecting too much sample [3] [2].
My peaks are split or doubled. What does this mean? This is a classic sign of a partially blocked column frit or a poor connection at the column inlet [2] [4].
Could my sample solvent be causing bad peak shape? Yes. Using a sample solvent with a stronger elution strength than your mobile phase can cause broadened or distorted peaks [5].
How do I quantify peak shape? The USP Tailing Factor (T) is most common. A value of 1 is perfectly symmetrical; >1 indicates tailing, and <1 indicates fronting [4].

Troubleshooting Guide: Common Problems and Solutions

Here is a structured guide to diagnose and fix common peak shape problems. The following diagram outlines a logical workflow for this process.

cluster_leg Key Steps Start Poor Peak Shape for Desethylamiodarone AllPeaks Do ALL peaks show the same distortion? Start->AllPeaks ColumnIssue Likely: Column or System Issue AllPeaks->ColumnIssue Yes ChemIssue Likely: Chemical/Method Issue AllPeaks->ChemIssue No CheckConnections Check and reseat column connections ColumnIssue->CheckConnections SpecificPeak Is the problem on one peak or a few? ChemIssue->SpecificPeak ProblemFixed Problem Fixed? CheckConnections->ProblemFixed Done ReplaceColumn Replace the column ProblemFixed->ReplaceColumn No EndFix EndFix ProblemFixed->EndFix Yes ReverseFlush Reverse-flush the column to waste ReverseFlush->ProblemFixed CheckSolvent Check sample solvent elution strength SpecificPeak->CheckSolvent Particularly one peak CheckpH Optimize mobile phase pH/additives SpecificPeak->CheckpH Particularly basic/acidic peaks WeakenSolvent Weaken sample solvent (e.g., use more aqueous solvent) CheckSolvent->WeakenSolvent If solvent too strong CheckInjVolume Reduce injection volume CheckSolvent->CheckInjVolume If volume too high leg1 Diagnostic Question leg2 Action leg3 Resolution

All Peaks are Tailing, Fronting, or Split

If every peak in your chromatogram is distorted in the same way, the issue is typically related to the HPLC system or the column itself [2] [4].

  • Probable Cause 1: Poor Column Connection. A small gap between the tubing and the column inlet creates a volume where the sample band can broaden.
    • Solution: Reseat the column connections by loosening the fitting, pushing the tubing in until it touches the column end, then tightening while holding the tubing in place [4].
  • Probable Cause 2: Blocked Column Frit or Column Void. Particulate matter from the sample can block the frit at the column head. Over time, the stationary phase can degrade, creating a void.
    • Solution:
      • Reverse Flush: If the column allows it, reverse the flow direction and flush for 10-15 minutes with a strong solvent, directing the flow to waste. Precaution: Consult the column manufacturer's instructions before reversing flow, as this can damage some columns with specific frit configurations [2].
      • Replace the Column: If flushing does not work, the column is likely voided and must be replaced [2].
    • Prevention: Centrifuge or filter your samples before injection to remove particulates [2].
Specific Peak Shape Issues for Desethylamiodarone

If the problem is isolated to your analyte of interest or a few specific peaks, the cause is usually chemical or method-related.

  • Problem: Broad or Distorted Peaks
    • Probable Cause: Sample Solvent Mismatch. If your sample is dissolved in a solvent with a stronger elution strength (e.g., 100% methanol in reversed-phase HPLC) than your starting mobile phase, the analyte will not focus at the column head, leading to broad peaks [5].
    • Solution: Prepare your sample in a solvent that is weaker than or similar to the starting mobile phase. If you must use a strong solvent, significantly reduce the injection volume or use an autosampler's "co-injection" function to mix the sample with a weak solvent during injection [5].
  • Problem: Tailing Peaks (for specific analytes)
    • Probable Cause: Secondary Interactions. Basic compounds like amiodarone and its metabolite can interact with acidic silanol groups on the silica-based stationary phase, causing tailing [1] [2].
    • Solution:
      • Mobile Phase pH: Use a mobile phase with a pH that suppresses the ionization of the analyte or the silanols.
      • Additives: Add a competing base like triethylamine to the mobile phase to saturate the active sites [6].
      • Specialized Columns: Use columns designed for basic compounds, such as those with low metal ion content or embedded polar groups [2].

Key Method Parameters from Literature

The table below summarizes parameters from published LC-MS/MS methods for simultaneous analysis of amiodarone and desethylamiodarone. You can use this for a quick comparison with your own method [7] [8].

Parameter Method 1: Human Plasma/Serum [7] Method 2: Rat Specimens [8]
Analytes Amiodarone, Desethylamiodarone Amiodarone, Desethylamiodarone
Technique Stable Isotope Dilution LC-MS/MS LC-MS
Sample Prep Solid Phase Extraction (SPE) Liquid-Liquid Extraction (Hexane)
Column 2 mm x 20 mm cartridge (type not specified) C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase Not specified in detail Linear Gradient: Methanol / 0.2% Aq. Formic Acid
Flow Rate Not specified 0.2 mL/min

| Detection (m/z) | Desethylamiodarone: 618.0 → 547.0 Amiodarone: 646.0 → 201.2 | Desethylamiodarone: 546.9 & 617.73 Amiodarone: 645.83 |

Proactive Practices for Optimal Peak Shape

Prevention is the best troubleshooting strategy.

  • Match Your Sample Solvent: As a rule of thumb, prepare your sample in your starting mobile phase or a solvent with weaker elution strength [5].
  • Avoid Mass Overload: As a general guide, inject 1-2% of the total column volume. Overloading the column causes peak broadening and fronting [3].
  • Optimize Data Collection: Ensure your data acquisition rate is high enough. A minimum of 20-30 data points across the narrowest peak is required for accurate peak shape and integration [3].
  • Use Internal Standards: As demonstrated in the literature, using a stable isotope-labeled internal standard (like amiodarone-D4) corrects for variability during sample preparation and analysis, improving accuracy and precision [7].

References

comparison desethylamiodarone dronedarone metabolite debutyldronedarone

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile: Desethylamiodarone vs. Debutyldronedarone

Feature Desethylamiodarone (DEA) Debutyldronedarone (DBD)
Parent Drug Amiodarone [1] Dronedarone [1] [2]
Formation Enzyme CYP3A4, CYP2C8 [3] Primarily CYP3A4 [2] [4]
Pharmacologic Activity Active [5] Active; 1/10 to 1/3 the potency of parent drug dronedarone [2] [6] [7]

| Key Pharmacokinetic & Tissue Distribution Data | - In rats, plasma AUC ~4-7% of amiodarone after oral admin [5] [8].

  • Tissue concentrations can be 100-1000x plasma levels [9].
  • Extensive tissue distribution; high accumulation in lung, liver, adipose [8]. | - In humans, similar or higher plasma exposure than dronedarone at steady-state [2] [6].
  • Does not significantly accumulate in plasma or tissue [1]. | | Key Pharmacodynamic & Toxicological Data | - Cardiac Effects: Alters Na⁺ channel inactivation; can increase late Na⁺ current (pro-arrhythmic potential) [3].
  • Thyroid Receptor: Competitively inhibits T3 binding to TRα1; non-competitively inhibits binding to TRβ1 [10].
  • Mitochondrial & Antineoplastic: Induces apoptosis, disrupts mitochondrial membrane potential (ΔΨm); effects are more potent than amiodarone in cancer cells [9]. | - Cardiac Effects: Shares electrophysiological profile with dronedarone (multichannel blocker) [2].
  • Thyroid Receptor: Competitively inhibits T3 binding to TRα1, but not TRβ1 (selective antagonist) [10]. | | Key Analytical Methods (HPLC) | - Matrix: Plasma, Myocardium [1]
  • Detection: UV [1]
  • LLOQ: ~40 ng/mL (in a combined assay) [1] | - Matrix: Plasma [1] [7]
  • Detection: UV, MS/MS [1] [6] [7]
  • LLOQ: 40 ng/mL (UV) [1]; 0.200 ng/mL (LC-MS/MS) [6] |

Detailed Experimental Data and Protocols

For your experimental protocols section, here are the methodologies for key findings from the literature.

Protocol: In Vitro Assessment of Mitochondrial Effects

This method describes the procedure for comparing the effects of DEA and amiodarone on mitochondrial membrane potential (ΔΨm) in MDA-MB-231 cancer cells [9].

  • Cell Line: Human triple-negative breast cancer (MDA-MB-231).
  • Treatment: Cells treated with DEA or amiodarone for 6 hours.
  • Staining: Cells are loaded with the cationic fluorescent dye Rhodamine 123 (R-123), which accumulates in mitochondria in a membrane potential-dependent manner.
  • Measurement & Analysis: Fluorescence microscopy images and flow cytometry readings are taken. A reduction in fluorescence signal indicates a loss of ΔΨm. Data shows DEA decreased ΔΨm more effectively than amiodarone in a concentration-dependent manner [9].
Protocol: HPLC-UV Analysis in Plasma

This is a validated method for the simultaneous determination of dronedarone and its metabolite, DBD, in human plasma [7].

  • Sample Preparation: 0.4 mL of alkalized (pH ~11.7) plasma sample.
  • Extraction: Liquid-liquid extraction with 3 mL of methyl tert-butyl ether (MTBE) for 8 minutes.
  • Chromatography:
    • Column: Supelcosil LC-CN (150 x 4.6 mm, 5 µm).
    • Mobile Phase: Isocratic mixture of CH₃OH:CH₃CN:H₂O:0.5 M KH₂PO₄ (170:85:237.2:7.8 v/v) with 0.1 mL 85% H₃PO₄.
    • Flow Rate: 1.8 mL/min.
    • Detection: UV at 290 nm.
  • Performance: The method is linear from 10–1000 ng/mL for both analytes, with adequate specificity, accuracy, and precision per EMA guidelines [7].
Protocol: Whole-Cell Patch Clamp for Sodium Channel Effects

This electrophysiology protocol was used to investigate the effects of DEA and amiodarone on cardiac voltage-gated sodium channels (NaV1.5) [3].

  • Cell Preparation: Chinese hamster ovary (CHO) cells transiently transfected with cDNA encoding wild-type (WT) or ΔKPQ mutant NaV1.5.
  • Solutions: Standard extracellular and intracellular (CsF-based) solutions to isolate sodium currents.
  • Recording: Whole-cell patch clamp configuration at room temperature. Cells were voltage-clamped and data acquired 5 minutes after drug application.
  • Protocols:
    • Activation: Peak current measured from test pulses -100 mV to +80 mV.
    • Steady-State Fast-Inactivation (SSFI): Pre-pulse potentials from -170 mV to +10 mV, followed by a test pulse to 0 mV.
    • Late Current (INa,L): Measured at the end of a 200 ms depolarization to -20 mV.
  • Analysis: Data fit with Boltzmann equation to determine voltage-dependence. Both DEA and amiodarone altered SSFI and increased INa,L and window currents, with DEA showing a greater pro-arrhythmic effect [3].

Metabolic Pathways and Key Enzyme Systems

The following diagrams illustrate the major metabolic pathways of the parent drugs, highlighting where the featured metabolites are formed.

metabolism cluster_amd Amiodarone Metabolism cluster_dro Dronedarone Metabolism Amiodarone Amiodarone DEA DEA Amiodarone->DEA N-deethylation   (CYP3A4, CYP2C8) Dronedarone Dronedarone DBD DBD Dronedarone->DBD N-debutylation   (Primarily CYP3A4) Benzofuran-hydroxyl-Dronedarone Benzofuran-hydroxyl-Dronedarone Dronedarone->Benzofuran-hydroxyl-Dronedarone Hydroxylation   (CYP2D6) Propanoic Acid Metabolite Propanoic Acid Metabolite DEA->Propanoic Acid Metabolite Oxidative   Deamination Phenol Metabolite Phenol Metabolite DEA->Phenol Metabolite O-dealkylation Propanoic Acid-Dronedarone Propanoic Acid-Dronedarone DBD->Propanoic Acid-Dronedarone Oxidation   (MAO-A) Phenol-Dronedarone Phenol-Dronedarone DBD->Phenol-Dronedarone O-dealkylation   (MAO-A) Glucuronidated Metabolite Glucuronidated Metabolite Phenol-Dronedarone->Glucuronidated Metabolite Glucuronidation   (UGT)

Key Implications for Research and Development

The comparative data reveals several critical points for your audience of researchers and drug development professionals:

  • Metabolic Fate & DDI Potential: Both metabolites are primarily formed by CYP3A4 [4] [3]. This is a major point for drug-drug interaction (DDI) assessments, as co-medications that inhibit or induce CYP3A4 will significantly impact the exposure of these active metabolites.
  • Activity and Toxicity Profile: The thyroid receptor antagonism is a well-characterized difference. DEA inhibits both TRα1 and TRβ1, linking to amiodarone's clinical thyroid dysfunction [10]. In contrast, DBD is a selective TRα1 antagonist, contributing to dronedarone's improved thyroid safety profile [2] [10].
  • Analytical Considerations: The higher sensitivity of LC-MS/MS (LLOQ 0.200 ng/mL) [6] compared to HPLC-UV (LLOQ 40 ng/mL) [1] is crucial for designing pharmacokinetic studies, especially during chronic dosing where lower concentrations might be encountered.

References

N-desethylamiodarone vs N-debutyldronedarone potency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

Feature N-desethylamiodarone (DEA) Dronedarone
Origin Active metabolite of Amiodarone [1] [2] Synthetic derivative of Amiodarone [3] [4]
Primary Role Contributes to effects of long-term Amiodarone therapy [1] Stand-alone antiarrhythmic drug [3]
Key Structural Differences Retains iodine moiety from Amiodarone [2] No iodine; added methanesulfonyl group [3]
Potency & Efficacy More potent than Amiodarone in blocking Na+ channels and prolonging QTc in some studies [1] [5] In vitro, more potent channel blocker than Amiodarone; clinically less effective at maintaining sinus rhythm than Amiodarone [3]

| Electrophysiological Effects | - Prolongs QRS, QT, QTc intervals [1]

  • Blocks cardiac voltage-gated sodium channels (NaV1.5) [5] | - Slows sinus rate, prolongs PR & QTc intervals [3]
  • Multichannel blocker (K+, Na+, Ca2+) [3] [4] | | Half-Life & Kinetics | Very long (several weeks), accumulates in tissues [2] | Short (13-31 hours), no significant tissue accumulation [3] [4] | | Notable Risks | - May have pro-arrhythmic effects on NaV1.5 in certain contexts [5]
  • Contributes to Amiodarone's systemic toxicity (thyroid, lung, liver) [2] | - Contraindicated in advanced/decompensated heart failure and permanent AF [3] [4]
  • Risk of liver injury [4] |

Experimental Data and Methodologies

  • Pharmacodynamic Studies in Rats: One key methodology involved administering amiodarone or DEA to Sprague-Dawley rats and observing concentration-dependent changes in electrocardiographic (ECG) intervals (QRS, QT, QTc). This study established that DEA was more potent than the parent drug in altering these parameters [1].
  • Whole-Cell Patch Clamp on CHO Cells: To understand the effects on sodium channels, researchers used Chinese Hamster Ovary (CHO) cells genetically engineered to express human cardiac sodium channels (NaV1.5), including a mutant form (ΔKPQ) associated with Long QT syndrome. They measured peak sodium current (INa,P) and late sodium current (INa,L) before and after applying the compounds. This study found that both amiodarone and DEA block peak current but can increase the pro-arrhythmic late current, with DEA showing a greater effect [5].
  • Clinical Trials (ATHENA, EURIDIS, ADONIS): The clinical profile of dronedarone was established through large, multi-center, randomized, placebo-controlled trials. These studies assessed outcomes like the maintenance of sinus rhythm, reduction in cardiovascular hospitalizations, and overall safety, leading to its specific indications and black-box warnings [3] [4].

Metabolic Pathways and Key Findings

The following diagram illustrates the relationship between the compounds and highlights the core findings regarding N-desethylamiodarone's potency.

Amio Amiodarone (Parent Drug) DEA N-desethylamiodarone (DEA) Amio->DEA Metabolism via CYP3A4/CYP2C8 Dron Dronedarone (Derivative Drug) Amio->Dron Structural Derivation Findings Key Experimental Findings  • DEA more potent than Amiodarone  • Potent blocker of cardiac Na+ channels  • Increases late Na+ current (pro-arrhythmic)  • Long half-life leads to tissue accumulation DEA->Findings DronMetab N-debutyldronedarone (Metabolite) Dron->DronMetab Metabolism

Implications for Research and Development

The data suggests several critical considerations for professionals in drug development:

  • The "Active Metabolite" Factor: The heightened potency of DEA underscores the importance of thorough metabolite profiling during antiarrhythmic drug development. A drug's safety and efficacy can change significantly with long-term use as metabolites accumulate.
  • Balancing Potency and Safety: Dronedarone was specifically designed to be less lipophilic and eliminate the iodine moiety to improve safety. While this strategy successfully reduced thyroid and pulmonary toxicity, it also resulted in a different clinical efficacy and safety profile, including new risks like worsened heart failure in certain populations [3]. This highlights the challenge of separating potency from toxicity.
  • Complexity of Ion Channel Blockade: The finding that both amiodarone and DEA can simultaneously block peak sodium current (antiarrhythmic) and increase late sodium current (potentially pro-arrhythmic) reveals the complex nature of multi-channel blockers [5]. This supports the need for highly specific electrophysiological screening in early-stage development.

References

desethylamiodarone phospholipidosis induction versus amiodarone

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Phospholipidosis Induction and Related Toxicity

Aspect Amiodarone (AM) Desethylamiodarone (DEA) Key Supporting Findings
Phospholipidosis Induction Induces pulmonary phospholipidosis; accumulates in lungs at high concentrations [1]. Induces pulmonary phospholipidosis with similar biochemical potency [2]. In rats, both drugs (100 mg/kg/d for 21 days) increased lung phospholipids; no significant difference in potency was found between them [2].
Inhibition of Phospholipase Enzymes Inhibits lysosomal phospholipase A1 and A2 activities, preventing phospholipid degradation [3]. Inhibits phospholipase A and C activities in alveolar lavage cells [2]. The inhibition of these key degradative enzymes is a central mechanism behind phospholipidosis for both compounds [2] [3].
Overall In Vivo Toxicity Shows significant toxicity; 20-30% mortality in rats over 21 days at 100 mg/kg/d [2]. Shows higher toxicity; 100% mortality in rats by day 10 at the same dose (100 mg/kg/d) [2]. Despite similar phospholipidosis-inducing ability, DEA was markedly more toxic in the same animal model [2].
Tissue Accumulation Accumulates significantly in the lung (concentrations can be hundreds of times higher than in plasma) [1]. Accumulates to a similar or even greater extent than AM in lung tissue [1] [4]. A pre-existing phospholipidosis can dramatically enhance the accumulation of both AM and DEA in alveolar macrophages [4].
Mitochondrial Toxicity (in MDA-MB-231 cells) Disrupts mitochondrial function, decreases membrane potential, and fragments the mitochondrial network [5]. Disrupts mitochondrial function more effectively than AM at the same concentrations [5]. DEA was more potent in reducing cell viability, ATP production, and inducing mitochondrial permeability transition [5].

Detailed Experimental Evidence and Protocols

The comparisons in the table are primarily derived from the following key studies:

  • In Vivo Rat Study (Toxicity & Phospholipidosis)

    • Protocol: Fisher-344 male rats were administered AM or DEA orally at 100 mg/kg/day for 2, 7, or 21 days. Control groups were pair-fed. Analysis included measuring phospholipid levels in lavaged lungs and cells, assessing mortality, and evaluating phospholipase enzyme activities in cellular fractions [2].
    • Findings: This study provided the core evidence that DEA and AM induce phospholipidosis with similar biochemical potency, but DEA has a significantly higher lethal toxicity [2].
  • In Vitro Mechanism (Phospholipase Inhibition)

    • Protocol: Bovine Pulmonary Artery Endothelial (BPAE) cells were incubated with AM. Phospholipid accumulation was measured via [³²P]orthophosphate incorporation into phospholipids. The activity of lysosomal phospholipase A1 and A2 was also measured in cell fractions [3].
    • Findings: AM directly induced a generalized increase in phospholipids and was a potent inhibitor of lysosomal phospholipases A1 and A2, identifying a key mechanism for phospholipidosis [3].
  • In Vitro Cancer Cell Study (Mitochondrial Effects)

    • Protocol: Human triple-negative breast cancer cells (MDA-MB-231) were treated with AM or DEA. Analyses included measuring cell viability (monolayer and sphere cultures), invasion capacity, mitochondrial membrane potential (using Rhodamine 123 dye), ATP production (via Seahorse analyzer), and visualization of mitochondrial network (using MitoTracker Red) [5].
    • Findings: DEA was consistently more potent than AM in disrupting mitochondrial function and exerting antineoplastic effects, suggesting its effects extend beyond phospholipidosis [5].

Mechanism of Phospholipidosis Induction

The diagram below illustrates the key cellular processes leading to drug-induced phospholipidosis, as demonstrated by the experimental data for AM and DEA.

G cluster_0 Lysosomal Dysfunction Drug Amiodarone (AM) / Desethylamiodarone (DEA) Lysosome Lysosome Drug->Lysosome Accumulates in Inhibit Inhibition of Phospholipase A1 & A2 Lysosome->Inhibit Lysosome->Inhibit PhospholipidBuildUp Accumulation of Phospholipids LamellarBodies Formation of Lamellar Bodies PhospholipidBuildUp->LamellarBodies PulmonaryToxicity Potential Inflammatory Response & Pulmonary Toxicity LamellarBodies->PulmonaryToxicity Can lead to Inhibit->PhospholipidBuildUp Prevents degradation Inhibit->PhospholipidBuildUp Phospholipids Phospholipids Phospholipids->PhospholipidBuildUp Ongoing synthesis

The diagram shows the established mechanism where both AM and DEA, as cationic amphiphilic drugs, accumulate in lysosomes and inhibit phospholipase enzymes. This inhibition prevents the normal breakdown of phospholipids, leading to their accumulation and the formation of characteristic lamellar bodies, which defines phospholipidosis. This cellular condition can subsequently contribute to tissue toxicity, particularly in the lungs [2] [3] [6].

Key Conclusions for Researchers

  • Phospholipidosis Induction: AM and DEA are equally potent inducers of phospholipidosis through the shared mechanism of lysosomal phospholipase inhibition [2] [3].
  • Critical Distinction in Toxicity: Despite this similarity, DEA demonstrates markedly higher overall in vivo toxicity in animal models, suggesting its danger is mediated by additional mechanisms beyond phospholipidosis alone [2].
  • Mitochondrial Dysfunction: Evidence from cancer cell lines indicates that DEA is a more potent disruptor of mitochondrial function than AM, which could explain its enhanced cytotoxic profile [5].

When evaluating the safety profile of these compounds, it is crucial to consider that DEA's greater toxicity likely stems from its stronger effects on mitochondrial function, not from a heightened ability to cause phospholipidosis.

References

Comparison of Analytical Methods for Amiodarone and Desethylamiodarone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of two analytical techniques as described in the literature.

Feature HPLC with UV Detection [1] [2] Capillary Electrophoresis (CE) [3]
Method Principle Liquid chromatography separation on a column with UV detection Electrophoretic separation in a capillary based on charge and size
Key Internal Standard Tamoxifen (identified as a suitable alternative to L8040) [1] Information not specified in the available abstract
Sample Volume 100 µL serum/plasma [1] [2] Information not specified
Sample Preparation Solid-phase extraction or protein precipitation [1] [2] Electrokinetic injection with field-amplified sample-stacking
Run Time ~11 minutes [2] Information not specified
Linearity Range 0.25 to 8.0 mg/L (can be up to 20 mg/L) [1] [2] Information not specified
Limit of Detection (LOD) 0.15 mg/L (Amiodarone), 0.10 mg/L (Desethylamiodarone) [2] 6.46 ng/mL (≈ 0.0065 mg/L) for serum assay [3]
Precision (CV) Within-run: 2.9-5.3%; Between-run: 1.6-4.5% [1] 3.7% [3]

Detailed Experimental Protocols

Here is a more detailed breakdown of the methodologies based on the search results.

HPLC Method Details
  • Chromatographic Conditions: The method typically uses an isocratic (constant mobile phase composition) system. One commercial kit specifies a flow rate of 1 mL/min at ambient temperature (~25°C) with detection at 242 nm [2].
  • Sample Preparation (Protein Precipitation): A straightforward protocol involves:
    • Pipetting 100 µL of serum or plasma into an amber vial (for light protection).
    • Adding 150 µL of Internal Standard and 100 µL of Precipitation Reagent.
    • Mixing for 20 seconds using a vortex mixer.
    • Centrifuging for 10 minutes at a minimum of 9000 x g.
    • Injecting 25 µL of the clean supernatant into the HPLC system [2].
  • Performance: This method demonstrates excellent accuracy, with a recovery rate reported between 99% and 106% [2].
Capillary Electrophoresis Method Details
  • Electrophoretic Conditions: The method separates compounds in a capillary of 45 cm effective length and 75 µm internal diameter. The separation uses an applied voltage of 25 kV and a specialized electrolyte containing 15mM ADA buffer (pH 7.5), 10mM SDS, and 70% (v/v) acetonitrile [3].
  • Sample Injection: To enhance sensitivity, the method employs electrokinetic injection with field-amplified sample-stacking [3]. This technique concentrates the analyte molecules before separation, allowing for the very low Limit of Detection (LOD) noted in the table.

Application in Clinical Monitoring & Research

Understanding the clinical context for these assays is crucial for method development.

  • Therapeutic Range: The generally accepted therapeutic range for Amiodarone is 0.5 to 2.5 mg/L [4] [5]. Both described methods comfortably cover this range.
  • Clinical Utility: Monitoring plasma levels is particularly valuable for assessing patient compliance, as a study found that over one-third of patients on chronic therapy had trace or undetectable amiodarone levels [5]. It also aids in investigating recurrent arrhythmias despite therapy [5].
  • Metabolite Importance: Desethylamiodarone (DEA) is an active metabolite and its concentration can be comparable to or even exceed that of the parent drug over time. Some studies suggest monitoring the DEA level or the DEA/AMI ratio may provide additional clinical insights [4] [5].

Method Selection Workflow

To help visualize the process of selecting and validating a method, the following diagram outlines a general workflow that you can adapt.

Start Define Analytical Needs A Assess Requirements: • Required Sensitivity (LOD/LOQ) • Sample Volume Available • Throughput & Run Time • Available Instrumentation • Regulatory Compliance Start->A B Select Primary Method A->B C Develop/Adapt Protocol: • Sample Preparation • Internal Standard Selection • Chromatographic/Electrophoretic Conditions B->C D Perform Validation C->D E Method Suitable for Routine Use? D->E E:s->C:n No F Cross-Validate with Alternative Method E->F Yes G Deploy for Sample Analysis F->G

I hope this structured comparison provides a solid foundation for your guide. The available data for a direct, multi-laboratory cross-validation study was limited in the search results.

References

method comparison HPLC-UV versus LC-MS/MS for desethylamiodarone

Author: Smolecule Technical Support Team. Date: February 2026

Method Comparison at a Glance

The table below summarizes the core performance characteristics of HPLC-UV and LC-MS/MS methods based on published methods for analyzing amiodarone and desethylamiodarone.

Feature HPLC-UV LC-MS/MS (Stable Isotope Dilution)
Linear Range 0.1 - 10.0 μg/mL [1] 0.01 - 40.0 mg/L (μg/mL) [2] [3]
Limit of Quantification (LOQ) 50 ng/mL [4] 2.5 - 7.5 ng/mL [3] [5]
Inter-assay Imprecision < 6% [6] < 8% [2] [3]
Key Strengths Robust, cost-effective, suitable for Therapeutic Drug Monitoring (TDM) [6] [1] High sensitivity and specificity, superior for low-concentration studies [2] [3]
Key Limitations Lower sensitivity, potentially less specific (risk of endogenous interference) [4] [7] Higher instrumentation cost, requires technical expertise [2]

Detailed Experimental Protocols

Here is a detailed breakdown of the methodologies as described in the literature, which you can use as a reference for your own experimental design.

HPLC-UV Protocol

This protocol is based on a method that used microextraction by packed sorbent (MEPS) for sample preparation [1].

  • Sample Preparation (MEPS): A C18 MEPS syringe barrel was conditioned with methanol and water. Plasma samples (as little as 50 μL) were then drawn through the syringe, and the sorbent was washed with water to remove interferences. The analytes were eluted with an organic solvent, and the eluent was injected into the HPLC system [1].
  • Chromatographic Conditions:
    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm).
    • Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer and acetonitrile or methanol.
    • Detection: UV detection at 254 nm [1].
  • Performance: This method was fully validated in the range of 0.1–10.0 μg/mL for both amiodarone and desethylamiodarone, covering the typical therapeutic window (0.5–2.0 μg/mL) [1].
LC-MS/MS Protocol

This protocol is based on a highly specific stable isotope dilution assay [2] [3].

  • Sample Preparation (Solid-Phase Extraction - SPE): Plasma samples were processed using SPE cartridges. Deuterated internal standards (amiodarone-D4 and desethylamiodarone-D4) were added to the sample before extraction to correct for recovery and ion suppression. After extraction, the eluent was evaporated to dryness and reconstituted in the mobile phase for injection [2].
  • Chromatographic & Mass Spectrometry Conditions:
    • Column: C18 column (e.g., 2 mm x 20 mm cartridge).
    • Mobile Phase: Gradient of methanol and ammonium formate or formic acid in water.
    • Ionization: Electrospray Ionization (ESI) in positive ion mode.
    • Detection: Multiple Reaction Monitoring (MRM). The specific transitions monitored were:
      • Amiodarone: m/z 646.0 → 201.2 [2] [3]
      • Desethylamiodarone: m/z 618.0 → 547.0 [2]
  • Performance: This method demonstrated a wide linear range (0.01–40.0 mg/L) and excellent sensitivity, with an LOQ as low as 2.5 ng/mL for desethylamiodarone, making it suitable for single-dose pharmacokinetic studies [3] [4].

Workflow and Application Guide

The following diagram illustrates the typical workflows for both methods and their primary applications, based on the cited research.

cluster_hplc HPLC-UV Workflow cluster_lcms LC-MS/MS Workflow Start Plasma/Serum Sample H1 Sample Prep: MEPS or LLE Start->H1 L1 Sample Prep: SPE with Internal Standards Start->L1 H2 HPLC Separation (C18 Column) H1->H2 H3 UV Detection H2->H3 H4 Application: Therapeutic Drug Monitoring (TDM) H3->H4 L2 LC Separation (C18 Column) L1->L2 L3 MS/MS Detection (MRM Mode) L2->L3 L4 Application: Low-Level PK Studies & Research L3->L4

Decision-Making Guide for Researchers

Your choice between the two techniques should be guided by the specific requirements of your study.

  • Choose HPLC-UV if: Your work involves routine therapeutic drug monitoring where plasma concentrations are expected to be within the therapeutic range (0.5–2.5 mg/L). It is a robust, more accessible, and cost-effective technology that provides reliable results for clinical decision-making [6] [1].
  • Choose LC-MS/MS if: Your research demands high sensitivity and specificity, such as for single-dose pharmacokinetic studies, tissue distribution studies, or situations where sample volume is very limited. Its superior sensitivity and use of stable isotope internal standards make it the gold standard for advanced research applications [2] [3] [4].

References

inter-laboratory reproducibility desethylamiodarone measurements

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Desethylamiodarone Measurement

The measurement of desethylamiodarone (DEA) is almost always performed simultaneously with its parent drug, amiodarone (AMI). The following table summarizes the core analytical techniques found in the literature.

Method Key Feature Reported Quantitative Performance (in cited studies) Specificity & Sample Clean-up

| HPLC-UV [1] | Traditional method using ultraviolet detection. | Linearity: Up to 20.0 mg/L [1]. Precision (CV): Intra-assay 2.9-5.0%; Inter-assay 6.1-9.6% [1]. | Solid-phase extraction (SPE); no noted interference from other compounds in patient samples [1]. | | HPLC-ESI-MS/MS (Ion Trap) [2] | Uses tandem mass spectrometry for detection. | Recovery: ~90% for both AMI and DEA [2]. | Simple mixed-mode SPE provides high efficiency sample clean-up [2]. | | Stable Isotope Dilution LC-MS/MS [3] | Uses deuterated internal standards for high precision. | Linearity: Up to 5.0 mg/L [3]. Precision (CV): <8.3% for DEA [3]. Lower Limit of Quantification: 0.03 mg/L [3]. | Solid-phase extraction; minimizes ion suppression effects, offering high specificity [3]. |

To better understand how these methods are applied in a real-world context, a 2021 clinical study provides insight. This study, which used therapeutic drug monitoring (TDM) to optimize treatment, reported a median DEA serum concentration of 0.70 mg/L, with a range of 0.19 to 2.63 mg/L in patients. This falls within the typical therapeutic range for DEA, which is generally considered to be 0.5 to 2.5 mg/L [4].

Detailed Experimental Protocols

Here is a deeper look into the methodologies of two key techniques.

1. HPLC-UV with Solid-Phase Extraction [1] This method represents a robust, widely applicable approach.

  • Sample Preparation: Serum proteins are precipitated with an acidic solution. The analytes (AMI and DEA) are then extracted using a C2 reversed-phase clean-up column.
  • Chromatography: Separation is achieved on a high-carbon C18 reversed-phase column.
  • Detection: Quantification is performed using spectrophotometric (UV) detection.
  • Interference Check: The method was validated against interference from lipemia, hemoglobin, and bilirubin. Testing on over 550 patient samples confirmed no interfering compounds [1].

2. Stable Isotope Dilution LC-MS/MS [3] This technique represents a more modern, high-specificity standard.

  • Sample Preparation: A solid-phase extraction is performed, followed by evaporation of the sample and reconstitution in the mobile phase.
  • Internal Standard: The method uses deuterated internal standards (Amiodarone-D4 and Desethylamiodarone-D4), which correct for variability during sample processing and analysis.
  • Chromatography and Detection: Analysis is done via liquid chromatography–tandem mass spectrometry. The specific mass transitions monitored are m/z 618.0 → 547.0 for DEA and m/z 622.0 → 546.9 for the internal standard DEA-D4 [3].

The general workflow for sample preparation and analysis, common to these advanced methods, can be visualized as follows:

G Plasma Plasma/Serum Sample SPE Solid-Phase Extraction (Clean-up) Plasma->SPE Prep Reconstitution & Preparation SPE->Prep Analysis LC-MS/MS or HPLC-UV Analysis Prep->Analysis Result Quantification of Amiodarone & Metabolite Analysis->Result

Key Insights for Professionals

Based on the available data, here are some critical points to consider:

  • No Direct Comparison Exists: The search results do not contain a published "inter-laboratory reproducibility" study (e.g., a ring trial) that directly compares different commercial labs. The performance data shown above is from individual method development and validation studies.
  • Technique Evolution: There is a clear methodological evolution from HPLC-UV to LC-MS/MS. The use of stable isotope-labeled internal standards in LC-MS/MS is considered a gold standard for achieving high precision and accuracy, as it accounts for sample matrix effects [3].
  • Clinical Utility: Therapeutic Drug Monitoring (TDM) of both amiodarone and desethylamiodarone is used in personalized pharmacotherapy. However, the 2021 study concludes that while TDM is helpful, serum concentration alone cannot replace the assessment of clinical response [4].
  • Metabolite Activity: It is crucial to note that desethylamiodarone is not an inactive metabolite. It is pharmacologically active, contributes to the drug's overall effect, and has been shown to inhibit the binding of thyroid hormone to its receptor, which is relevant to amiodarone's thyroid-related side effects [5] [6].

To obtain data that directly compares inter-laboratory reproducibility, you may need to consult proficiency testing program reports (e.g., from CAP or RfB) or initiate a ring trial with collaborating laboratories.

References

×

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

652.96907 g/mol

Monoisotopic Mass

652.96907 g/mol

Heavy Atom Count

30

Appearance

Assay:≥95%A crystalline solid

Other CAS

96027-74-6

Dates

Last modified: 08-15-2023

Explore Compound Types